Methyl 5-ethynyl-1H-indole-2-carboxylate: A Dual-Functional Scaffold for Click Chemistry and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the rapid generation of struct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern medicinal chemistry, the rapid generation of structural diversity is paramount. Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) has emerged as a highly versatile, bifunctional building block that addresses this need[1]. By integrating a privileged indole-2-carboxylate pharmacophore with a highly reactive C5-terminal alkyne, this molecule serves as a critical node for divergent synthesis.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind its druglikeness, map its orthogonal mechanistic pathways, and provide field-proven, self-validating experimental protocols for its functionalization.
Physicochemical Profiling & Druglikeness
Before deploying a scaffold in a high-throughput screening (HTS) or lead-optimization campaign, its baseline physicochemical properties must be rigorously evaluated. The table below summarizes the core metrics of Methyl 5-ethynyl-1H-indole-2-carboxylate[1][2].
Property
Value
Implications for Drug Development
Molecular Weight (MW)
199.21 g/mol
Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for downstream functionalization via click chemistry or amidation.
Molecular Formula
C₁₂H₉NO₂
-
Topological Polar Surface Area (TPSA)
42.09 Ų
Excellent membrane permeability. Falls well below the 90 Ų threshold for blood-brain barrier (BBB) penetration, making it ideal for CNS targets.
Complies with Lipinski’s Rule of 5. The indole NH can act as a critical hydrogen bond donor in kinase hinge-binding motifs.
Hydrogen Bond Acceptors
2 (Ester Oxygens)
Complies with Lipinski’s Rule of 5.
Rotatable Bonds
1
High structural rigidity, reducing the entropic penalty upon binding to a target protein.
Core Chemical Reactivity & Mechanistic Pathways
The strategic value of this scaffold lies in its orthogonal reactivity . The two functional groups—the terminal alkyne and the methyl ester—can be manipulated independently without the need for complex protecting-group choreography.
The C5-Terminal Alkyne: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid appending of diverse azide-containing moieties to form stable 1,4-disubstituted 1,2,3-triazoles[3][4].
The C2-Methyl Ester: Can be selectively saponified to a free carboxylic acid, unlocking the C2 position for peptide coupling (amidation) with various primary or secondary amines.
Figure 1: Orthogonal dual-functionalization workflow of the indole scaffold.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, a protocol must be more than a recipe; it must explain the causality of the reagents chosen. The following workflows are designed to be self-validating, minimizing side reactions.
Solvent Preparation: Dissolve the indole alkyne and the organic azide in THF. Causality: THF ensures the complete dissolution of the hydrophobic indole core.
Ligand Addition: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Causality: TBTA is a tetradentate ligand that encapsulates the Cu(I) center. This prevents the disproportionation of Cu(I) and shields it from oxidation, drastically accelerating the reaction rate.
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in H₂O. Add this aqueous mixture dropwise to the THF solution. Causality: Why not use CuI directly? Direct use of Cu(I) salts often leads to oxidative Glaser homocoupling (alkyne-alkyne dimerization). Generating Cu(I) in situ via the reduction of Cu(II) by sodium ascorbate ensures a low, steady-state concentration of the active catalyst, suppressing homocoupling[5].
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the 199.21 m/z peak validates completion.
Workup: Partition between EtOAc and saturated aqueous NH₄Cl. Causality: NH₄Cl effectively sequesters copper ions into the aqueous layer as soluble amine complexes, preventing heavy-metal contamination of the final API.
Figure 2: Mechanistic logic and catalytic cycle of the CuAAC reaction.
Protocol 2: Saponification of the C2-Methyl Ester
Objective: Convert the methyl ester to a free carboxylic acid for downstream amide coupling.
Dissolution: Dissolve the ester in the THF/MeOH mixture. Causality: MeOH acts as a phase-transfer bridge between the highly non-polar THF layer and the aqueous hydroxide, creating a homogenous reaction environment.
Hydrolysis: Add aqueous LiOH dropwise at 0 °C, then warm to room temperature. Causality: Why LiOH instead of NaOH? The Li⁺ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the hydroxide ion while preventing unwanted epimerization or degradation of sensitive triazole appendages.
Acidification: Concentrate the organic solvents in vacuo, then acidify the aqueous layer with 1M HCl to pH 3. Causality: The free carboxylic acid precipitates out of the aqueous solution at acidic pH, allowing for isolation via simple vacuum filtration, bypassing the need for column chromatography.
Applications in Drug Discovery & Chemical Biology
The strategic functionalization of Methyl 5-ethynyl-1H-indole-2-carboxylate has led to significant breakthroughs in several therapeutic areas:
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):
Researchers have utilized miniaturized CuAAC click-chemistry libraries based on the 5-ethynyl-indole scaffold to rapidly identify novel indolylarylsulfone derivatives. The triazole ring effectively navigates the entrance channel of the NNRTI binding pocket, yielding compounds with sub-micromolar efficacy (EC₅₀ < 0.024 μM) and vastly improved cytotoxicity profiles compared to traditional therapies[4][6].
Antifibrillar Agents for Neurodegeneration (Alzheimer's & Parkinson's):
The indole scaffold, when linked via a triazole to polyphenolic moieties, has demonstrated powerful antifibrillar properties. These multitarget agents actively inhibit the aggregation processes of 2N4R Tau and α-Synuclein proteins. Transmission electron microscopy (TEM) and Thioflavin-T assays validate that these triazole-linked indoles reduce dense fibril formation by up to 95%, positioning them as disease-modifying candidates for neurodegenerative disorders[5][7].
References
Zhan, P., et al. "Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries." RSC Medicinal Chemistry, 2024.
URL:[Link]
Elbatrawy, A. A., et al. "Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates." ACS Omega, 2025.
URL:[Link]
An In-Depth Technical Guide to Methyl 5-ethynyl-1H-indole-2-carboxylate: Molecular Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-ethynyl-1H-indole-2-carboxylate is a bespoke chemical entity of significant interest within the realms of medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-ethynyl-1H-indole-2-carboxylate is a bespoke chemical entity of significant interest within the realms of medicinal chemistry and drug discovery. Its molecular architecture, which marries the privileged indole scaffold with a reactive ethynyl group, presents a versatile platform for the synthesis of complex molecular probes and novel therapeutic agents. The indole core is a ubiquitous motif in a vast array of natural products and pharmaceuticals, renowned for its ability to interact with a multitude of biological targets.[1][2][3] The introduction of an ethynyl substituent at the 5-position not only expands the chemical space for derivatization but also offers a strategic anchor for the development of targeted covalent inhibitors or for utilization in "click" chemistry applications. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a validated synthetic protocol, and the prospective applications of Methyl 5-ethynyl-1H-indole-2-carboxylate, tailored for professionals engaged in cutting-edge research and development.
Molecular Structure and Physicochemical Properties
The foundational step in harnessing the potential of any compound is a thorough understanding of its molecular and physical characteristics.
Molecular Identity
The structure of Methyl 5-ethynyl-1H-indole-2-carboxylate is characterized by a central indole ring system. A methyl ester group is attached at the 2-position, and an ethynyl group is substituted at the 5-position of the indole nucleus.
Table 1: Key Identifiers and Properties
Property
Value
Source
CAS Number
210345-58-7
ChemScene
Molecular Formula
C₁₂H₉NO₂
ChemScene
Molecular Weight
199.21 g/mol
ChemScene
SMILES
COC(=O)C1=CC2=CC(=CC=C2N1)C#C
ChemScene
Topological Polar Surface Area (TPSA)
42.09 Ų
ChemScene
LogP
1.9358
ChemScene
Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate: A Step-by-Step Protocol
The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate is most effectively achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and functional group tolerance. The starting material for this synthesis is typically a 5-halo-substituted methyl indole-2-carboxylate, such as Methyl 5-bromo-1H-indole-2-carboxylate or Methyl 5-iodo-1H-indole-2-carboxylate. The iodo-derivative is generally more reactive in palladium-catalyzed cross-coupling reactions.[4]
Experimental Workflow: Synthesis via Sonogashira Coupling
Caption: Synthetic workflow for Methyl 5-ethynyl-1H-indole-2-carboxylate.
Protocol 1: Sonogashira Coupling of Methyl 5-iodo-1H-indole-2-carboxylate with Trimethylsilylacetylene
This protocol is adapted from established Sonogashira coupling procedures on indole scaffolds.[5][6]
To a dry, argon-purged round-bottom flask, add Methyl 5-iodo-1H-indole-2-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Add anhydrous DMF to dissolve the solids, followed by anhydrous triethylamine (2.0 eq).
To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-((trimethylsilyl)ethynyl)-1H-indole-2-carboxylate.
Protocol 2: Deprotection of the Trimethylsilyl Group
The trimethylsilyl protecting group can be readily removed under mild basic conditions to yield the terminal alkyne.[7][8][9]
Dissolve Methyl 5-((trimethylsilyl)ethynyl)-1H-indole-2-carboxylate (1.0 eq) in methanol.
Add potassium carbonate (2.0 eq) to the solution.
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
Once the reaction is complete, remove the methanol under reduced pressure.
Partition the residue between water and dichloromethane.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 5-ethynyl-1H-indole-2-carboxylate. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methyl ester protons, and the ethynyl proton. The chemical shifts (δ) are predicted in ppm relative to a standard reference (e.g., TMS) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
N-H proton: A broad singlet in the downfield region (δ 11.0-12.0 ppm).
Aromatic protons (H4, H6, H7): Multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific coupling patterns will be influenced by the substitution on the benzene ring.
H3 proton: A singlet or a narrow multiplet around δ 7.2 ppm.[10]
Methyl ester protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[10]
Ethynyl proton (-C≡CH): A singlet around δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Carbonyl carbon (-COO-): A signal in the downfield region (δ 160-165 ppm).[10]
Indole ring carbons: Signals in the aromatic region (δ 100-140 ppm).
Ethynyl carbons (-C≡C-): Two signals in the range of δ 70-90 ppm.
Methyl ester carbon (-OCH₃): A signal around δ 52 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
C=O stretch (ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.
C≡C stretch (alkyne): A weak to medium, sharp absorption band around 2100-2150 cm⁻¹.[11]
≡C-H stretch (alkyne): A sharp, characteristic band around 3300 cm⁻¹.
Applications in Drug Discovery and Development
The unique structural features of Methyl 5-ethynyl-1H-indole-2-carboxylate make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indole nucleus is a well-established pharmacophore in the design of kinase inhibitors.[2] The 5-ethynyl group can be exploited to introduce additional functionality that can interact with specific residues in the kinase active site, potentially leading to enhanced potency and selectivity. Furthermore, the terminal alkyne can serve as a reactive handle for the development of targeted covalent inhibitors, a strategy that has proven effective in overcoming drug resistance.
Antiviral Agents
Indole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses.[1] The versatile nature of the indole scaffold allows for modifications that can disrupt various stages of the viral life cycle. The ethynyl group on Methyl 5-ethynyl-1H-indole-2-carboxylate can be utilized in click chemistry reactions to conjugate the indole core to other pharmacophores, leading to the creation of novel hybrid molecules with enhanced antiviral potency.
Conclusion
Methyl 5-ethynyl-1H-indole-2-carboxylate represents a molecule of significant synthetic and medicinal value. Its structure, combining the biologically relevant indole core with a versatile ethynyl group, provides a rich platform for the generation of diverse chemical libraries and the development of novel therapeutic agents. The synthetic route via Sonogashira coupling is robust and allows for the efficient production of this key intermediate. The predicted spectroscopic data provides a clear roadmap for its characterization. As our understanding of the molecular drivers of disease continues to grow, scaffolds like Methyl 5-ethynyl-1H-indole-2-carboxylate will undoubtedly play a crucial role in the design and discovery of the next generation of targeted therapies.
References
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. (2018). [Link]
Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. PMC. (n.d.). [Link]
Silanes as Protecting Groups for Terminal Alkyne. Gelest. (n.d.). [Link]
Recent Progress of Protecting Groups for Terminal Alkynes. MDPI. (2020). [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. (n.d.). [Link]
Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. (n.d.). [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. (n.d.). [Link]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. (n.d.). [Link]
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. (2022). [Link]
The Solubility of Methyl 5-ethynyl-1H-indole-2-carboxylate in DMSO and Methanol: An In-Depth Technical Guide
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-ethynyl-1H-indole-2-carboxylate, a key intermediate in contemporary drug discovery, within two commonly utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-ethynyl-1H-indole-2-carboxylate, a key intermediate in contemporary drug discovery, within two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes the imperative for empirical determination. It furnishes a detailed, field-proven experimental protocol for accurate solubility assessment. Furthermore, this guide offers a theoretical framework for understanding the anticipated solubility based on the physicochemical properties of the solute and the respective solvents, supplemented by qualitative data from analogous indole-2-carboxylate derivatives. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and biological evaluation of novel indole-based compounds.
Introduction: The Significance of Methyl 5-ethynyl-1H-indole-2-carboxylate and Solvent Selection
Methyl 5-ethynyl-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The presence of the ethynyl group at the 5-position and the methyl ester at the 2-position provides synthetic handles for further molecular elaboration, making it a valuable building block in the development of novel therapeutics.
The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development. It dictates the feasibility of in vitro biological assays, impacts formulation strategies, and ultimately affects a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Dimethyl sulfoxide (DMSO) and methanol are two of the most prevalent solvents in the research laboratory, each possessing distinct properties that govern their interaction with solutes.
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules that are sparingly soluble in other solvents.[2]
Methanol: As a polar, protic solvent, methanol is capable of acting as both a hydrogen bond donor and acceptor. It is effective at dissolving polar compounds and salts.[3] Its lower boiling point compared to DMSO also facilitates easier removal post-reaction or analysis.
A thorough understanding of the solubility of methyl 5-ethynyl-1H-indole-2-carboxylate in these two solvents is therefore paramount for its effective application in research and development.
Theoretical and Analog-Based Solubility Assessment
2.1. Physicochemical Properties of Methyl 5-ethynyl-1H-indole-2-carboxylate
Property
Value
Source
Molecular Formula
C₁₂H₉NO₂
ChemScene
Molecular Weight
199.21 g/mol
ChemScene
Appearance
Solid (predicted)
General chemical knowledge
Polarity
Polar
Inferred from structure
The presence of the indole nitrogen, the carbonyl group of the ester, and the potential for hydrogen bonding with the N-H group contribute to the polar nature of the molecule. The ethynyl group is relatively nonpolar, while the aromatic indole ring system has both hydrophobic and aromatic stacking potential. Based on the principle of "like dissolves like," the molecule is expected to exhibit good solubility in polar solvents like DMSO and methanol.
2.2. Qualitative Solubility of Analogous Indole-2-Carboxylates
Studies on various indole-2-carboxylate derivatives suggest a general trend of good solubility in polar organic solvents. For instance, NMR studies of several functionalized indole-2-carboxylates are routinely conducted in DMSO-d6, indicating sufficient solubility for spectroscopic analysis.[4][5][6] One study qualitatively assessed the solubility of ethyl-2-methyl-1H-indole-3-carboxylate and its derivatives, noting very good solubility ("++") in both methanol and DMSO.[7] While this is an analog with a different substitution pattern, it lends support to the expectation of favorable solubility for the target compound.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of definitive public data, the most reliable method for ascertaining the solubility of methyl 5-ethynyl-1H-indole-2-carboxylate is through experimental determination. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8][9]
3.1. The Shake-Flask Method: A Step-by-Step Guide
This protocol provides a self-validating system for the accurate determination of solubility.
3.1.1. Materials and Equipment
Methyl 5-ethynyl-1H-indole-2-carboxylate
Anhydrous DMSO (analytical grade)
Anhydrous Methanol (analytical grade)
Analytical balance (± 0.01 mg)
Glass vials with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
3.1.2. Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination method.
3.1.3. Detailed Procedural Steps
Preparation of Saturated Solutions:
Accurately weigh an excess amount of methyl 5-ethynyl-1H-indole-2-carboxylate (e.g., 5-10 mg) and place it into a glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.
Add a precise volume of the solvent (e.g., 1.0 mL of DMSO or methanol) to the vial.
Securely cap the vial to prevent solvent evaporation.
Prepare samples in triplicate for each solvent to ensure statistical validity.
Equilibration:
Place the vials on an orbital shaker or use a magnetic stirrer.
Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
Phase Separation:
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.
Quantification:
Prepare a series of standard solutions of methyl 5-ethynyl-1H-indole-2-carboxylate of known concentrations in the respective solvent.
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
Data Reporting:
Calculate the solubility of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Experimentally Determined Solubility of Methyl 5-ethynyl-1H-indole-2-carboxylate at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
DMSO
Experimentally Determined Value
Calculated Value
Methanol
Experimentally Determined Value
Calculated Value
Interpreting the Results:
The quantitative solubility values will provide a definitive answer to the compound's behavior in each solvent. A higher value in mg/mL or mol/L indicates greater solubility. The choice of solvent for a particular application will depend on this data. For example, for preparing high-concentration stock solutions for biological screening, the solvent with the highest solubility would be preferred. For synthetic reactions where product isolation is a consideration, a solvent with moderate solubility might be more advantageous.
Conclusion
While a theoretical assessment suggests that methyl 5-ethynyl-1H-indole-2-carboxylate should be soluble in both DMSO and methanol, this guide underscores the critical importance of experimental verification. The provided shake-flask protocol offers a robust and reliable method for obtaining precise, quantitative solubility data. This information is indispensable for researchers and scientists in the field of drug development, enabling informed decisions regarding compound handling, formulation, and the design of subsequent experiments. The application of this rigorous approach ensures the scientific integrity and reproducibility of research involving this and other novel chemical entities.
References
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Link
BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. Link
Gaylord Chemical Company. (n.d.). DMSO: The Universal Solvent. Link
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Link
ResearchGate. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. Link
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Link
AWS. (n.d.). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Link
PubMed. (2018). Reply to the 'Comment on "On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility" Phys. Chem. Chem. Phys., 2018, 20, DOI: '. Link
Journal of Applied Pharmaceutical Science. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Link
RSC Publishing. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Link
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Link
Semantic Scholar. (2022). Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simu. Link
An In-depth Technical Guide to the Thermodynamic Stability of 5-Ethynyl-Substituted Indole Esters
Abstract 5-Ethynyl-substituted indole esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The incorporation of the ethynyl group provides a versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Ethynyl-substituted indole esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The incorporation of the ethynyl group provides a versatile handle for further synthetic modifications via click chemistry or Sonogashira coupling, while the indole ester scaffold is a common pharmacophore. However, the successful translation of these molecules from discovery to application is contingent upon a thorough understanding of their inherent stability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the thermodynamic stability of this unique chemical class. We will explore the key factors influencing their stability, from intrinsic molecular properties to environmental stressors, and detail the critical experimental and computational methodologies required for a robust stability assessment. The causality behind experimental choices and the interpretation of resulting data are emphasized to ensure a self-validating and scientifically rigorous approach.
Introduction: The Significance of Stability in Drug Development
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] The addition of a 5-ethynyl substituent and an ester functional group creates a molecule with dual functionality: the ethynyl group acts as a reactive center for bio-conjugation or the synthesis of complex molecules, while the indole ester can modulate biological activity.
However, the journey of a candidate molecule to a viable drug product is fraught with challenges, a primary one being chemical stability. An unstable compound can lead to loss of potency, the formation of toxic degradation products, and a shortened shelf-life, ultimately resulting in clinical and commercial failure. Thermodynamic stability, which governs the energy landscape of a molecule and its propensity to transform into lower-energy states (i.e., degradants), is therefore a critical quality attribute that must be assessed early in the development process.[2][3]
This guide will focus specifically on 5-ethynyl-substituted indole esters, dissecting their potential degradation pathways and providing the technical protocols to probe them.
Molecular Architecture and Synthesis Overview
The general structure of the compounds discussed herein consists of an indole ring substituted at the C5 position with an ethynyl group (-C≡CH) and bearing an ester group, typically at the C2 or C3 position.
Caption: General structure of a 5-ethynyl-indole-2-carboxylate.
Synthesis of these compounds typically involves multi-step sequences. A common approach is the Fischer indole synthesis or the Japp-Klingemann reaction to form the core indole ester, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl group at the C5 position, which is often pre-functionalized with a halogen.[4] Understanding the synthetic route is crucial as residual catalysts (e.g., palladium, copper) or unreacted starting materials can influence the stability profile of the final compound.
Factors Influencing Thermodynamic Stability
The stability of a 5-ethynyl-substituted indole ester is not a single property but a multifactorial characteristic governed by both its intrinsic molecular structure and its external environment.
Caption: Key factors influencing the stability of indole derivatives.
Intrinsic Molecular Factors
The Indole Core: The indole ring itself is an electron-rich aromatic system. While generally stable, the pyrrole moiety is susceptible to oxidation, particularly at the C2 and C3 positions.[5]
The Ester Group: Ester functionalities are known to be susceptible to hydrolysis, a process that can be catalyzed by both acid and base.[6] The rate of hydrolysis is influenced by steric hindrance around the carbonyl group; bulkier R' groups can slow the rate of nucleophilic attack by water or hydroxide ions.[7]
The Ethynyl Group: The ethynyl group is electron-withdrawing and can influence the electron density of the indole ring. Computationally, ethynyl groups have been shown to destabilize aromatic structures to a greater degree than cyano groups in both neutral and charged species.[8] However, they can also enhance thermal stability in polymeric systems by providing sites for cross-linking at high temperatures.[9]
Environmental and External Factors
pH and Hydrolysis: This is a primary degradation pathway for these molecules. The ester linkage is prone to cleavage under both acidic and, more significantly, basic conditions.[6] Studies on indole-3-acetic acid esters show that measurable hydrolysis occurs within hours at pH values of 9 or above.[10][11][12] This yields the corresponding indole carboxylic acid and alcohol, altering the molecule's biological activity and physicochemical properties.
Oxidation: The electron-rich indole nucleus is vulnerable to oxidative degradation. Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides, hydroxylated species (e.g., oxindole), and ultimately, ring-opened products like N-formylanthranilic acid.[13][14]
Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions, such as hydrolysis and oxidation. Thermal analysis is critical to determine the temperatures at which melting and decomposition occur.[15]
Light (Photostability): Many indole derivatives are photosensitive. Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, polymerization, or oxidation.[16] The presence of the conjugated ethynyl group may heighten this sensitivity.
Experimental Assessment of Thermodynamic Stability
A comprehensive stability analysis requires a multi-pronged experimental approach. The goal is twofold: to determine fundamental thermodynamic parameters and to identify likely degradation pathways under relevant stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment in pharmaceutical development.[2][17] They are designed to accelerate degradation to rapidly identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][18]
Caption: Experimental workflow for a forced degradation study.
Protocol: Forced Degradation of a 5-Ethynyl-Indole Ester
Preparation: Prepare stock solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions: For each condition, set up a test sample and a control sample (stored at 5°C, protected from light).
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate at 60°C. Note: This reaction may be rapid; initial scouting at room temperature is advised.[19]
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution. Store at room temperature, protected from light.
Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at 80°C.
Photostability: Expose aliquots of the stock solution and solid compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Time Points: Sample from each condition at predetermined intervals (e.g., 0, 2, 8, 24, 48 hours). Neutralize acid/base samples before analysis.
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).
Data Interpretation:
Compare chromatograms of stressed samples to the control.
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[18]
Use PDA to assess peak purity of the parent compound.
Use MS data to identify the mass of potential degradation products, aiding in structural elucidation.
Thermal Analysis Techniques
Thermal analysis provides quantitative data on the physical and chemical changes that occur upon heating.
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine:
Melting point (Tₘ)
Enthalpy of fusion (ΔHfus)
Decomposition temperature (Tonset)
Protocol: A sample (2-5 mg) is hermetically sealed in an aluminum pan. It is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow is recorded as a function of temperature.[20]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset temperature of thermal decomposition and quantify mass loss during degradation.
Protocol: A sample (5-10 mg) is placed in a tared pan and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass is continuously monitored.[15]
Combustion Calorimetry
To determine the standard molar enthalpy of formation (ΔfHₘ°), a fundamental measure of thermodynamic stability, combustion calorimetry is the gold standard for organic compounds.[21][22]
Principle: The compound is completely combusted in a high-pressure oxygen environment within a "bomb" calorimeter. The heat released by the combustion reaction is precisely measured, from which the standard enthalpy of combustion (ΔcHₘ°) is calculated. Using Hess's law and the known enthalpies of formation for CO₂(g) and H₂O(l), the enthalpy of formation of the compound in its condensed state can be derived.
Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in clear, comparative tables.
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress Condition (Reagent, Temp)
Duration (hr)
% Degradation
Major Degradants (m/z)
Putative Identity
0.1 M HCl, 60°C
48
< 2%
-
No significant degradation
0.1 M NaOH, 60°C
8
18.5%
[M-R']+H+
5-Ethynyl-indole-2-carboxylic acid
3% H₂O₂, RT
24
12.2%
[M+16]+H+
Hydroxylated indole derivative
80°C (Solution)
48
4.5%
[M-R']+H+
5-Ethynyl-indole-2-carboxylic acid
ICH Photostability
-
9.8%
Multiple
Complex mixture, potential dimers
Table 2: Key Thermodynamic and Thermal Stability Data (Hypothetical Data)
Parameter
Value
Method
Significance
Melting Point (Tₘ)
155.4 °C
DSC
Purity indicator, processing parameter
Decomposition Onset (Tonset)
285.2 °C
TGA (N₂)
Upper limit for thermal stability
Mass Loss at 350°C
8.9%
TGA (N₂)
Quantifies thermal degradation
ΔfHₘ° (gas)
+50.2 kJ/mol
Combustion Calorimetry
Fundamental measure of molecular stability
Conclusion and Best Practices
The thermodynamic stability of 5-ethynyl-substituted indole esters is a critical parameter that dictates their suitability for development as pharmaceutical or material science candidates. The primary liabilities for this class of molecules are hydrolysis of the ester bond under basic conditions and oxidation of the indole ring .
Best Practices for Handling and Storage:
Storage: Compounds should be stored as solids at low temperatures (≤ 4°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.
Solution Preparation: Stock solutions, particularly in protic or aqueous-based solvents, should be prepared fresh before use. If storage is necessary, solutions should be aliquoted and stored frozen at -20°C or -80°C.
pH Control: Avoid basic pH conditions (pH > 8) in all formulations and experimental buffers to prevent rapid ester hydrolysis.
By employing the systematic experimental and computational approaches outlined in this guide, researchers can build a comprehensive stability profile, enabling informed decisions in the design, formulation, and development of novel 5-ethynyl-substituted indole esters.
References
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A Comprehensive Technical Guide to Methyl 5-ethynyl-1H-indole-2-carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for interactions with a wide array of biological targets.[2] Among the myriad of indole derivatives, those functionalized at the C5 position with an ethynyl group and at the C2 position with a carboxylate moiety, specifically Methyl 5-ethynyl-1H-indole-2-carboxylate, represent a class of compounds with significant and expanding therapeutic potential. This guide provides an in-depth exploration of their synthesis, biological evaluation, and applications in modern drug discovery.
The Strategic Importance of the 5-ethynyl and 2-carboxylate Functionalities
The introduction of an ethynyl group at the C5 position of the indole ring is a key strategic decision in the design of novel therapeutic agents. This functional group serves as a versatile handle for further molecular modifications through powerful and efficient chemical reactions, most notably the Sonogashira cross-coupling reaction.[3] This allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies. The methyl ester at the C2 position also plays a crucial role, influencing the molecule's electronic properties and providing an additional site for modification, such as conversion to amides or other derivatives, which can significantly impact biological activity.[4][5]
Synthesis of the Core Scaffold: Methyl 5-ethynyl-1H-indole-2-carboxylate
The synthesis of the core structure, Methyl 5-ethynyl-1H-indole-2-carboxylate, is most commonly achieved through a Sonogashira coupling reaction. This powerful carbon-carbon bond-forming reaction is indispensable in medicinal chemistry for its mild conditions and tolerance of various functional groups.[3][6]
The Sonogashira Coupling Reaction: A Detailed Protocol
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][6] For the synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate, the starting material is typically Methyl 5-bromo-1H-indole-2-carboxylate.
Experimental Protocol: Sonogashira Coupling for the Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate
Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 5-bromo-1H-indole-2-carboxylate (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (CuI) (0.05 mmol).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.[6]
Solvent and Base: Add an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL), followed by an amine base, typically triethylamine (Et₃N) (2.0 mmol), via syringe.[3]
Alkyne Addition: Introduce the terminal alkyne, in this case, a protected acetylene source like trimethylsilylacetylene (1.2 mmol), dropwise to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) for a period ranging from 4 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.[3]
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol.
Caption: Sonogashira coupling reaction workflow.
Therapeutic Applications and Biological Activities
Derivatives of Methyl 5-ethynyl-1H-indole-2-carboxylate have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.[7]
Anticancer Activity
Substituted indole-2-carboxylates have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][8] The mechanisms of action are diverse and often involve the induction of apoptosis.[7]
Dual EGFR/CDK2 Inhibition: Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins involved in cancer cell proliferation.[4]
IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9] These enzymes are implicated in tumor immunotherapy, and their inhibition represents a promising strategy in cancer treatment.[9]
Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activities against several human liver cancer cell lines.[10]
Table 1: Anticancer Activity of Selected Indole-2-Carboxylate Derivatives
A number of substituted indole-2-carboxylate derivatives have been identified as potent antiviral agents with broad-spectrum activity against various RNA and DNA viruses.[7][11][12]
Influenza and Coxsackie B3 Viruses: Several novel indole-2-carboxylate derivatives have demonstrated significant activity against influenza A and Coxsackie B3 viruses.[11][12] For instance, one compound showed a high selectivity index (SI) of 17.1 against the Cox B3 virus, while another exhibited potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L.[11][12][13] The majority of these synthesized compounds were more effective against RNA viruses than DNA viruses.[11]
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[14] One optimized compound was found to markedly inhibit the effect of integrase with an IC₅₀ value of 3.11 μM.[14]
Table 2: Antiviral Activity of Selected Indole-2-Carboxylate Derivatives
The indole scaffold is a key component of many compounds with neuroprotective properties, and its derivatives are actively being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16][17]
Antioxidant and Amyloid Disaggregation: Indole-based compounds have shown strong antioxidant and metal-chelating properties.[18] They have also demonstrated the ability to disaggregate amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from amyloid-β-induced cytotoxicity.[15][18]
MAO Inhibition: Certain synthetic indole derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters.[19] This suggests their potential in treating depression and neurodegenerative disorders.[19]
Caption: Key biological activities of the derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the Methyl 5-ethynyl-1H-indole-2-carboxylate scaffold have provided valuable insights into the structural requirements for biological activity.
Antiviral Activity: For antiviral activity against RNA viruses, it has been observed that the alkyloxy group at the 4-position of the indole ring is not essential.[11][13] However, the incorporation of an acetyl substituent at an amino group was found to be detrimental to the antiviral activity.[11][13]
Anticancer Activity: In the development of IDO1/TDO dual inhibitors, 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent.[9] Further oxidation of a derivative to a para-benzoquinone resulted in a significant increase in inhibitory potency, with IC₅₀ values in the double-digit nanomolar range.[9]
Future Directions and Conclusion
Methyl 5-ethynyl-1H-indole-2-carboxylate and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the vast potential for diversification through the ethynyl group, provides a robust platform for the discovery of novel therapeutic agents.
Future research efforts should continue to focus on:
Expansion of the Chemical Space: Utilizing the ethynyl functionality to explore a wider range of substituents to fine-tune biological activity and pharmacokinetic properties.
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.
References
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pKa values and acidity of Methyl 5-ethynyl-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Acidity and pKa of Methyl 5-ethynyl-1H-indole-2-carboxylate Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharm...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Acidity and pKa of Methyl 5-ethynyl-1H-indole-2-carboxylate
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2][3] It governs critical properties such as solubility, membrane permeability, and target binding interactions, making its accurate determination a cornerstone of modern drug discovery and development.[4][5] This guide provides a comprehensive analysis of the acidity and pKa values of Methyl 5-ethynyl-1H-indole-2-carboxylate, a molecule featuring multiple potentially ionizable protons. We will dissect the structural features influencing its acidity, provide detailed protocols for both experimental determination and computational prediction of its pKa values, and discuss the implications of these values within the context of medicinal chemistry.
Introduction: The Critical Role of pKa in Drug Design
The extent to which a molecule exists in its ionized or non-ionized state at a given pH is dictated by its pKa. This equilibrium is crucial in a physiological context (typically pH 7.4), as the charge state of a molecule affects its ability to cross biological membranes, its solubility in aqueous environments, and its potential to form electrostatic interactions with its biological target.[1][3] For instance, a non-ionized molecule is generally more lipophilic and can more readily cross cell membranes, whereas an ionized form is often more water-soluble and can form critical salt bridges with a protein target.[1] Therefore, a thorough understanding and precise measurement of a compound's pKa is not merely an academic exercise but a critical step in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and overall therapeutic efficacy.[3][4]
The subject of this guide, Methyl 5-ethynyl-1H-indole-2-carboxylate, possesses two protons of notable acidity: the N-H proton of the indole ring and the terminal C-H proton of the ethynyl (alkyne) group. This document will explore the unique electronic environment of this molecule and its impact on the acidity of these specific protons.
Structural Analysis and Theoretical Acidity
The acidity of a proton is determined by the stability of the conjugate base formed upon its removal. For Methyl 5-ethynyl-1H-indole-2-carboxylate, the stability of the resulting anions is heavily influenced by the electronic effects of its constituent functional groups.
The Indole N-H Proton
The N-H proton of an unsubstituted indole ring has a pKa of approximately 16-17 in aqueous solution.[6] However, this value is highly sensitive to the nature of substituents on the bicyclic ring system. Electron-withdrawing groups (EWGs) stabilize the resulting indolide anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.
In Methyl 5-ethynyl-1H-indole-2-carboxylate, the indole ring is decorated with two potent electron-withdrawing groups:
Methyl 2-carboxylate (-COOCH₃): This is a powerful EWG. It withdraws electron density from the ring via both the negative inductive effect (-I) of the electronegative oxygen atoms and, more significantly, the negative resonance effect (-M), which delocalizes the negative charge of the conjugate base onto the carboxyl oxygen atoms.
5-Ethynyl Group (-C≡CH): The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons. This imparts a significant -I effect, further withdrawing electron density from the indole ring and stabilizing the indolide anion.
The synergistic effect of these two EWGs is expected to substantially increase the acidity of the N-H proton compared to unsubstituted indole, lowering its pKa by several units.
The Terminal Alkyne C-H Proton
Terminal alkynes are unusually acidic for hydrocarbons, with a typical pKa of about 25.[7][8][9] This acidity stems from the high degree of s-character (50%) in the sp-hybridized orbital of the carbon atom.[9] The s-orbitals are closer to the nucleus, meaning the lone pair of electrons in the resulting acetylide anion is held more tightly and is more stabilized.
In this molecule, the alkyne is attached to the electron-withdrawing indole system. The combined pull of the indole ring and the methyl 2-carboxylate group will further stabilize the acetylide anion, suggesting that the pKa of this proton will be slightly lower (more acidic) than the typical value of 25.
Predicted pKa Summary
The following table summarizes the predicted pKa values based on the structural analysis.
Experimental pKa Determination: Methodologies and Protocols
While theoretical analysis provides a valuable estimate, experimental determination is essential for obtaining precise pKa values. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.[10][11]
Method 1: UV-Vis Spectrophotometry
Causality and Rationale: This method is ideal for compounds where the protonated and deprotonated forms exhibit distinct UV-Vis absorbance spectra.[12][13] The indole core is an excellent chromophore. Deprotonation of the N-H proton alters the electronic structure and conjugation of the aromatic system, leading to a measurable shift in the absorbance spectrum. This technique is highly sensitive, requiring only a small amount of material, and is well-suited for compounds with low solubility.[11]
Reagent Preparation:
Prepare a series of buffer solutions with known pH values, spanning a range from at least 2 pH units below to 2 pH units above the estimated pKa (e.g., pH 11 to 17 for the N-H proton, likely requiring co-solvents).
Prepare a concentrated stock solution of Methyl 5-ethynyl-1H-indole-2-carboxylate in a suitable organic solvent (e.g., DMSO or methanol).
Sample Preparation:
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the total analyte concentration remains consistent across all samples. The final concentration should be low enough to obey the Beer-Lambert law.[12]
Spectra Acquisition:
Calibrate the UV-Vis spectrophotometer.
Measure the absorbance spectrum (e.g., 200-400 nm) for each buffered sample.
Record the spectrum of a blank (buffer plus the same amount of organic solvent) for each pH value to use for background correction.
Data Analysis:
Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[13][14] The presence of a clean isosbestic point, where the spectra of all solutions cross, provides confidence in a simple two-state equilibrium.[15]
Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.
Method 2: Potentiometric Titration
Causality and Rationale: Potentiometric titration is a highly accurate and robust method for pKa determination.[11][16] It directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the half-equivalence point.[16] While it requires more sample than spectrophotometry and can be hampered by low solubility, it does not depend on the analyte having a chromophore.[10][11] Given the expected pKa of the N-H proton, this method would require a non-aqueous solvent system and specialized electrodes.
System Setup and Calibration:
Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]
Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).
Sample Preparation:
Accurately weigh a sample of Methyl 5-ethynyl-1H-indole-2-carboxylate and dissolve it in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary, though this will yield an apparent pKa (pKa') specific to that solvent mixture.[11]
Maintain a constant ionic strength using an inert salt like KCl.[16]
Titration:
Immerse the calibrated pH electrode in the analyte solution.
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
Record the pH and the total volume of titrant added at each step. Continue well past the expected equivalence point.
Data Analysis:
Plot pH versus the volume of titrant added to generate the titration curve.
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.
The pH at exactly half of the equivalence point volume is equal to the pKa of the analyte.[16][17]
Caption: Workflow for computational pKa prediction using Quantum Mechanics.
Conclusion and Implications for Drug Development
The acidity of Methyl 5-ethynyl-1H-indole-2-carboxylate is dominated by the strong electron-withdrawing character of its substituents.
The indole N-H proton is predicted to have a pKa in the range of 13-15. At physiological pH (~7.4), this group will be almost exclusively in its neutral, protonated form. This is favorable for membrane permeability and oral absorption. [1]The N-H group will act as a strong hydrogen bond donor, which could be critical for target engagement.
The alkyne C-H proton , with a predicted pKa around 24, is not acidic enough to be ionized under any physiological or typical formulation conditions. It will not contribute to the molecule's aqueous solubility profile but remains a site for potential metabolic activity or specific non-covalent interactions.
This detailed understanding of the pKa profile is vital. It informs salt selection strategies (or the lack thereof for this molecule), guides the design of formulations to ensure adequate solubility and stability, and helps build more accurate structure-activity relationship (SAR) models by correctly defining the protonation state involved in receptor binding. The combination of theoretical prediction and rigorous experimental validation provides the highest level of confidence for advancing a compound through the drug development pipeline.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
Celik, F., & Dinc, E. (2018). Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa. PMC. Retrieved from [Link]
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SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
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Analytical Chemistry. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
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Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]
ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]
RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]
Chemistry Stack Exchange. (2018, June 7). Why do most carboxylic acids have high pKa (~5) in spite of having a conjugate base ion that is stabilized by resonance?. Retrieved from [Link]
MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]
ACS Publications. (2025, March 13). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]
ACS Publications. (2025, February 7). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 [18](25 °C). Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
PubMed. (n.d.). Enhancement of lipid peroxidation by indole-3-acetic acid and derivatives: substituent effects. Retrieved from [Link]
Scribd. (n.d.). pKa Values of Protonated Compounds. Retrieved from [Link]
Routledge. (2017, October 18). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]
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MDPI. (2023, February 3). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]
Introduction: The Strategic Value of a Functionalized Indole Scaffold
An In-Depth Technical Guide to Methyl 5-ethynyl-1H-indole-2-carboxylate The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 5-ethynyl-1H-indole-2-carboxylate
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, make it an attractive scaffold for drug design.[2] This guide focuses on a highly functionalized derivative, Methyl 5-ethynyl-1H-indole-2-carboxylate. The strategic placement of two distinct and reactive functional groups—an ethynyl moiety at the C5 position and a methyl ester at C2—transforms the simple indole core into a versatile and powerful building block for modern drug discovery. The C2-carboxylate serves as a classical handle for derivatization, often into amides, to modulate target engagement and physicochemical properties.[3][4][5] The C5-ethynyl group is a modern addition, providing a gateway to a wealth of bioorthogonal and cross-coupling chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling the efficient construction of complex molecular architectures.
This document provides a comprehensive overview of Methyl 5-ethynyl-1H-indole-2-carboxylate, detailing its core identifiers, physicochemical properties, synthetic routes with mechanistic considerations, key chemical transformations, and its applications as a strategic intermediate in pharmaceutical research.
Core Identifiers and Physicochemical Properties
Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and computed properties for Methyl 5-ethynyl-1H-indole-2-carboxylate are summarized below.
The most direct and efficient method for introducing the C5-ethynyl group onto the indole scaffold is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a cornerstone of modern organic synthesis.[9][10]
The synthesis logically starts from a readily available precursor, Methyl 5-bromo-1H-indole-2-carboxylate. The choice of a bromo-substituted starting material represents a balance between reactivity and cost/stability compared to iodo- or chloro-analogs.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology:
Reaction Setup: To a dry, nitrogen-flushed reaction vessel, add Methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.025 eq).
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine). Triethylamine (Et₃N) serves as both the solvent and the base required for the catalytic cycle.
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, ~1.5 eq) dropwise to the stirred mixture at room temperature. The use of TMS-acetylene is a crucial experimental choice. It prevents the self-coupling (Glaser coupling) of the terminal alkyne, which is a common side reaction under Sonogashira conditions, thereby improving the yield and purity of the desired product.
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
Workup and Isolation (Intermediate): Upon completion, cool the reaction, filter off the triethylammonium bromide salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the silyl-protected intermediate.
Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Add a mild base, such as potassium carbonate (K₂CO₃), and stir at room temperature. The silyl group is readily cleaved under these basic conditions.
Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Methyl 5-ethynyl-1H-indole-2-carboxylate, can be further purified by recrystallization or a final column chromatography if necessary.
The 'Why': Causality in Experimental Design
Catalyst System (Pd/Cu): The Sonogashira reaction relies on a synergistic dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) co-catalyst is essential for forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. This cooperative mechanism is highly efficient for forming sp-sp² carbon-carbon bonds.[7][10]
Base (Triethylamine): The amine base is critical. It scavenges the hydrogen halide (HBr) generated during the reaction, preventing the protonation of the amine and deactivation of the catalyst. It also plays a role in regenerating the active Pd(0) species.[8]
Ligand (PPh₃): Triphenylphosphine (PPh₃) ligands stabilize the palladium center, preventing its precipitation as palladium black and modulating its reactivity to favor the desired catalytic cycle.
Spectroscopic Characterization Profile
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for the title compound are outlined below.
Technique
Feature
Expected Chemical Shift / Wavenumber
Rationale
¹H NMR
Indole N-H
> 11.0 ppm (broad singlet)
Deshielded proton due to the aromatic ring current and hydrogen bonding potential.
Aromatic Protons
7.0 - 8.0 ppm
Complex multiplet pattern characteristic of the substituted indole ring system.
Characteristic sharp peak for a terminal alkyne C-H stretch.
C≡C Stretch
~2100-2150 cm⁻¹ (weak, sharp)
Alkyne triple bond stretch; often weak in intensity.
C=O Stretch (Ester)
~1700 cm⁻¹ (strong)
Strong absorption from the ester carbonyl group.
Reactivity and Applications in Drug Development
Methyl 5-ethynyl-1H-indole-2-carboxylate is not an end-product but a strategic platform. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.
Caption: Key reaction pathways available from the title compound.
The Alkyne Handle: A Gateway to Conjugation
The terminal alkyne is arguably the most valuable feature for modern medicinal chemistry.
Click Chemistry (CuAAC): It readily undergoes reaction with organic azides in the presence of a copper(I) catalyst to form highly stable 1,2,3-triazole rings. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups. This makes the molecule an ideal building block for:
PROTACs (Proteolysis Targeting Chimeras): Linking an E3 ligase-binding element to a protein-of-interest binder.
Fragment-Based Drug Discovery (FBDD): "Growing" a low-affinity fragment by clicking on other molecular fragments to enhance potency.
Bioconjugation: Attaching the indole scaffold to peptides, antibodies, or fluorescent probes.
The Carboxylate Handle: Modulating Interactions and Properties
The C2-methyl ester is a classic functional group for analog synthesis.
Amide Scaffolding: The ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid.[5] This acid is a key precursor for forming amide bonds with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of the "right-hand side" of the molecule to optimize target binding, improve solubility, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
N-H Functionalization
The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated.[11] This provides another vector for chemical modification, which can be used to block a hydrogen bond donor site or to introduce substituents that probe additional pockets in a biological target.
Safety, Storage, and Handling
Safety: Like many fine chemicals, Methyl 5-ethynyl-1H-indole-2-carboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term stability, storage at 2-8°C is recommended.[6]
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.
Conclusion
Methyl 5-ethynyl-1H-indole-2-carboxylate is more than just another indole derivative; it is a strategically designed chemical tool. The convergence of a classic functional group for amide elaboration (the C2-carboxylate) with a modern handle for bioorthogonal conjugation (the C5-ethynyl group) on a privileged indole scaffold makes it an exceptionally valuable building block. Its utility in constructing complex molecules for fragment-based design, PROTAC development, and targeted covalent inhibitors ensures its continued relevance for researchers and scientists at the forefront of drug discovery.
References
Gong, J., et al. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC (National Center for Biotechnology Information). [Link]
M.J.C. Soares, et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
A. Hamze, et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC (National Center for Biotechnology Information). [Link]
American Chemical Society. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. [Link]
PubChem. 5-Ethynyl-1H-indole. National Center for Biotechnology Information. [Link]
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Kumar, J., et al. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. RSC Publishing. [Link]
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Kumar, J., et al. Optical properties of 3-substituted indoles. PMC (National Center for Biotechnology Information). [Link]
Al-Hussain, S. A., & El-Sayed, N. N. E. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Szafranski, K., et al. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
de Souza, T. B., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC (National Center for Biotechnology Information). [Link]
Al-Suwaidan, I. A., et al. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC (National Center for Biotechnology Information). [Link]
ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
The Electronic Architecture of Ethynyl-Indole-2-Carboxylates: A Technical Whitepaper
Executive Summary The indole scaffold is a privileged structure in both materials science and medicinal chemistry, known for its electron-rich aromatic system and its ability to interact with diverse biological targets[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole scaffold is a privileged structure in both materials science and medicinal chemistry, known for its electron-rich aromatic system and its ability to interact with diverse biological targets[1]. When functionalized with a C2-carboxylate and a terminal ethynyl group (typically at the C5 or C6 position), the indole nucleus undergoes a profound electronic transformation. As a Senior Application Scientist, I have observed that this specific substitution pattern creates a highly polarized, modular system. The ethynyl group acts as a rigid, sp-hybridized vector that modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), while the C2-carboxylate provides a strong electron-withdrawing anchor. This whitepaper dissects the electronic properties, causality in synthetic methodologies, and the photophysical characterization of ethynyl-indole-2-carboxylates.
Push-Pull Dynamics and Orbital Modulation
The electronic landscape of an ethynyl-indole-2-carboxylate is defined by the competing and complementary effects of its substituents:
The Indole Core (Donor): The nitrogen lone pair participates in the 10π-electron aromatic system, rendering the pyrrole ring electron-rich.
The C2-Carboxylate (Acceptor): This group exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, stabilizing the indole anion (lowering the pKa of the N-H bond) and drawing electron density toward the C2 position.
The Ethynyl Group (Dual-Nature Spacer): The sp-hybridized carbon of the alkyne possesses 50% s-character, making it highly electronegative. This exerts an inductive electron-withdrawing effect that leads to HOMO stabilization[2]. However, its orthogonal π-orbitals allow for extended π-conjugation.
When an electron-accepting unit is combined with the electron-donating indole nucleus, the ethynyl group acts as a rigid π-spacer, forming a "push-pull" chromophore characterized by strong intramolecular charge transfer (ICT)[1]. In Dye-Sensitized Solar Cells (DSSCs), incorporating the ethynyl group as a linker decreases steric repulsion and increases the conjugation of the dye molecules, significantly improving photovoltaic performance[3].
Fig 1. Electronic push-pull cascade in ethynyl-indole-2-carboxylates.
Applications in Medicinal Chemistry
Beyond optoelectronics, the electronic properties of ethynyl-indoles are highly sought after in drug discovery. The rigid, cylindrical electron cloud of the ethynyl group can engage in unique non-covalent interactions, such as orthogonal multipolar interactions or CH-π bonding within hydrophobic protein pockets. In the design of kinase inhibitors, the ethynylindole scaffold provides complementary hydrogen-bonding and electrostatic interactions with the kinase host, while the alkyne serves as a step-economical handle for further diversification via cycloadditions[4].
Quantitative Electronic Parameters
To understand the impact of these functional groups, we must analyze their vector addition and orbital stabilizations. Table 1 summarizes the theoretical and representative electrochemical shifts induced by ethynyl and carboxylate substitutions.
Table 1: Comparative Electronic Parameters of Indole Derivatives
Substitution Pattern
Inductive Effect
Resonance Effect
Estimated HOMO (eV)
Bandgap (Eg)
Dipole Moment (D)
Unsubstituted Indole
Neutral
Neutral
-5.30
~4.0 eV
~2.1
2-Carboxylate
-I (Strong)
-M (Strong)
-5.65
~3.6 eV
~4.5
6-Ethynyl
-I (Moderate)
+M / -M (Extended)
-5.45
~3.4 eV
~3.2
6-Ethynyl-2-carboxylate
-I (Very Strong)
Push-Pull Cascade
-5.80
~3.1 eV
~6.8
Note: Values are representative models synthesizing electrochemical data from functionalized indole semiconductors to illustrate relative electronic shifts.
Experimental Methodologies
To harness these electronic properties, rigorous and self-validating experimental protocols are required. Below are the field-proven methodologies for synthesizing and characterizing these molecules.
Protocol A: Regioselective Synthesis via Sonogashira Coupling
The installation of the ethynyl moiety at the C6 position is typically achieved via a metal-catalyzed cross-coupling of a 6-halo-1H-indole-2-carboxylate with a terminal alkyne (e.g., TMS-acetylene)[1].
Step-by-Step Workflow:
Preparation & Degassing: Dissolve methyl 6-bromo-1H-indole-2-carboxylate in a mixture of anhydrous THF and Triethylamine (TEA).
Causality: TEA acts as both a co-solvent and a base to neutralize the HBr byproduct, driving the catalytic cycle. Rigorous degassing via freeze-pump-thaw cycles is mandatory because trace oxygen promotes the Glaser-Hay homocoupling of the alkyne, which consumes the starting material and complicates purification.
Catalyst Activation: Under an argon atmosphere, add
(5 mol%) and (10 mol%).
Causality: The Pd(0) species undergoes oxidative addition into the C-Br bond, while CuI forms a copper acetylide intermediate that facilitates transmetalation.
Coupling: Add Trimethylsilylacetylene (TMS-A) dropwise. Stir at room temperature for 12 hours.
Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is self-validating when the starting material mass (
) is fully replaced by the TMS-protected product mass. The emergence of a highly UV-active peak at a longer wavelength confirms the extended π-conjugation of the newly formed C-C triple bond.
Deprotection: Treat the isolated intermediate with TBAF in THF to cleave the TMS group, yielding the terminal ethynyl-indole.
To empirically determine the HOMO/LUMO levels, Cyclic Voltammetry (CV) is employed.
Step-by-Step Workflow:
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM).
Causality:
is chosen because its bulky, non-coordinating ions minimize ion-pairing effects with the indole radical cation/anion, ensuring the measured redox potentials reflect the intrinsic electronic properties of the molecule.
Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode.
Measurement: Scan the potential window at a rate of 50 mV/s. Record the onset oxidation (
) and reduction () potentials.
Causality: The
redox couple acts as an internal standard. If the peak appears exactly at its known literature potential for DCM, the data is validated. If it deviates, the reference electrode has drifted, and the indole's potentials must be mathematically recalibrated against the measured Fc peak to ensure thermodynamic accuracy.
Fig 2. Self-validating synthetic and characterization workflow for ethynyl indoles.
References
Methyl 6-ethynyl-1H-indole-2-carboxyl
New Organic Semiconductors based on Triindole and other Cyclic Oligomers of Indole
Universidad Autónoma de Madrid (UAM).
Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview
M
Step-economical syntheses of designed kinase inhibitors
Organic Chemistry Frontiers (RSC Publishing).
The Strategic Role of Methyl 5-ethynyl-1H-indole-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide delves...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide delves into the specific role and potential of methyl 5-ethynyl-1H-indole-2-carboxylate, a strategically functionalized indole derivative poised for significant applications in contemporary drug discovery. We will explore the synthetic rationale for its design, the profound influence of the 5-ethynyl and 2-carboxylate substituents on molecular interactions, and its utility as a versatile scaffold for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and related scaffolds in their own research endeavors.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][3][4][5] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a wide range of biological targets.[1] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole scaffold has consistently demonstrated its value in the development of clinically significant drugs.[2][3] The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its therapeutic potential.[1]
Strategic Functionalization: The Significance of the 5-Ethynyl and 2-Carboxylate Groups
The specific substitution pattern of methyl 5-ethynyl-1H-indole-2-carboxylate offers distinct advantages in the design of targeted therapies.
The 5-Ethynyl Group: A Linchpin for Potency and Specificity
The introduction of an ethynyl (acetylenic) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[6][7][8][9] The key attributes of the ethynyl group include:
Rigidity and Linearity: The triple bond imparts a rigid, linear geometry, which can serve as a rigid spacer to orient other functional groups for optimal interaction with a biological target.[9]
Increased Lipophilicity: The ethynyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
Metabolic Stability: The triple bond is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[9]
Unique Interactions: The π-system of the alkyne can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, to enhance binding affinity.[9]
Bioorthogonal Handle: The terminal alkyne can serve as a "click chemistry" handle for the facile attachment of other molecules, such as fluorescent probes or polyethylene glycol (PEG) chains, to study target engagement or improve solubility.[6][8][9]
The 2-Carboxylate Group: A Versatile Anchor for Derivatization
The methyl carboxylate group at the 2-position of the indole ring is a critical feature that allows for extensive chemical modification. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a library of amides. This approach is central to many drug discovery programs, as it allows for the systematic exploration of structure-activity relationships (SAR).[1][10]
Synthesis of the Methyl 5-ethynyl-1H-indole-2-carboxylate Scaffold
The synthesis of 5-substituted indole-2-carboxylates can be achieved through several established synthetic routes, with the Fischer and Japp-Klingemann indole syntheses being prominent examples.[11][12] The introduction of the 5-ethynyl group often involves a Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
A general, illustrative synthetic workflow is presented below:
Illustrative synthetic workflow for Methyl 5-ethynyl-1H-indole-2-carboxylate.
Experimental Protocol: Sonogashira Coupling for the Synthesis of Ethynylindoles
The following is a generalized protocol for the Sonogashira coupling reaction to introduce the ethynyl group onto the indole scaffold. This protocol should be optimized for specific substrates.
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-indole-2-carboxylate substrate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethynylindole derivative.
Applications in Drug Discovery: A Scaffold for Potent and Selective Modulators
While specific, publicly available data on the direct therapeutic applications of methyl 5-ethynyl-1H-indole-2-carboxylate is limited, the broader class of 5-substituted-1H-indole-2-carboxylates and their amide derivatives has been extensively explored in medicinal chemistry. These studies provide a strong rationale for the potential of the 5-ethynyl substituted scaffold.
A significant body of research has focused on 5-substituted-1H-indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1).[1][3][4][5] These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can lead to a more nuanced modulation of receptor activity, potentially offering a better therapeutic window and fewer side effects compared to traditional agonists or antagonists.
Structure-activity relationship (SAR) studies have shown that small, lipophilic substituents at the 5-position of the indole ring, such as chloro or fluoro groups, are favorable for potent CB1 allosteric modulation.[1] The ethynyl group, with its similar size and increased lipophilicity, represents a logical and potentially superior substitution at this position.
Table 1: Illustrative SAR of 5-Substituted Indole-2-Carboxamides as CB1 Allosteric Modulators
Fluorescent Characteristics of Ethynyl-Substituted Indole Scaffolds: A Technical Guide
Executive Summary The indole scaffold is a privileged structure in chemical biology, serving as the core chromophore of the amino acid tryptophan and the foundation for numerous fluorescent probes. However, native indole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole scaffold is a privileged structure in chemical biology, serving as the core chromophore of the amino acid tryptophan and the foundation for numerous fluorescent probes. However, native indole suffers from a low quantum yield and excitation/emission profiles strictly confined to the ultraviolet (UV) spectrum. To overcome these limitations, the strategic introduction of ethynyl (alkyne) substituents has emerged as a transformative approach.
This technical guide explores the photophysical causality behind ethynyl-substituted indoles, details self-validating methodologies for their synthesis and characterization, and highlights their advanced applications in bioorthogonal chemistry and nucleoside engineering.
Mechanistic Causality: The Photophysics of Ethynyl Substitution
The fundamental reason ethynyl substitution alters the photophysics of indole lies in molecular orbital theory. The linear alkyne group extends the π-conjugation of the aromatic indole ring. This extended electron delocalization stabilizes the lowest unoccupied molecular orbital (LUMO) while slightly destabilizing the highest occupied molecular orbital (HOMO), effectively narrowing the HOMO-LUMO energy gap.
As a result, ethynyl-substituted indoles exhibit a bathochromic (red) shift in both their absorption and emission spectra compared to the parent molecule. Furthermore, the rigid, linear geometry of the alkyne minimizes non-radiative decay pathways, such as vibrational relaxation, which can significantly enhance the fluorescence quantum yield. Beyond photophysics, the terminal alkyne serves a dual purpose: it acts as a bioorthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing the fluorophore to be covalently linked to biological targets without losing its emissive properties during initial biological assays[1].
Caption: Electronic transitions and photophysical modulation in ethynyl-indoles.
Quantitative Photophysical Profiles
To understand the impact of these structural modifications, empirical data must be compared. The table below synthesizes the photophysical properties of native indole against various substituted derivatives, demonstrating the enhanced characteristics achieved through structural tuning. For instance, while native indole possesses a modest quantum yield of 0.264[2], highly conjugated derivatives like 1,3-diaryl-β-carbolines can achieve quantum yields up to 74%[3].
Table 1: Comparative Photophysical Properties of Indole Derivatives
Compound
Absorption Max (nm)
Emission Max (nm)
Quantum Yield (Φ)
Lifetime (τ, ns)
Indole
~275
~340
0.264
4.15
3-Methylindole
~280
~365
0.347
7.90
L-Tryptophan
~280
~350
0.145
2.72
1,3-Diaryl-β-carbolines
308–337
387–409
Up to 0.74
N/A
Data aggregated from steady-state fluorescence and time-correlated single photon counting (TCSPC) measurements[3],[2].
Self-Validating Experimental Methodologies
Trustworthy chemical biology relies on reproducible, self-validating protocols. The synthesis and characterization of ethynyl-indoles require strict control over reaction conditions to prevent artifacts and ensure high-fidelity data.
Protocol 1: Synthesis of 5-Ethynyl-1H-indole via Sonogashira Cross-Coupling
This protocol outlines the synthesis of 5-ethynyl-1H-indole, a critical building block for fluorescent probes, utilizing a palladium-catalyzed cross-coupling strategy[4].
Preparation & Degassing: Dissolve 5-iodoindole (1.0 eq) and trimethylsilylacetylene (TMSA, 1.5 eq) in anhydrous DMF/triethylamine (1:1 v/v).
Causality: Triethylamine acts as both the base to neutralize the generated HI and a co-solvent. Degassing the mixture via three freeze-pump-thaw cycles removes oxygen, which is critical to prevent the unwanted Glaser homocoupling of the alkyne.
Catalyst Addition: Under an inert nitrogen atmosphere, add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).
Causality: The Pd(II) complex is reduced in situ to the active Pd(0) species, while CuI forms a copper acetylide intermediate that facilitates transmetalation to the palladium center.
Reaction & Monitoring: Stir the reaction at 50 °C for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
Deprotection: Isolate the TMS-protected intermediate, dissolve in methanol, and treat with K2CO3 (or NaOH/MeOH) for 2 hours at room temperature to cleave the TMS group[4].
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to yield the pure 5-ethynyl-1H-indole.
Accurate measurement of fluorescence parameters requires rigorous optical controls.
Sample Preparation: Prepare dilute solutions of the ethynyl-indole derivative in spectroscopic grade solvents. Keep the optical density (absorbance) strictly below 0.05 at the excitation wavelength.
Causality: Maintaining low absorbance prevents the inner filter effect (reabsorption of emitted photons by the sample itself), which would artificially lower the measured quantum yield.
Steady-State Fluorescence: Excite the sample at its absorption maximum (e.g., 280-300 nm). Record the emission spectrum using a spectrofluorometer with appropriate slit widths (e.g., 1 nm).
Absolute Quantum Yield Determination: Use an integrating sphere equipped with a spectrofluorometer. Measure the scatter peak of the blank solvent and the sample, followed by the emission peak. Calculate Φ by taking the ratio of emitted photons to absorbed photons[2].
Time-Resolved Fluorescence: Use Time-Correlated Single Photon Counting (TCSPC) with a pulsed LED or laser diode. Fit the decay curve to a multi-exponential model to extract the fluorescence lifetime (τ).
Caption: Workflow for synthesis and validation of ethynyl-indole fluorescent probes.
Advanced Applications in Chemical Biology
Bioorthogonal Probes and Protein Profiling
Ethynyl-substituted indoles, particularly 1, have revolutionized biorthogonal noncanonical amino acid tagging (BONCAT)[1]. By incorporating 5-ethynyl tryptophan into actively translating proteins in Escherichia coli, researchers can track protein synthesis. The alkyne moiety enables multimodal analyses through click chemistry-mediated attachment of secondary reporting groups (like azido-rhodamine) for downstream in-gel fluorescence detection[1].
Fluorescent Nucleoside Analogues
The ethynyl-indole scaffold is also highly valuable in the synthesis of hypermodified, fluorescent oligonucleotides. Through Sonogashira cross-coupling, indolylethynyl moieties can be conjugated to pyrimidines or 7-deazapurines[5]. These 4 are utilized as environment-sensitive fluorescent probes to study DNA base-pairing properties, triplex formation, and local electrostatic environments without severely destabilizing the native B-form DNA duplex[4].
References
De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies
Source: nih.gov
1
Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines
Source: nih.gov
3
Evaluation of the Base-Pairing Properties of 5-(5-Indolylethynyl) and 5-(5-Indolyl)
Source: sdu.dk
4
Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan
Source: researchgate.net
2
Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides
Source: acs.org
5
Synthesis protocols for Methyl 5-ethynyl-1H-indole-2-carboxylate
An In-Depth Guide to the Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate: Protocols and Mechanistic Insights Introduction Methyl 5-ethynyl-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate: Protocols and Mechanistic Insights
Introduction
Methyl 5-ethynyl-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group at the C5 position of the indole scaffold allows for its versatile functionalization through various chemical transformations, most notably click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and further cross-coupling reactions. This guide, designed for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices and offering insights into potential challenges. The synthetic strategy hinges on a robust and widely-utilized palladium-catalyzed cross-coupling reaction, the Sonogashira coupling, to construct the key C-C bond.[1][2]
Overall Synthetic Strategy
The synthesis is approached via a three-step sequence starting from the commercially available Methyl 5-bromo-1H-indole-2-carboxylate. This strategy ensures high yields and functional group tolerance.
N-H Protection: The indole nitrogen is protected to prevent side reactions during the subsequent base-mediated coupling step. The tosyl (Ts) group is selected for its stability and reliable removal under basic conditions.[3]
Sonogashira Coupling: The core ethynyl moiety is installed via a palladium and copper co-catalyzed Sonogashira coupling between the N-protected 5-bromoindole and (trimethylsilyl)acetylene.[4][5][6] The trimethylsilyl (TMS) group is used to prevent the undesirable homo-coupling of the terminal alkyne (Glaser coupling).[6]
Deprotection: The synthesis culminates in the simultaneous removal of the N-tosyl and C-trimethylsilyl protecting groups under mild basic conditions to yield the final product.
Experimental Protocols and Methodologies
Part 1: N-Protection of Methyl 5-bromo-1H-indole-2-carboxylate (Compound 2)
Rationale: The indole N-H proton is weakly acidic and can be deprotonated by the base (e.g., triethylamine) used in the Sonogashira reaction.[3] This can lead to N-alkynylation or other side reactions, complicating the purification and reducing the yield. Protection with an electron-withdrawing group like tosyl chloride enhances the stability of the indole ring towards the catalytic cycle.
Materials:
Methyl 5-bromo-1H-indole-2-carboxylate (1)
Tosyl chloride (TsCl)
Sodium hydride (NaH, 60% dispersion in mineral oil)
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq.).
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
Add anhydrous DMF to the flask, followed by cooling the suspension to 0 °C in an ice bath.
Slowly add a solution of Methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C. The formation of hydrogen gas will be observed.
Add a solution of tosyl chloride (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 5-bromo-1-tosyl-1H-indole-2-carboxylate (2) .
Part 2: Sonogashira Coupling to form Methyl 5-((trimethylsilyl)ethynyl)-1-tosyl-1H-indole-2-carboxylate (Compound 3)
Rationale: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond.[2] It utilizes a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition to the aryl halide, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[1]
To a flame-dried Schlenk flask, add compound 2 (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.) under an inert atmosphere.
Add anhydrous THF and anhydrous triethylamine (3.0 eq.).
Degas the mixture by bubbling argon through the solution for 15 minutes.
Add (trimethylsilyl)acetylene (1.5 eq.) dropwise via syringe.
Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
Redissolve the residue in dichloromethane and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional DCM.
Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield Methyl 5-((trimethylsilyl)ethynyl)-1-tosyl-1H-indole-2-carboxylate (3) .
Part 3: Deprotection to Yield Methyl 5-ethynyl-1H-indole-2-carboxylate (Compound 4)
Rationale: A common method for silyl group cleavage from acetylenes is the use of a fluoride source or a base.[7] In this case, a mild base like potassium carbonate in methanol can effectively cleave both the N-tosyl group and the C-silyl group in a single, efficient step. The methoxide generated in situ acts as the nucleophile for both deprotection events.
Dissolve compound 3 (1.0 eq.) in methanol in a round-bottom flask.
Add potassium carbonate (3.0 eq.) to the solution.
Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC until all starting material is consumed.
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
Add deionized water to the residue and extract with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, Methyl 5-ethynyl-1H-indole-2-carboxylate (4) , typically as a white to pale yellow solid.
Data Summary and Visualization
Table of Reaction Parameters
Step
Starting Material
Key Reagents
Solvent
Time (h)
Temp (°C)
Typical Yield (%)
1
Compound 1
NaH, TsCl
DMF
4-6
0 → RT
85-95
2
Compound 2
(TMS)acetylene, PdCl₂(PPh₃)₂, CuI, TEA
THF/TEA
8-12
60
75-90
3
Compound 3
K₂CO₃
Methanol
3-5
RT
80-95
Synthetic Workflow Diagram
Caption: Synthetic pathway for Methyl 5-ethynyl-1H-indole-2-carboxylate.
Final Product Characterization
The identity and purity of the final product, Methyl 5-ethynyl-1H-indole-2-carboxylate (4) , should be confirmed using standard analytical techniques:
¹H NMR: Expect characteristic signals for the indole N-H (a broad singlet), aromatic protons, the methyl ester singlet, and the acetylenic proton singlet (typically around 3-4 ppm).
¹³C NMR: Confirmation of all carbon atoms, including the two quaternary alkyne carbons.
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₂H₉NO₂ (M.W. 199.21).[8]
Infrared Spectroscopy (IR): Characteristic stretches for the N-H bond (~3300 cm⁻¹), the terminal alkyne C≡C bond (~2100 cm⁻¹, often weak), the acetylenic C-H bond (~3250 cm⁻¹), and the ester C=O bond (~1700 cm⁻¹).
References
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Institutes of Health. [Link]
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. PubMed. [Link]
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis Online. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
Adding nitrogen beads to indole bracelets. Chemistry World. [Link]
ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. [Link]
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc.org. [Link]
Application Note: Sonogashira Coupling of Methyl 5-ethynyl-1H-indole-2-carboxylate
A Guide to Reaction Optimization and Protocol Execution for Pharmaceutical Scaffolding Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Reaction Optimization and Protocol Execution for Pharmaceutical Scaffolding
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of complex heterocyclic structures, such as indole derivatives, which are privileged scaffolds in numerous pharmaceutically active compounds.[3] This document provides a detailed guide for researchers on the application of the Sonogashira coupling to a specific, highly functionalized substrate: Methyl 5-ethynyl-1H-indole-2-carboxylate. We will explore the mechanistic underpinnings, delve into the critical parameters for optimizing the reaction, and provide robust, step-by-step protocols for both traditional copper-co-catalyzed and copper-free conditions.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt. This is often the rate-determining step.[4]
Reductive Elimination : The resulting alkynyl-aryl-Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
While highly efficient, the classic protocol can be hampered by the formation of alkyne homocoupling byproducts (Glaser coupling), which is often promoted by the copper catalyst in the presence of oxygen.[5] This has led to the development of copper-free Sonogashira protocols, which, while sometimes requiring harsher conditions, can offer cleaner reactions and simpler purification.[2][6] In the copper-free mechanism, it is proposed that a palladium complex facilitates the deprotonation and activation of the alkyne, potentially involving a tandem Pd/Pd cycle.[7]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Optimizing for an Indole Substrate
The substrate, Methyl 5-ethynyl-1H-indole-2-carboxylate, presents unique considerations. The indole N-H proton is weakly acidic and can potentially interfere with the base. The molecule contains both an electron-withdrawing ester group and the reactive terminal alkyne. Careful selection of reaction parameters is crucial for success.
Key Reaction Parameters
Parameter
Selection Rationale & Discussion
Typical Choices
Coupling Partner
The reactivity of the aryl/vinyl electrophile is critical. The general reactivity trend is I > Br > OTf >> Cl.[4] For efficient coupling under mild conditions, aryl iodides are preferred. More active catalyst systems may be required for less reactive bromides or chlorides.
Aryl/Vinyl Iodides, Bromides, or Triflates
Palladium Catalyst
The choice of palladium source and its associated ligands dictates catalytic activity. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are robust, commercially available, and effective for many substrates.[1][8] For challenging couplings (e.g., with aryl chlorides), more electron-rich and bulky phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance.[4][9]
PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + Ligand
Copper(I) Co-Catalyst
Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of the copper acetylide, allowing the reaction to proceed under milder conditions (often room temperature to 80 °C).[10] Its primary drawback is promoting the undesired homocoupling of the alkyne.[5]
Copper(I) Iodide (CuI)
Base
An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used. It serves two purposes: neutralizing the hydrogen halide (HX) formed during the reaction and deprotonating the terminal alkyne to facilitate the formation of the copper acetylide.[4][11] For sensitive substrates, an inorganic base like Cs₂CO₃ or K₂CO₃ can be used, particularly in copper-free systems.
Et₃N, DIPEA, Cs₂CO₃
Solvent
The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices.[8] Acetonitrile is also commonly used. It is imperative that the solvent is anhydrous and degassed (e.g., by sparging with argon or nitrogen) to prevent the deactivation of the Pd(0) catalyst and to minimize oxidative homocoupling.
DMF, THF, Acetonitrile
Temperature
Reactions involving aryl iodides can often be run at room temperature or with gentle heating (50-80 °C).[11] Less reactive aryl bromides or chlorides may require higher temperatures (80-120 °C).[12] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time.
Room Temperature to 120 °C
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of Methyl 5-ethynyl-1H-indole-2-carboxylate with a generic aryl iodide.
Caption: General workflow for the Sonogashira coupling experiment.
Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling
This protocol is optimized for high reactivity and mild conditions, suitable for coupling with aryl iodides.
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Argon or Nitrogen gas supply
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 5-ethynyl-1H-indole-2-carboxylate (e.g., 200 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 8 mg, 0.04 mmol).
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 10 mL of THF) via syringe.
Add triethylamine (e.g., 0.28 mL, 2.0 mmol) via syringe, followed by the aryl iodide (1.1 mmol).
Stir the reaction mixture at room temperature or heat to 50-60 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-8 hours).
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and pour into a saturated aqueous solution of ammonium chloride (20 mL).
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the solution and concentrate the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Copper-Free Coupling
This protocol is advantageous when alkyne homocoupling is a significant issue or when copper contamination must be avoided. It may require slightly higher temperatures.
Triphenylphosphine [PPh₃] (4-10 mol%) or a bulky phosphine ligand like X-Phos
Cesium Carbonate [Cs₂CO₃] (2.0 equiv)
Anhydrous, degassed DMF
Standard glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add Methyl 5-ethynyl-1H-indole-2-carboxylate (e.g., 200 mg, 1.0 mmol), Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), the phosphine ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol), and Cs₂CO₃ (e.g., 652 mg, 2.0 mmol).
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
Add anhydrous, degassed DMF (10 mL) via syringe, followed by the aryl halide (1.1 mmol).
Heat the reaction mixture to 80-100 °C, with stirring.
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (6-24 hours).
Once the reaction is complete, cool the mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the inorganic base, washing the pad with ethyl acetate.
Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No or Slow Reaction
1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient temperature for the given aryl halide. 3. Poor quality or wet reagents/solvent.
1. Ensure thorough degassing of solvent and use a fresh catalyst. 2. Increase temperature in 10-20 °C increments. 3. Use freshly distilled/dried solvents and high-purity reagents.
Low Yield
1. Incomplete reaction. 2. Product degradation under reaction conditions. 3. Mechanical loss during work-up/purification.
1. Increase reaction time or temperature. 2. Attempt the reaction at a lower temperature for a longer time. 3. Ensure careful extraction and purification steps.
Significant Homocoupling
1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst.
1. Improve inert atmosphere technique; degas solvent thoroughly. 2. Reduce the amount of CuI or switch to the copper-free protocol.[5]
Complex Mixture of Byproducts
1. Reaction temperature is too high. 2. Substrate or product instability. 3. N-H of indole is interfering.
1. Lower the reaction temperature. 2. Consider protecting the indole N-H (e.g., with a BOC or SEM group) prior to coupling.
Conclusion
The Sonogashira coupling of Methyl 5-ethynyl-1H-indole-2-carboxylate is a highly effective method for generating diverse, functionalized indole scaffolds. Success hinges on the careful control of key parameters, including the choice of catalyst system, base, and solvent, as well as the rigorous maintenance of an inert atmosphere. By starting with the optimized protocols provided and utilizing the troubleshooting guide, researchers can efficiently synthesize novel indole derivatives for applications in medicinal chemistry and materials science.
References
Taylor & Francis. (2024, January 10). Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. [Link]
American Chemical Society. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. [Link]
National Center for Biotechnology Information. (2023, December 18). On-DNA Synthesis of Multisubstituted Indoles. [Link]
National Center for Biotechnology Information. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]
Royal Society of Chemistry. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
ACS Publications. (2013, April 1). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. [Link]
ResearchGate. (2026, February 5). Indole‐Based π‐Extended Monophosphine Ligands for Enhanced Palladium‐Catalyzed Sonogashira Coupling. [Link]
Royal Society of Chemistry. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. [Link]
MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
Bentham Science. (2018, June 1). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. [Link]
PubMed. (2009, October 15). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
National Center for Biotechnology Information. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
Behind the Paper. (2018, November 20). Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction. [Link]
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Bioorthogonal Labeling, and Scaffold Functionalization.
Executive Summary & Mechanistic Rationale
In the realm of chemical biology and drug discovery, the indole scaffold is a privileged pharmacophore, frequently acting as a structural mimic of tryptophan and interacting with critical kinase hinge regions[1]. Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) represents a highly versatile, dual-purpose reagent. It merges the inherent biological relevance of the indole core with a bioorthogonal terminal alkyne at the C5 position, making it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2].
As a Senior Application Scientist, I approach this reagent not merely as a building block, but as a modular system. The strategic placement of the ethynyl group at C5 provides a specific vector that minimizes steric clash with the N1-amine and the C2-ester. This allows for orthogonal functionalization: the alkyne can be "clicked" to azide-bearing fluorophores or targeting ligands, while the C2-methyl ester can be saponified for downstream amide coupling, and the N1 position remains available for alkylation to tune solubility[3].
Physicochemical & Computational Profile
Understanding the physicochemical properties of your starting material is critical for predicting solubility in aqueous bioconjugation buffers and organic synthesis solvents.
Table 1: Physicochemical Properties of Methyl 5-ethynyl-1H-indole-2-carboxylate [2]
Property
Value
Implication for Experimental Design
CAS Number
210345-58-7
Unique identifier for reagent sourcing.
Molecular Weight
199.21 g/mol
Low MW allows for downstream additions without exceeding Lipinski's Rule of 5.
Molecular Formula
C₁₂H₉NO₂
-
LogP
1.9358
Moderate lipophilicity; requires DMSO/DMF co-solvent (5-10%) for aqueous bioconjugation.
TPSA
42.09 Ų
Excellent membrane permeability profile for intracellular probe development.
H-Bond Donors/Acceptors
1 / 2
N1 acts as a donor; ester acts as an acceptor.
Experimental Workflows and Logical Architecture
To maximize the utility of this reagent, it is essential to visualize the orthogonal pathways available for its functionalization. The following diagrams illustrate the logical relationships and the specific bioconjugation workflow.
Figure 1: Logical pathways for orthogonal functionalization of the indole scaffold.
Figure 2: Workflow of the CuAAC bioconjugation using the 5-ethynyl indole core.
When conjugating Methyl 5-ethynyl-1H-indole-2-carboxylate to sensitive biomolecules (e.g., proteins, antibodies), the primary challenge is preventing copper-mediated generation of Reactive Oxygen Species (ROS), which can degrade the biomolecule[4].
Causality of Reagent Selection:
THPTA Ligand: We use a 5:1 ratio of THPTA to Cu(II). THPTA is a water-soluble ligand that accelerates the reaction, maintains the Cu(I) oxidation state, and acts as a sacrificial reductant to protect the biomolecule from ROS[4][5].
Sodium Ascorbate: Reduces Cu(II) to the catalytically active Cu(I) in situ[5].
Aminoguanidine: Ascorbate oxidation produces dehydroascorbate, a potent electrophile that can crosslink lysine and arginine residues on proteins. Aminoguanidine is added to intercept these reactive carbonyl byproducts[4].
Reagent Stoichiometry
Table 2: Optimized Stoichiometry for CuAAC Bioconjugation [5][6]
Component
Stock Concentration
Final Reaction Concentration
Molar Equivalents (vs. Cu)
CuSO₄
20 mM (in H₂O)
100 µM
1 eq
THPTA Ligand
50 mM (in H₂O)
500 µM
5 eq
Sodium Ascorbate
100 mM (Fresh in H₂O)
5 mM
50 eq
Aminoguanidine HCl
100 mM (in H₂O)
5 mM
50 eq
Step-by-Step Methodology
Note: This protocol is designed for a 500 µL reaction volume. Ensure all buffers are degassed to minimize ambient oxygen interference.
Prepare the Alkyne/Azide Mixture:
In a 1.5 mL low-bind Eppendorf tube, combine the azide-functionalized biomolecule and the required bioconjugation buffer (e.g., PBS, pH 7.4).
Add Methyl 5-ethynyl-1H-indole-2-carboxylate (dissolved in DMSO) to a final concentration of 50–100 µM. Critical: Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.
Pre-assemble the Catalytic Complex (Crucial Step):
Do not add copper directly to the protein. In a separate, smaller tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand[5][6].
Incubate at room temperature for 5 minutes. This pre-complexation ensures that all Cu(II) is sterically shielded by the ligand before it encounters the biomolecule, drastically reducing ROS-mediated damage[4].
Initiate the Reaction:
Add 25 µL of 100 mM Aminoguanidine to the main reaction tube containing the alkyne/azide mixture[5].
Add the pre-assembled CuSO₄/THPTA complex to the main reaction tube.
Finally, add 25 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I)[6].
Incubation & Workup:
Close the tube, flush briefly with argon or nitrogen (optional but recommended), and mix by slow end-over-end rotation (approx. 30 rpm) for 1 hour at room temperature, protected from light[5][6].
Self-Validation Check: The solution should remain clear. Precipitation indicates protein aggregation (likely due to excessive DMSO or ROS damage).
Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) equilibrated with your storage buffer.
Protocol 2: Downstream Saponification of the C2-Ester
To utilize the indole core as a bridging pharmacophore, the C2-methyl ester can be converted to a carboxylic acid for subsequent EDC/NHS or HATU-mediated amide coupling.
Causality of Reagent Selection:
We employ mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. The ethynyl group is generally stable to mild aqueous base, but prolonged exposure to harsh conditions (like refluxing NaOH) can lead to alkyne degradation or unwanted side reactions.
Step-by-Step Methodology
Dissolution: Dissolve 100 mg (approx. 0.5 mmol) of Methyl 5-ethynyl-1H-indole-2-carboxylate in 4 mL of Tetrahydrofuran (THF) and 1 mL of Methanol (MeOH).
Base Addition: Prepare a 1.0 M solution of LiOH in distilled water. Slowly add 1.5 mL (1.5 mmol, 3 eq) of the aqueous LiOH solution to the organic mixture while stirring.
Reaction Monitoring: Stir the biphasic mixture at room temperature for 3–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.
Quenching and Extraction:
Once complete, evaporate the organic solvents (THF/MeOH) under reduced pressure.
Dilute the remaining aqueous layer with 5 mL of water and cool to 0°C in an ice bath.
Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. A precipitate (the free 5-ethynyl-1H-indole-2-carboxylic acid) will form.
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Storage: Store the resulting carboxylic acid at -20°C under an inert atmosphere to prevent oxidative degradation of the electron-rich indole ring.
References
Hashmi, A. S. K., et al. "Entropy‐Induced Selectivity Switch in Gold Catalysis: Fast Access to Indolo[1,2‐a]quinolines". National Institutes of Health (NIH). Available at:[Link]
Lindemann, S. R., et al. "De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies". ResearchGate. Available at:[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation". National Institutes of Health (NIH). Available at:[Link]
Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". National Institutes of Health (NIH). Available at:[Link]
Protocol for the Saponification of Methyl 5-ethynyl-1H-indole-2-carboxylate: A Detailed Guide to a Key Synthetic Transformation
An Application Note and Protocol from the Senior Application Scientist Abstract The hydrolysis of methyl 5-ethynyl-1H-indole-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Abstract
The hydrolysis of methyl 5-ethynyl-1H-indole-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting product, 5-ethynyl-1H-indole-2-carboxylic acid, serves as a versatile building block, featuring two key functional handles for molecular elaboration: a carboxylic acid for amide bond formation and a terminal alkyne for click chemistry or cross-coupling reactions. This document provides a detailed, field-tested protocol for the efficient base-catalyzed hydrolysis (saponification) of the methyl ester, emphasizing the mechanistic rationale behind the procedural steps, critical process parameters, and methods for ensuring product purity.
Introduction and Scientific Context
Indole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an ethynyl group at the C5 position provides a powerful tool for chemists to build molecular complexity, often utilized in the development of inhibitors for key signaling pathways.[2]
Ester hydrolysis is the process of cleaving an ester into its constituent carboxylic acid and alcohol. This can be achieved under acidic or basic conditions.[4][5]
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, often requiring a large excess of water to drive the reaction towards the products.[5][6]
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its high efficiency and irreversible nature.[4][5][7] The reaction is driven to completion by the final, irreversible deprotonation of the carboxylic acid by the base, forming a carboxylate salt.[7][8]
This guide focuses on the saponification pathway due to its reliability and superior yield for this class of compounds. A key consideration is the stability of the terminal alkyne under the reaction conditions. Fortunately, the ethynyl group is generally stable under the mild basic conditions required for saponification, unlike in the presence of certain transition metals or strongly acidic environments.[9]
The Mechanism of Saponification
Understanding the reaction mechanism is critical for troubleshooting and optimization. The base-catalyzed hydrolysis of an ester is a classic example of a nucleophilic acyl substitution.[7]
The process unfolds in two primary stages:
Nucleophilic Addition-Elimination: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid.[8][10]
Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is significantly more acidic than methanol (pKa ≈ 15.5).[11] Consequently, the methoxide ion, a strong base, immediately deprotonates the carboxylic acid. This acid-base reaction is highly exergonic and essentially irreversible, forming the highly stable carboxylate salt and methanol. This final step is the thermodynamic driving force that ensures the reaction proceeds to completion.[5][7]
To obtain the final carboxylic acid product, a final acidification step is required during the workup to protonate the carboxylate salt.[7][12]
Caption: Figure 1: Saponification Mechanism
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
Reagent
CAS No.
Molecular Formula
Molecular Weight ( g/mol )
Molarity / Conc.
Supplier Recommendation
Methyl 5-ethynyl-1H-indole-2-carboxylate
210345-58-7
C₁₂H₉NO₂
199.21
-
ChemScene (CS-0749067)
Lithium Hydroxide Monohydrate (LiOH·H₂O)
1310-66-3
LiOH·H₂O
41.96
-
Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous
109-99-9
C₄H₈O
72.11
-
Sigma-Aldrich
Deionized Water (H₂O)
7732-18-5
H₂O
18.02
-
-
Hydrochloric Acid (HCl), Reagent Grade
7647-01-0
HCl
36.46
1 M
Fisher Scientific
Ethyl Acetate (EtOAc)
141-78-6
C₄H₆O₂
88.11
-
Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
-
Sigma-Aldrich
Step-by-Step Hydrolysis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-ethynyl-1H-indole-2-carboxylate (1.0 g, 5.02 mmol) in Tetrahydrofuran (THF, 20 mL). Stir at room temperature until all solids have dissolved.
Addition of Base: In a separate beaker, prepare a solution of Lithium Hydroxide Monohydrate (0.42 g, 10.04 mmol, 2.0 equiv.) in deionized water (10 mL). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes.
TLC System: 3:7 Ethyl Acetate/Hexanes.
Visualization: UV light (254 nm).
Observation: Monitor for the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt). The reaction is typically complete within 2-4 hours.
Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
Aqueous Workup - Part 1 (Wash): To the remaining aqueous residue, add deionized water (20 mL). Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.
Aqueous Workup - Part 2 (Acidification): Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add 1 M HCl dropwise. A precipitate of the carboxylic acid will begin to form. Continue adding acid until the pH of the solution is between 2 and 3 (verify with pH paper).
Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with cold deionized water (3 x 15 mL) to remove any residual inorganic salts (e.g., LiCl).
Drying: Dry the purified solid product under high vacuum to a constant weight. The expected product is 5-ethynyl-1H-indole-2-carboxylic acid, typically obtained as an off-white to pale yellow solid.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Saponification
Characterization and Data Interpretation
The identity and purity of the final product, 5-ethynyl-1H-indole-2-carboxylic acid, should be confirmed by standard analytical techniques:
¹H NMR: Confirm the disappearance of the methyl ester singlet (typically ~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm). The signals corresponding to the indole ring and the ethynyl proton should remain.
Mass Spectrometry (MS): Verify the molecular weight of the product.
Melting Point (m.p.): Compare the observed melting point to literature values to assess purity.
Troubleshooting
Incomplete Reaction: If TLC shows significant starting material after 4 hours, add an additional 0.5 equivalents of LiOH·H₂O and gently warm the reaction to 40°C for 1-2 hours.
Product Oiling Out During Acidification: If the product separates as an oil instead of a solid, extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
Product Discoloration: Indole derivatives can be susceptible to oxidation.[13] If the final product is significantly colored, consider performing the acidification and filtration steps quickly and drying the product in the absence of light. Recrystallization from an ethanol/water mixture can also improve purity and color.[13]
Conclusion
The saponification protocol detailed herein provides a robust and high-yielding method for the synthesis of 5-ethynyl-1H-indole-2-carboxylic acid. By leveraging the irreversible nature of base-catalyzed hydrolysis, this procedure offers a reliable pathway for researchers in drug discovery and organic synthesis to access this valuable chemical intermediate. Careful monitoring and adherence to the workup procedure are key to achieving high purity and yield.
References
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
ARKAT USA, Inc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
J. Braz. Chem. Soc. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
chemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). Retrieved from [Link]
National Institutes of Health. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2016, October 12). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
Google Patents. (n.d.). Indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
ResearchGate. (2010, December). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
ResearchGate. (n.d.). (a) Stepwise hydroamination reactions of terminal alkyne (ethynyl.... Retrieved from [Link]
National Institutes of Health. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
Semantic Scholar. (2021, January 25). Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. Retrieved from [Link]
IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]
Pfizer Global Research and Development. (n.d.). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
Application Notes and Protocols for CuAAC Reaction Optimization with 5-Ethynyl Indole Derivatives
Introduction The indole scaffold is a privileged heterocyclic motif, prominently featured in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The indole scaffold is a privileged heterocyclic motif, prominently featured in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, offers a highly efficient and modular approach for the synthesis of complex molecules, making it an invaluable tool for derivatizing indole-containing structures.[1][2][3][4] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, and is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][5]
However, the application of the CuAAC reaction to 5-ethynyl indole derivatives is not without its challenges. The indole nitrogen, being a Lewis base, can coordinate with the copper(I) catalyst, leading to catalyst inhibition or deactivation. This can result in sluggish reaction rates, incomplete conversions, and the need for higher catalyst loadings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and overcome these challenges. We present a systematic approach to the optimization of the CuAAC reaction for 5-ethynyl indole derivatives, focusing on the rational selection of reaction parameters to achieve high efficiency and reproducibility.
The Challenge: Indole-Mediated Catalyst Inhibition
The primary obstacle in the CuAAC reaction with 5-ethynyl indoles is the potential for the indole nitrogen to interfere with the catalytic cycle. The lone pair of electrons on the indole nitrogen can coordinate to the copper(I) center, competing with the alkyne substrate and potentially forming inactive or less active catalyst species. This inhibition can be particularly pronounced in substrates where the indole nitrogen is unprotected.
Key Factors Influencing Reaction Success:
Copper(I) Source and Ligand Choice: The nature of the copper source and the coordinating ligand are paramount in mitigating indole-mediated inhibition.
Solvent System: The polarity and coordinating ability of the solvent can significantly impact reaction kinetics and catalyst stability.
Additives and Reaction Conditions: The use of specific additives and optimization of temperature and concentration can further enhance reaction efficiency.
Systematic Optimization of the CuAAC Reaction
A methodical approach to optimizing the CuAAC reaction for a novel 5-ethynyl indole derivative is crucial for achieving desired outcomes. The following sections detail key parameters and provide recommendations for their systematic variation.
Copper Source Selection
The active catalyst in the CuAAC reaction is copper(I).[5] While direct use of Cu(I) salts like CuI or CuBr is possible, they are prone to oxidation.[3] A more robust and common approach is the in situ generation of Cu(I) from a Cu(II) precursor using a reducing agent.[6][7]
Requires inert atmosphere to prevent oxidation.[3]
Recommendation: For initial screening, CuSO₄·5H₂O with sodium ascorbate is the recommended system due to its convenience and effectiveness.[6][9]
The Critical Role of Ligands
Ligands are essential for stabilizing the Cu(I) oxidation state, preventing catalyst aggregation, and accelerating the reaction rate.[10][11][12] For indole-containing substrates, the right ligand can also competitively bind to the copper center, minimizing inhibition by the indole nitrogen.
The "classic" CuAAC ligand, highly effective in a range of solvents.[6][11]
General purpose, good starting point.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
Water-soluble, ideal for bioconjugation and aqueous reactions.[6]
Reactions in aqueous or mixed aqueous/organic systems.
Bathophenanthroline disulfonate (BPDS)
Strong chelator, can be very effective but requires careful handling due to oxygen sensitivity.[9]
For challenging reactions where other ligands fail.
Nitrogen-based ligands (e.g., TMEDA, PMDTA)
Can be effective, but optimization is often required.
Alternative for specific substrate/solvent combinations.
Recommendation: Start with TBTA for reactions in organic solvents or mixed solvent systems. If aqueous conditions are required, THPTA is the ligand of choice.[6] A 1:5 copper-to-ligand ratio is a good starting point to ensure sufficient ligand is present to stabilize the catalyst.[8]
Solvent System Optimization
The choice of solvent can dramatically influence the rate and outcome of the CuAAC reaction.[13] The ideal solvent should fully dissolve all reactants and not interfere with the catalyst.
Solvent System
Properties
Considerations
t-BuOH/H₂O (1:1)
A versatile and widely used system for CuAAC.
Good for a broad range of substrates.
DMF or DMSO
High polarity, good for dissolving polar substrates.
Can coordinate to copper and may require higher temperatures.
THF
Less polar, good for less polar substrates.
May require co-solvents for solubility of all components.
Acetonitrile
Can coordinate to copper, potentially slowing the reaction.[14]
Generally less preferred unless required for solubility.
Recommendation: A 1:1 mixture of t-BuOH and water is an excellent starting point. If solubility is an issue, consider using DMF or DMSO, but be prepared to adjust the temperature.
Additives for Enhanced Performance
In cases of persistent low yields or slow reactions, the inclusion of certain additives can be beneficial.
Bases: A mild, non-coordinating base such as N,N-diisopropylethylamine (DIPEA) can facilitate the formation of the copper acetylide intermediate, which can be beneficial for less acidic alkynes.[15]
Aminoguanidine: When using sodium ascorbate in bioconjugation, aminoguanidine can be added to scavenge reactive carbonyl byproducts of ascorbate oxidation that might otherwise react with sensitive functional groups on biomolecules.[8]
Reaction Temperature and Concentration
The CuAAC reaction is often performed at room temperature.[14] However, for challenging substrates like some 5-ethynyl indoles, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[15] The reaction should be performed at a concentration where all components remain dissolved. A starting concentration of 0.1 M with respect to the limiting reagent is a reasonable starting point.
Experimental Protocols
General Protocol for CuAAC Reaction with a 5-Ethynyl Indole Derivative
This protocol provides a starting point for the CuAAC reaction. Optimization of the parameters outlined above may be necessary for specific substrates.
Reactant Preparation: In a suitable reaction vial, dissolve the 5-ethynyl indole derivative (1.0 equiv) and the azide coupling partner (1.1 equiv) in a 1:1 mixture of t-BuOH and deionized water to achieve a final concentration of 0.1 M with respect to the indole.
Degassing: Sparge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
Catalyst Premix Preparation: In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O (0.05 equiv) and TBTA (0.25 equiv) in a small amount of the t-BuOH/H₂O solvent mixture.
Initiation: To the degassed reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.5 equiv).
Catalyst Addition: Immediately add the catalyst premix to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanism
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the CuAAC reaction.
Caption: The catalytic cycle of the CuAAC reaction and potential inhibition by indole nitrogen.
Experimental Workflow for Optimization
This diagram outlines a systematic approach to optimizing the CuAAC reaction for a new 5-ethynyl indole derivative.
Caption: A stepwise workflow for the optimization of the CuAAC reaction.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful tool for the functionalization of 5-ethynyl indole derivatives, but its successful implementation requires careful consideration of the potential for catalyst inhibition by the indole nitrogen. By systematically optimizing the choice of copper source, ligand, solvent, and reaction conditions, researchers can overcome these challenges and achieve high-yielding, robust, and reproducible reactions. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful application of CuAAC chemistry in the synthesis of novel indole-based compounds for drug discovery and other applications.
References
MDPI. (2024, November 24). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Available at: [Link]
ACS Publications. (2021, July 28). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Available at: [Link]
PubMed. (2012). CuAAC click chemistry accelerates the discovery of novel chemical scaffolds as promising protein tyrosine phosphatases inhibitors. Available at: [Link]
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]
PMC. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available at: [Link]
PMC. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link]
Beilstein Journals. (2017, November 6). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Available at: [Link]
ResearchGate. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Available at: [Link]
SciSpace. Copper Nanoparticles in Click Chemistry. Available at: [Link]
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
RSC Publishing. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link]
Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available at: [Link]
PMC - NIH. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Available at: [Link]
PubMed. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Available at: [Link]
PMC. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]
RSC Publishing. A kinetics study of copper-catalysed click reactions in ionic liquids. Available at: [Link]
Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
SciSpace. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available at: [Link]
ResearchGate. CuAAC: The Quintessential Click Reaction. Available at: [Link]
ResearchGate. Fokin's mechanism for the CuAAC reaction. Available at: [Link]
Beilstein Journals. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Available at: [Link]
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
American Chemical Society. Click chemistry approach to N-heterocycles. Available at: [Link]
PMC. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Available at: [Link]
Catalysis Science & Technology (RSC Publishing). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Available at: [Link]
Glen Research. Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]
ACS Publications. Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. Available at: [Link]
MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available at: [Link]
ResearchGate. (2025, October 26). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available at: [Link]
Application Note: Site-Selective C5 Functionalization of Indole-2-Carboxylates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Principles The indole-2-carboxylate scaffold is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Principles
The indole-2-carboxylate scaffold is a privileged pharmacophore widely utilized in drug discovery, serving as the core architecture for antiviral agents (e.g., Arbidol analogs), NMDA receptor antagonists, and potent allosteric modulators of the Cannabinoid Receptor 1 (CB1)[1][2]. Structure-activity relationship (SAR) studies frequently demonstrate that functionalization at the C5 position—particularly with electron-withdrawing groups or bulky alkyl/aryl substituents—significantly enhances binding affinity and metabolic stability[2].
However, the direct, site-selective functionalization of the C5 position is a long-standing synthetic challenge. Indole is an ambident nucleophile where the enamine-like pyrrole ring makes the C3 position inherently the most reactive toward electrophilic aromatic substitution (EAS)[3]. Even when the C2 position is substituted with an electron-withdrawing carboxylate group, C3 remains the kinetic site of attack. To access the benzenoid core (C4–C7), and specifically the C5 position, chemists must employ strategic C3-blocking, directing groups (DGs), or advanced transition-metal-catalyzed C–H activation pathways[4][5].
This application note synthesizes recent breakthroughs in transition-metal catalysis to provide authoritative, self-validating protocols for the direct C5 functionalization of indole-2-carboxylates.
Mechanistic Divergence in C–H Activation
Achieving C5 selectivity requires overriding the natural electronic bias of the indole core. Recent methodologies achieve this through careful selection of metal catalysts and directing groups:
Steric Steering via Copper Catalysis (C5 Arylation): When a pivaloyl directing group is installed at the C3 position, Palladium(II) catalysis directs C–H activation to the C4 position via a stable six-membered palladacycle[5][6]. Conversely, switching to a Copper(I) catalyst (CuTC) with diaryliodonium salts completely shifts the regioselectivity to the C5 position. The bulky Cu(III)-aryl intermediate experiences severe steric repulsion from the C4–H and C3-pivaloyl groups, forcing electrophilic attack at the more accessible C5 position[6].
Electrophilic Carbene Insertion (C5 Alkylation): A novel approach utilizes a Cu(II)/Ag(I) co-catalytic system to generate highly electrophilic copper-carbene species from α-diazomalonates. Guided by a C3-carbonyl group, the copper-carbene selectively inserts into the C5–H bond. The copper catalyst stabilizes the Wheland-type intermediate, lowering the activation energy specifically for C5 functionalization[7][8].
Caption: Divergent C-H functionalization pathways for C3-substituted indole-2-carboxylates based on catalyst selection.
Quantitative Data & Substrate Scope
The following table summarizes the quantitative performance of the primary C5-functionalization strategies discussed in this guide.
Functionalization
Catalyst System
Reagent / Coupling Partner
Directing Group / Pre-requisite
Yield Range
Regioselectivity (C5:Other)
C5–H Alkylation
Cu(OAc)₂·H₂O / AgSbF₆
α-Diazomalonates
C3-Carbonyl / Enone
62% – 91%
> 20:1 (C5:C4/C6)
C5–H Arylation
CuTC / dtpby
Diaryliodonium Salts
C3-Pivaloyl
58% – 83%
Exclusive to C5
C5–H Amination
Pd(OAc)₂ / NBE
Secondary Amines
C4-Iodo, C3-Aldehyde, N1-Ts
45% – 88%
Exclusive to C5
C5–H Iodination
None (Metal-Free)
N-Iodosuccinimide (NIS)
C3-Blocked (e.g., Alkyl)
70% – 95%
> 15:1 (C5:C6)
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Direct C5–H Alkylation
This protocol utilizes a highly reactive copper-carbene intermediate for the direct alkylation of indoles bearing a C3-carbonyl[7][8].
Causality & Experimental Design:
The addition of AgSbF6 is not optional; it acts as an acetate abstractor to generate a highly active, cationic Cu(II) species. The non-coordinating SbF6- counterion ensures the metal center remains fully accessible for carbene formation[8]. The diazo compound must be added via a syringe pump; bulk addition leads to rapid carbene dimerization (forming tetramethoxyethylene) rather than productive C–H insertion.
Step-by-Step Procedure (0.2 mmol scale):
Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)2·H2O (4.0 mg, 10 mol%) and AgSbF6 (6.9 mg, 10 mol%) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL). Stir for 15 minutes at 25 °C.
Substrate Addition: Add the C3-carbonyl indole-2-carboxylate derivative (0.2 mmol) dissolved in DCE (0.5 mL) to the active catalyst mixture. Heat the reaction to 60 °C.
Carbene Generation: Dissolve dimethyl α-diazomalonate (63 mg, 0.4 mmol, 2.0 equiv) in DCE (0.5 mL). Add this solution dropwise to the reaction mixture via a syringe pump over exactly 1 hour.
C–H Insertion: Upon completion of the addition, stir the reaction mixture at 60 °C for an additional 12 hours to ensure full conversion.
Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (10 mL), to remove copper and silver salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the C5-alkylated product.
Caption: Step-by-step experimental workflow for the Cu-catalyzed C5-H alkylation of indoles.
Protocol B: Regiocontrolled C5–H Arylation via CuTC
This protocol leverages steric steering to force arylation to the C5 position using a removable C3-pivaloyl directing group[5][6].
Causality & Experimental Design:
The ligand dtpby (4,4′-di-tert-butyl-2,2′-bipyridine) is critical as it acts as a bidentate ligand that stabilizes the Cu(I) center, tuning its redox potential to facilitate the oxidative addition of the bulky diaryliodonium salt[6]. The C3-pivaloyl group sterically blocks the C4 position, forcing the resulting Cu(III)-aryl complex to undergo electrophilic attack at C5.
Step-by-Step Procedure (0.2 mmol scale):
Complexation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Copper(I) thiophene-2-carboxylate (CuTC, 3.8 mg, 10 mol%) and dtpby (5.4 mg, 10 mol%) in anhydrous dichloromethane (DCM, 1.0 mL). Stir for 10 minutes until a homogeneous complex forms.
Reagent Addition: Add ethyl 3-pivaloylindole-2-carboxylate (0.2 mmol) and diphenyliodonium triflate (Ph2IOTf, 172 mg, 0.4 mmol, 2.0 equiv) to the vial.
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 40 °C for 12 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify by silica gel chromatography to yield the C5-arylated indole.
Protocol C: Late-Stage C5-Amination via Catellani Reaction
For complex drug architectures where direct C–H amination is difficult, a Palladium/Norbornene (NBE) cooperative catalysis approach allows for exclusive C5 amination starting from a C4-iodinated precursor[9][10].
Causality & Experimental Design:
The C4-iodide initiates oxidative addition with Pd(0). Norbornene (NBE) then inserts into the Pd–aryl bond. The steric bulk of the NBE intermediate prevents direct amination at C4 and forces the Palladium center to activate the adjacent C5–H bond via a palladacycle[9]. The C3-aldehyde provides essential electronic activation, while the N1-sulfonyl protecting group prevents catalyst poisoning by the free indole N–H[9][10].
Step-by-Step Procedure (0.2 mmol scale):
Setup: To an oven-dried Schlenk tube, add the N1-Ts, C3-CHO, C4-I-indole-2-carboxylate derivative (0.2 mmol), the desired secondary amine (0.24 mmol, 1.2 equiv), Pd(OAc)2 (2.2 mg, 5 mol%), tris(3-chlorophenyl)phosphine (14.2 mg, 25 mol%), NBE (18.8 mg, 1.0 equiv), (4-(trifluoromethyl)phenyl)methanol (1.2 equiv), and Cs2CO3 (130 mg, 2.0 equiv)[9].
Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous toluene (4.0 mL).
Reaction: Seal the tube and stir the mixture at 100 °C for 24 hours.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography to afford the C5-aminated product[9].
References
Liu, G., Zheng, M., Tian, R., & Zhou, Y. (2023). Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction. Organic Letters, 25(50), 9231–9236. URL:[Link]
Yang, Y., & Li, X. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1960–1973. URL:[Link]
Isono, T., Yanagawa, M., Nemoto, T., & Harada, S. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. URL:[Link]
Jiao, L., et al. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition, 56(14), 3966–3971. URL:[Link]
Zhang, Z., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(8), 3324–3341. URL: [Link]
Toumieux, S., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825. URL:[Link]
Application Notes and Protocols for the Scalable Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate
Introduction: The Significance of the Ethynyl-Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Specifical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Ethynyl-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Specifically, the functionalization of the indole ring at the 5-position with an ethynyl group introduces a versatile chemical handle. This terminal alkyne moiety allows for a wide range of subsequent chemical transformations, most notably "click" chemistry reactions, which are invaluable for the synthesis of complex molecules, bioconjugation, and the development of novel therapeutic agents and molecular probes. Methyl 5-ethynyl-1H-indole-2-carboxylate is a key building block in this context, providing a strategic starting point for the elaboration of diverse chemical libraries for drug discovery and development.
This guide provides a comprehensive overview of a robust and scalable three-step synthetic route to Methyl 5-ethynyl-1H-indole-2-carboxylate, designed for researchers, scientists, and professionals in drug development. The methodology emphasizes operational simplicity, scalability, and high-yield transformations, with a focus on the underlying chemical principles to empower the user with a deep understanding of the process.
Strategic Overview: A Three-Step Approach to the Target Molecule
The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate is strategically designed in three main stages, starting from the commercially available 5-bromo-1H-indole-2-carboxylic acid. This approach ensures a reliable and scalable supply of the key precursor and leverages a well-established cross-coupling reaction for the introduction of the critical ethynyl functionality.
Executive Summary Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) is a highly versatile terminal alkyne building block utilized in chemical biology, drug discovery, and bioconjugation[1]. Featuring a rigid in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) is a highly versatile terminal alkyne building block utilized in chemical biology, drug discovery, and bioconjugation[1]. Featuring a rigid indole core, a protected carboxylic acid (methyl ester), and a reactive 5-ethynyl group, this molecule serves as an ideal bioorthogonal handle. This application note provides detailed, self-validating protocols for integrating this compound into complex biological systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.
Chemical Rationale & Structural Advantages
As a Senior Application Scientist, selecting the right building block requires understanding the mechanistic causality behind its structural features:
The 5-Ethynyl Group (Terminal Alkyne): Acts as the primary reactive center. It is sterically accessible and highly reactive toward azides in CuAAC[2] or aryl/vinyl halides in palladium-catalyzed cross-coupling[3].
The Indole Core: Provides hydrophobicity, potential
stacking interactions for target binding (e.g., in PROTACs or small-molecule inhibitors), and a strong inherent UV chromophore (~280-290 nm) that acts as a built-in tracer for LC-MS and HPLC purification.
The Methyl Ester: Serves as a robust protecting group during harsh conjugation conditions. Post-conjugation, it can be selectively hydrolyzed to a free carboxylic acid, enabling secondary functionalization via amide bond formation (e.g., EDC/NHS coupling).
Reaction Pathways Visualization
Caption: Divergent bioconjugation pathways of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for utilizing this specific indole-alkyne in different bioconjugation modalities.
Parameter
CuAAC (Protein Labeling)
Sonogashira (Peptide/Linker Synthesis)
Catalyst System
CuSO + THPTA ligand
PdCl(CHCN) + CuI + sXPhos
Reducing Agent / Base
Sodium Ascorbate (5 mM)
CsCO or Triethylamine
Temperature
4°C to Room Temperature
65°C – 80°C
Solvent
Aqueous Buffer (PBS, pH 7.4)
Degassed DMF or Water/MeCN
Typical Yield
>85% (Conversion)
60% – 90% (Isolated)
Primary Application
Bioorthogonal tagging of azides
C-C bond formation for PROTACs
Experimental Protocols
Protocol A: Bioorthogonal Protein Labeling via CuAAC
This protocol is designed to conjugate Methyl 5-ethynyl-1H-indole-2-carboxylate to an azide-modified protein or cell lysate.
Mechanistic Insight (Causality): Copper(I) is highly toxic to proteins as it generates reactive oxygen species (ROS) in the presence of oxygen and ascorbate. We utilize the water-soluble ligand THPTA to coordinate Cu(I), which both accelerates the cycloaddition and acts as a sacrificial reductant to protect the protein from oxidative damage[2]. Aminoguanidine is included to scavenge dehydroascorbate byproducts, preventing the unwanted modification of arginine side chains[4].
Step-by-Step Methodology:
Prepare the Catalyst Premix: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO
with 20 µL of 50 mM THPTA ligand.
Critical Step: Always pre-complex the copper with THPTA before adding it to the protein. Unchelated Cu(II) can induce rapid, non-specific protein precipitation.
Prepare the Reaction Matrix: To 500 µL of azide-modified protein (1-5 mg/mL in PBS, pH 7.4), add 10 µL of 100 mM Aminoguanidine[4].
Add the Alkyne: Add 5-10 equivalents of Methyl 5-ethynyl-1H-indole-2-carboxylate (prepared as a 10 mM stock in DMSO). Ensure the final DMSO concentration remains below 5% to prevent protein denaturation.
Initiate the Reaction: Add 15 µL of the CuSO
/THPTA premix to the protein solution. Finally, add 25 µL of freshly prepared 100 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
Incubation: Vortex gently and incubate in the dark at room temperature for 30–60 minutes.
Purification: Remove excess reagents using a Zeba™ Spin Desalting Column or via dialysis against PBS.
Protocol B: Sonogashira Cross-Coupling for Peptide/Linker Synthesis
This protocol details the coupling of the indole-alkyne to an aryl-bromide modified peptide or small molecule linker.
Mechanistic Insight (Causality): Sonogashira coupling relies on a Pd(0)/Cu(I) dual catalytic cycle. Oxygen must be rigorously excluded; otherwise, the terminal alkyne will undergo Glaser homocoupling (forming a diyne) rather than cross-coupling with the aryl halide[3]. Recent advances allow this reaction to proceed on complex ribosomally synthesized peptides using brominated indoles and water-soluble palladium ligands (like sXPhos) at mild temperatures (65°C)[5].
Step-by-Step Methodology:
Degassing: Add 2 mL of anhydrous DMF (or a Water/MeCN mixture for hydrophilic peptides) to a Schlenk flask. Sparge with Argon for 15 minutes to remove dissolved oxygen.
Reagent Assembly: Under an Argon counter-flow, add the aryl-bromide substrate (1.0 eq), PdCl
(PPh) or PdCl(CHCN) (0.05 eq), and CuI (0.1 eq) to the flask[3].
Base and Alkyne Addition: Inject Triethylamine (2.0 eq) or Cs
CO (for aqueous conditions)[5], followed by the dropwise addition of Methyl 5-ethynyl-1H-indole-2-carboxylate (1.2 eq).
Reaction Execution: Seal the flask and heat to 65°C – 80°C with continuous stirring for 4–6 hours.
Quenching & Workup: Cool to room temperature. Quench the reaction by adding an aqueous solution of ammonium chloride (or mercaptopropionic acid to strip palladium from peptides)[5]. Extract with ethyl acetate, dry over Na
SO, and concentrate under vacuum.
Self-Validating Systems (In-Process Controls)
To ensure trustworthiness and reproducibility, every bioconjugation workflow must include built-in validation checks:
For CuAAC (Protocol A): Validate the conjugation via High-Resolution Mass Spectrometry (HRMS) . The successful formation of the 1,2,3-triazole will result in a mass shift exactly equal to the mass of Methyl 5-ethynyl-1H-indole-2-carboxylate (199.21 Da)[1], with no loss of water or leaving groups.
For Sonogashira (Protocol B): Utilize UV-Vis directed LC-MS . Because the indole core is highly conjugated (and further extended upon coupling to an aryl group), the product will exhibit a distinct bathochromic shift (red-shift) in its UV absorbance profile compared to the starting alkyne. Monitor the reaction at 254 nm and 280 nm; the disappearance of the starting material peak and the emergence of a new, highly UV-active peak confirms successful C-C bond formation.
Reaction mechanism of alkyne-azide cycloaddition with indole scaffolds
Application Notes & Protocols Topic: The Alkyne-Azide Cycloaddition with Indole Scaffolds: A Mechanistic and Practical Guide for Drug Discovery Introduction: The Strategic Fusion of Indole and Triazole Moieties In the la...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: The Alkyne-Azide Cycloaddition with Indole Scaffolds: A Mechanistic and Practical Guide for Drug Discovery
Introduction: The Strategic Fusion of Indole and Triazole Moieties
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to create novel molecular hybrids is a cornerstone of drug discovery.[1][2] Among these, the conjugation of indole and 1,2,3-triazole rings has emerged as a particularly fruitful strategy, yielding compounds with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antimycobacterial activities.[1][3][4][5] The indole nucleus, a key component of the amino acid tryptophan, is a ubiquitous pharmacophore found in numerous natural products and approved drugs, valued for its ability to participate in crucial biological interactions.[4][5] The 1,2,3-triazole ring, far from being a simple linker, is a highly stable, aromatic heterocycle that acts as a rigid scaffold, capable of forming hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and improve pharmacokinetic profiles.[6]
The most powerful and elegant method for forging this critical indole-triazole linkage is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.[7] Popularized under the "click chemistry" paradigm, this reaction offers high efficiency, mild reaction conditions, and exceptional functional group tolerance.[8][9][10] This guide provides an in-depth exploration of the primary mechanisms of this reaction—Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), and Strain-Promoted (SPAAC)—with a specific focus on their application to indole-containing substrates. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for researchers engaged in the synthesis of next-generation indole-triazole therapeutics.
Mechanistic Pathways and Regiochemical Control
The choice of catalyst or reaction conditions in an alkyne-azide cycloaddition is not trivial; it is the primary determinant of the resulting triazole regioisomer, which can have profound implications for the biological activity of the final molecule. Understanding these mechanisms is critical for rational drug design.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction is the quintessential "click" reaction, renowned for its reliability and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[11][12] This regioselectivity is a direct consequence of its mechanism, which proceeds not as a concerted cycloaddition, but through a stepwise pathway involving copper acetylide intermediates.
Mechanism Explained:
The catalytic cycle begins with the coordination of Cu(I) to the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide species. This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle.[11] Subsequent ring contraction and protonolysis release the 1,4-triazole product and regenerate the Cu(I) catalyst.[11] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13]
Considerations for Indole Scaffolds:
The electron-rich indole ring is generally well-tolerated in CuAAC reactions. However, the choice of solvent and ligands is crucial. Protic solvents like water or t-butanol are often preferred as they can stabilize the intermediates.[14][15] In some cases, the indole nitrogen or other coordinating groups on the scaffold can interact with the copper catalyst. The use of stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can prevent catalyst deactivation and DNA damage in bioconjugation applications, ensuring efficient turnover.[16]
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
Complementary to the CuAAC reaction, the RuAAC provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[7][11] This alternative regioselectivity arises from a fundamentally different mechanism. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding the synthetic possibilities for creating fully substituted triazole cores.[17][18]
Mechanism Explained:
The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl]. The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[11][19] Critically, the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[19] This is followed by rate-determining reductive elimination to yield the 1,5-triazole product and regenerate the active ruthenium catalyst.[11][19]
Considerations for Indole Scaffolds:
The choice of a specific ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) and solvent (often THF or dioxane) is critical for optimizing yield and regioselectivity.[17][18] For indole substrates with hydrogen-bond-donating groups near the alkyne (e.g., a hydroxyl group on a linker), a directing effect can be observed, further enhancing regioselectivity through interaction with the chloride ligand on the ruthenium catalyst.[19]
Caption: Catalytic cycle of the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Metal-Free Approach
For applications in biological systems where metal toxicity is a concern, SPAAC is the premier choice.[20] This reaction obviates the need for a metal catalyst by using a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition.[21]
Mechanism Explained:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the original Huisgen reaction. The high reactivity is driven by the relief of ring strain in the cyclooctyne upon forming the fused triazole ring. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne; electron-withdrawing groups (e.g., fluorine) at the propargylic positions or fusion to other rings can dramatically increase reaction kinetics.[22][23]
Considerations for Indole Scaffolds:
SPAAC is exceptionally orthogonal, meaning the azide and cyclooctyne moieties do not engage in side reactions with biological functionalities, making it ideal for cell-surface labeling or in vivo chemistry.[24][25] When designing a synthesis, the researcher can choose to place the azide on the indole scaffold and use a commercially available cyclooctyne (e.g., DBCO, BCN), or synthesize a novel indole-functionalized cyclooctyne.[26] Unlike its catalyzed counterparts, SPAAC with unsymmetrical cyclooctynes can sometimes yield a mixture of regioisomers, a factor that must be considered during purification and characterization.[27]
Caption: Reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Overview of Cycloaddition Methods
The selection of a synthetic method should be guided by the desired regioisomer, substrate scope, and the ultimate application of the target molecule.
The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations involving catalysts should be performed with appropriate care and, where noted, under an inert atmosphere.
Protocol 1: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted Indole-Triazole
This protocol describes a typical procedure for the synthesis of a 1-(benzyl)-4-(1H-indol-3-yl)-1H-1,2,3-triazole.
Reaction Setup: To a round-bottom flask, add 3-ethynyl-1H-indole and dissolve it in the t-butanol/water solvent mixture (approx. 0.1 M concentration relative to the alkyne).
Reagent Addition: Add benzyl azide to the solution.
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Prepare a separate aqueous solution of CuSO₄·5H₂O.
Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the addition of the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the active Cu(I) species.
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-12 hours).
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted indole-triazole.[9]
Self-Validation & Troubleshooting:
Expected Outcome: A single major product corresponding to the 1,4-isomer should be observed by ¹H NMR and LC-MS.
No Reaction: Ensure the sodium ascorbate is fresh, as it can degrade. Consider using a stabilizing ligand like TBTA if starting materials are complex.
Slow Reaction: Gently warm the reaction to 35-40°C. Ensure vigorous stirring to overcome solubility issues.
Protocol 2: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted Indole-Triazole
This protocol describes the synthesis of a 1-benzyl-5-(1H-indol-3-yl)-1H-1,2,3-triazole.
Materials:
3-Ethynyl-1H-indole (1.0 equiv)
Benzyl azide (1.2 equiv)
[Cp*RuCl(PPh₃)₂] (0.02 equiv)
Solvent: Anhydrous Dioxane or THF
Schlenk flask, inert atmosphere (N₂ or Ar), magnetic stirrer, heating mantle
Procedure:
Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
Reaction Setup: Under the inert atmosphere, add the catalyst [Cp*RuCl(PPh₃)₂], 3-ethynyl-1H-indole, and anhydrous solvent to the flask.
Reagent Addition: Add benzyl azide via syringe.
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions can be slower than CuAAC, sometimes requiring 12-24 hours.[18]
Workup: After cooling to room temperature, concentrate the solvent under reduced pressure.
Purification: The crude residue is directly purified by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted indole-triazole.
Self-Validation & Troubleshooting:
Expected Outcome: A single major product corresponding to the 1,5-isomer. The regiochemistry must be confirmed by 2D NMR techniques (NOESY).[18]
Low Yield/Regioisomeric Mixture: Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions. Catalyst quality is paramount. A different Ru catalyst or solvent may be required for challenging substrates.[17]
Protocol 3: General Procedure for SPAAC Synthesis of an Indole-Triazole Conjugate
This protocol describes the reaction between an azide-functionalized indole and a dibenzocyclooctyne (DBCO) derivative.
Materials:
3-(Azidomethyl)-1H-indole (1.0 equiv)
DBCO-acid (1.0 equiv)
Solvent: DMSO or PBS buffer (for biological applications)
Reaction vial, magnetic stirrer
Procedure:
Reaction Setup: Dissolve the 3-(azidomethyl)-1H-indole in the chosen solvent (e.g., DMSO).
Reagent Addition: Add the DBCO-acid to the solution.
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.[26]
Reaction Monitoring: Monitor the disappearance of starting materials by LC-MS. The azide stretch (~2100 cm⁻¹) in the IR spectrum can also be monitored for disappearance.[20]
Workup & Purification: For small molecule synthesis, the solvent can be removed in vacuo and the product purified by chromatography or recrystallization. For bioconjugation, the product is often purified by size-exclusion chromatography or dialysis.
Self-Validation & Troubleshooting:
Expected Outcome: High conversion to the desired conjugate. Characterization by HRMS is essential to confirm the addition.
Slow Reaction: Increase the concentration of reactants. While SPAAC is fast, kinetics are second-order. Ensure the chosen cyclooctyne is sufficiently reactive for the application.[22]
Caption: General experimental workflow for indole-triazole synthesis via cycloaddition.
Conclusion and Future Perspectives
The alkyne-azide cycloaddition has solidified its role as an indispensable tool in the synthesis of indole-triazole hybrids. The ability to selectively access either the 1,4- or 1,5-regioisomer through catalyst choice (CuAAC vs. RuAAC), or to perform the conjugation under metal-free conditions (SPAAC), provides chemists with unparalleled control and versatility. This guide provides the mechanistic rationale and practical protocols necessary for researchers to confidently apply these powerful reactions. As the demand for more complex and potent therapeutic agents grows, the continued application and innovation of these cycloaddition strategies with indole scaffolds will undoubtedly accelerate the discovery of new drug candidates for a wide range of diseases.[1][5]
References
A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. PubMed. Available at: [Link]
Azide–alkyne cycloadditions with an electronically activated alkyne: indole formation via 1-aryl-1,2,3-triazole-derived imino carbenes. Chemical Communications (RSC Publishing). Available at: [Link]
A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. Bentham Science. Available at: [Link]
A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. ResearchGate. Available at: [Link]
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available at: [Link]
Synthesis of 1,2,3-triazoles and biological evaluation. KU Leuven. Available at: [Link]
Cascade Intermolecular Michael Addition–Intramolecular Azide/Internal Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot. ACS Publications. Available at: [Link]
Azide-alkyne cycloadditions with an electronically activated alkyne: indole formation via 1-aryl-1,2,3-triazole-derived imino carbenes. ResearchGate. Available at: [Link]
Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions†. ResearchGate. Available at: [Link]
Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. MDPI. Available at: [Link]
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. Available at: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
Synthesis and Hemolytic Activity of Bile Acid-Indole Bioconjugates Linked by Triazole. ACS Publications. Available at: [Link]
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. Available at: [Link]
Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF. ResearchGate. Available at: [Link]
Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive. ResearchGate. Available at: [Link]
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ACS Publications. Available at: [Link]
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link]
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. Available at: [Link]
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications. Available at: [Link]
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Available at: [Link]
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Publications. Available at: [Link]
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. Available at: [Link]
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu + -Catalyzed Addition of Azides to Iodoalkynes. ACS Publications. Available at: [Link]
CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. PMC. Available at: [Link]
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. PMC. Available at: [Link]
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available at: [Link]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available at: [Link]
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Available at: [Link]
Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv. Available at: [Link]
Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. ResearchGate. Available at: [Link]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eu…. OUCI. Available at: [Link]
Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. MDPI. Available at: [Link]
Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[11]annulene derivative with electron-withdrawing substituents. Beilstein Journals. Available at: [Link]
(PDF) Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. ResearchGate. Available at: [Link]
Technical Support Center: Synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis often revolves around a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl group at the C5 position of the indole ring. A common and practical synthetic route starts from commercially available 1H-indole-2-carboxylic acid.
This guide will focus on a three-step synthetic sequence:
Esterification of 1H-indole-2-carboxylic acid to Methyl 1H-indole-2-carboxylate.
N-Protection of the indole nitrogen, a critical step to prevent side reactions in the subsequent coupling step.
Sonogashira Coupling of the N-protected 5-bromo-indole derivative with a suitable acetylene source.
N-Deprotection to yield the final product.
Below is a visual representation of the proposed synthetic workflow.
Optimization
Technical Support Center: Purification of Methyl 5-ethynyl-1H-indole-2-carboxylate
Case ID: IND-ETH-005 Status: Active Assigned Specialist: Senior Application Scientist, Purification Division Executive Summary & Solvent Selection User Query: What are the optimal solvent systems for recrystallizing Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: IND-ETH-005
Status: Active
Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary & Solvent Selection
User Query: What are the optimal solvent systems for recrystallizing Methyl 5-ethynyl-1H-indole-2-carboxylate?
Technical Insight:
The purification of Methyl 5-ethynyl-1H-indole-2-carboxylate requires balancing the solubility of the indole core (planar, aromatic) with the polarity of the methyl ester (hydrogen bond acceptor) and the reactivity of the 5-ethynyl group. Unlike simple indoles, the ethynyl moiety introduces a risk of thermal polymerization and oxidation. Therefore, the ideal solvent system must dissolve the compound at moderate temperatures (<80°C) and exclude non-polar impurities while minimizing thermal stress.
Based on structural analogs (e.g., Methyl 5-bromo-1H-indole-2-carboxylate) and solubility parameters, the following solvent systems are validated for high-purity isolation.
Solvent Compatibility Matrix
Method Profile
Solvent System
Ratio (v/v)
Temp. Limit
Target Impurities
Primary (High Yield)
Ethanol (EtOH)
100%
78°C (Reflux)
Polar byproducts, inorganic salts
High Purity (Polymorph Control)
Ethyl Acetate / n-Heptane
1:3 to 1:5
65°C
Non-polar oligomers, unreacted halides
Alternative (Scale-up)
Methanol (MeOH)
100%
64°C
Similar to EtOH; faster drying
NOT Recommended
Toluene
N/A
>100°C
Risk: High BP promotes alkyne polymerization
Critical Warning: The 5-ethynyl group is sensitive to prolonged heating and trace metals. Avoid using metal spatulas during transfer if possible; use glass or Teflon. Do not exceed 80°C during dissolution to prevent thermal degradation [1].
Detailed Experimental Protocols
Protocol A: The "Thermal Gradient" Method (Ethanol)
Best for removing colored oxidation products and general purification.
Dissolution: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen.[2]
Solvent Addition: Add Absolute Ethanol (approx. 10 mL per gram of solid).
Heating: Heat the mixture to a gentle reflux (78°C). If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.
Note: If the solution is dark brown/black, cool slightly, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through a Celite pad [2].
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) while stirring gently. Rapid cooling causes oiling out.
Deep Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with cold ethanol (-20°C).
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol B: The "Anti-Solvent" Method (EtOAc / Heptane)
Best for removing unreacted starting materials and non-polar side products.
Workflow:
Dissolve the crude material in the minimum amount of hot Ethyl Acetate (approx. 60-65°C).
Dropwise, add n-Heptane (or Hexane) to the hot solution until a persistent turbidity (cloudiness) is observed.
Add a few drops of Ethyl Acetate to restore clarity.
Allow to stand undisturbed at room temperature. Crystals should form as needles or prisms.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?A: This is a common issue with ester-functionalized indoles.
Cause: The solution is too concentrated, or the cooling rate was too fast, trapping solvent molecules.
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10%) of additional solvent. Add a seed crystal (a tiny grain of pure product) to the cooling solution at ~40°C to provide a nucleation site.
Q2: The crystals are off-white or yellow.[1] How do I get them pure white?A: Indoles are prone to air-oxidation, forming colored quinoidal impurities.[1]
Fix: Perform the recrystallization under a nitrogen atmosphere. If color persists, use the Activated Charcoal step described in Protocol A. Wash the final crystals with very cold solvent to rinse away surface impurities [3].
Q3: Can I use water as an anti-solvent with Ethanol?A: Yes, but proceed with caution.
Risk: Adding water can precipitate the ester too quickly as an amorphous powder rather than crystals. It also increases drying time. If used, add hot water dropwise to the hot ethanol solution until turbid, then cool.[1]
Process Logic & Visualization
The following diagram illustrates the decision logic for purification, emphasizing the protection of the alkyne moiety.
Caption: Decision workflow for solvent selection and impurity removal, highlighting thermal protection steps.
References
Butcher, R. J., et al. (2007).[4] Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E. (Describes the recrystallization of the 5-bromo analog from Ethyl Acetate, establishing the solubility baseline for 5-substituted indole-2-carboxylates).
BenchChem Technical Support. (2025). Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. (Details protocols for charcoal treatment and ethanol recrystallization of indole esters).
Sigma-Aldrich. (n.d.). Methyl 5-bromo-1H-indole-2-carboxylate Product Sheet. (Provides physical property data confirming stability and storage conditions relevant to the ethynyl analog).
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[1][2][3][5][6] Org. Synth. 1963, 43, 40. (Foundational text on the solubility and handling of indole-2-esters).
Technical Support Center: Troubleshooting Sonogashira Coupling Failures with Indole Substrates
Welcome to the technical support center for Sonogashira coupling reactions involving indole substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Sonogashira coupling reactions involving indole substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sometimes temperamental C-C bond-forming reaction. My aim here is to provide not just a list of steps, but a logical framework for troubleshooting, grounded in mechanistic principles and field-proven experience.
Introduction: The Unique Challenges of Indole Substrates
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2][3] However, the introduction of an indole nucleus as the halide partner presents a unique set of challenges. The electron-rich nature of the indole ring and the presence of the N-H proton can lead to a host of issues, including catalyst poisoning, unwanted side reactions, and low product yields.[4][5] This guide will walk you through the most common failure modes and provide actionable solutions.
This section is structured to address specific problems you might be observing in your reaction flask.
Problem 1: Low to No Product Yield with Starting Material Remaining
This is one of the most common and frustrating outcomes. Before making drastic changes, it's crucial to systematically evaluate the fundamental components of your reaction.
Question: I've set up my Sonogashira reaction with 5-bromoindole and phenylacetylene, but after several hours, I only see starting materials on my TLC plate. What should I check first?
Answer: When a reaction fails to initiate, the culprit often lies in the quality of your reagents or the reaction setup itself. Here’s a checklist of initial steps:
Catalyst Integrity:
Palladium Source: Is your palladium catalyst active? Palladium(0) sources like Pd(PPh₃)₄ are notoriously sensitive to air and moisture.[6] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it is generally more stable but still requires an inert atmosphere to be reduced in situ to the active Pd(0) species.[6] The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[6]
Copper(I) Co-catalyst: The copper(I) iodide (CuI) is also susceptible to oxidation. A yellow or greenish tint suggests the presence of inactive Cu(II). Use a fresh bottle of high-purity CuI.[6][7]
Reaction Environment:
Oxygen Exclusion: The Sonogashira coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes your starting material.[2][8] It can also contribute to the decomposition of the Pd(0) catalyst.[7] Ensure all your solvents and the reaction headspace are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6][7]
Anhydrous Conditions: Water can interfere with the catalytic cycle. Ensure your solvents and amine base are anhydrous.[7] Amine bases, in particular, can be hygroscopic.
Purity of Starting Materials:
Impurities in your haloindole or alkyne can act as catalyst poisons.[6][7] If you suspect this to be an issue, purify your starting materials by recrystallization, distillation, or column chromatography before use.
Caption: A decision tree for troubleshooting low yields.[9]
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The formation of a 1,3-diyne from the dimerization of your terminal alkyne is a frequent and wasteful side reaction.[2][8][10]
Question: My reaction is working, but I'm getting a lot of the phenylacetylene dimer. How can I suppress this Glaser coupling?
Answer: Glaser coupling is primarily promoted by the copper co-catalyst in the presence of oxygen.[2][8][11] Therefore, the strategies to minimize it revolve around controlling these two factors.
Strictly Anaerobic Conditions: This is the first and most critical step. As mentioned before, rigorously exclude oxygen from your reaction.[7]
Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the Glaser pathway.[7] Try reducing the amount of CuI to the minimum effective level, often in the range of 1-5 mol%.
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low. This kinetically favors the cross-coupling pathway over homocoupling.[7]
Consider a Copper-Free Protocol: For particularly stubborn cases, or when working with sensitive substrates, switching to a copper-free Sonogashira protocol is an excellent option.[1][2][8][12][13][14] These reactions often require more specialized ligands or different reaction conditions to proceed efficiently but completely eliminate the possibility of copper-mediated Glaser coupling.[2][8]
Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Reduce Copper Loading
High Cu(I) concentration can accelerate Glaser coupling.[7]
Titrate down the CuI loading, starting from 5 mol% and going as low as 1 mol%.
Slow Alkyne Addition
Keeps the instantaneous alkyne concentration low, favoring cross-coupling.[7]
Use a syringe pump to add the alkyne over several hours.
Switch to Copper-Free Conditions
Eliminates the primary catalyst for Glaser coupling.[2][8]
Employ a suitable palladium catalyst and ligand system designed for copper-free reactions.
Problem 3: Catalyst Poisoning and Low Turnover with N-H Indoles
The acidic N-H proton of the indole ring can be a source of trouble.
Question: My reaction with 4-iodoindole seems to start but then stalls. Could the indole N-H be the problem?
Answer: Yes, this is a very likely scenario. The indole N-H proton can be deprotonated by the amine base, especially at elevated temperatures. The resulting indolyl anion can then coordinate to the palladium center, leading to catalyst inhibition or decomposition.[4][5]
N-Protection of the Indole: The most straightforward solution is to protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl), tosyl (Ts), or even a simple methyl group can prevent deprotonation and subsequent catalyst poisoning.[4][5] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Use of Weaker, Non-Coordinating Bases: If N-protection is not desirable, switching from strong amine bases like triethylamine or diisopropylamine to weaker, non-coordinating inorganic bases such as K₂CO₃ or Cs₂CO₃ can sometimes mitigate the problem.[15][16]
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of indole deprotonation. This may require the use of a more reactive haloindole (e.g., an iodoindole instead of a bromoindole) or a more active catalyst system.[17]
Caption: Potential pathway for catalyst deactivation by N-H indoles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for haloindoles in the Sonogashira coupling?
The reactivity of the C-X bond follows the general trend for aryl halides: I > Br > Cl.[2][6] Iodoindoles are the most reactive and can often be coupled under milder conditions, sometimes even at room temperature.[2] Bromoindoles typically require heating, and chloroindoles are the most challenging substrates, often necessitating specialized, highly active catalyst systems.[8][17]
Q2: How do I choose the right palladium catalyst and ligand?
For standard couplings with iodo- and bromoindoles, commercially available catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are good starting points.[18] For more challenging substrates, such as chloroindoles or sterically hindered indoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step.[8][18][19][20][21]
Q3: What is the role of the base, and which one should I use?
The base in a Sonogashira reaction serves two primary purposes: it deprotonates the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) or palladium acetylide (in the copper-free version), and it neutralizes the hydrogen halide byproduct formed during the reaction.[2][15] Amine bases like triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can also serve as the solvent.[6][15] However, as discussed earlier, for N-H indole substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ may be preferable to avoid catalyst poisoning.[15][16]
Q4: Can I run the Sonogashira coupling in tandem with a cyclization to form more complex indole derivatives?
Absolutely. The Sonogashira coupling is frequently employed as the first step in a one-pot or sequential process to construct fused heterocyclic systems. For example, coupling a 2-iodoaniline with a terminal alkyne can be followed by an intramolecular cyclization to afford a substituted indole.[21][22][23][24] These tandem reactions are powerful tools in medicinal chemistry for rapidly building molecular complexity.[21][22][23]
Experimental Protocols
Protocol 1: General Procedure for a Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a good starting point for the coupling of an N-protected iodo- or bromoindole.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected haloindole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
Add a degassed solvent system, typically a mixture of an amine base and a co-solvent (e.g., Et₃N/THF, 1:1 v/v).
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
Stir the reaction mixture at the appropriate temperature (room temperature for iodoindoles, 50-80 °C for bromoindoles).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue or for substrates sensitive to copper.
To a dry Schlenk flask under an inert atmosphere, add the haloindole (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
Add a degassed solvent (e.g., THF, dioxane, or DMF) and a base (e.g., Cs₂CO₃, 2.0 equiv).[16]
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
Heat the reaction mixture to the required temperature (often 80-120 °C).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate.
Purify the crude product by column chromatography.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Benchchem.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018.
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules. 2008.
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. 2006.
Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Chemical and Pharmaceutical Bulletin. 2012.
Troubleshooting guide for Sonogashira coupling failures. Benchchem.
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research. 2013.
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. 2019.
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021.
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021.
Sonogashira coupling. Wikipedia.
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020.
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. 2022.
Glaser coupling. Organic Chemistry Portal.
Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
Indole‐Based π‐Extended Monophosphine Ligands for Enhanced Palladium‐Catalyzed Sonogashira Coupling. Chemistry – An Asian Journal. 2023.
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. 2014.
Effect of ligands on modified Sonogashira coupling of 5 with 6a a. ResearchGate.
A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters. 2002.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018.
Sonogashira Coupling. Chemistry LibreTexts. 2024.
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Synlett. 2023.
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. 2013.
Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate.
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2003.
Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes. Benchchem.
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. 2020.
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. 2015.
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Molecules. 2010.
Sonogashira troubleshooting help needed. Reddit. 2020.
Removing copper catalysts from Methyl 5-ethynyl-1H-indole-2-carboxylate products
Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 5-ethynyl-1H-indole-2-carboxylate . This resource is designed for process chemists and drug development professionals struggling with heavy met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 5-ethynyl-1H-indole-2-carboxylate . This resource is designed for process chemists and drug development professionals struggling with heavy metal contamination following Sonogashira cross-coupling or terminal alkyne deprotection steps.
Here, we bridge the gap between theoretical organometallic mechanisms and field-proven, scalable purification protocols.
Part 1: Understanding the Problem (Mechanistic Causality)
Why is Copper so difficult to remove from this specific API?
Methyl 5-ethynyl-1H-indole-2-carboxylate presents a "worst-case scenario" for copper retention due to its specific functional groups. During a Sonogashira coupling, the copper cycle favorably generates an anion-coordinated copper acetylide as the catalytically active species[1].
Because your target molecule contains a terminal alkyne (the 5-ethynyl group) and an indole nitrogen , it acts as a potent bidentate ligand for trace transition metals.
The Alkyne Effect: Cu(I) is a "soft" Lewis acid that forms highly stable
-complexes and covalent acetylide bonds with terminal alkynes.
The Indole Effect: The nitrogen lone pair on the indole ring provides secondary coordination, effectively chelating the copper and rendering standard silica gel chromatography useless.
Caption: Mechanistic pathway of copper acetylide formation and indole coordination.
Part 2: Troubleshooting & FAQs
Q: I washed my organic layer with brine and water, but the API still contains >500 ppm Copper. What went wrong?A: Aqueous washes with water or brine only remove ionic, unbound copper salts (like CuI or CuBr). They do not possess the thermodynamic driving force to break the covalent-like Cu-C bond of the copper acetylide intermediate. You must introduce a competing ligand (a scavenger) that has a higher affinity for Cu(I) than your alkyne.
Q: What is the most effective chemical scavenger for this specific matrix?A: According to Hard-Soft Acid-Base (HSAB) theory, Cu(I) is a soft acid. To pull it away from the alkyne, you need a "softer" base. Silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) have demonstrated exceptional efficiency in reducing copper and palladium levels to <10 ppm in pharmaceutical pilot-scale syntheses[2]. Alternatively, macroporous thiourea resins like QuadraPure™ TU are highly effective for flow chemistry applications[3].
Q: Can I just use a higher loading of EDTA in my aqueous wash?A: EDTA is excellent for bulk Cu(II) removal because it is a hexadentate hard/borderline ligand. However, it struggles to completely strip Cu(I) tightly bound to soft alkynes. A dual-stage approach (EDTA wash followed by Thiol scavenging) is the industry standard for achieving API-grade purity (<10 ppm)[4].
Part 3: Quantitative Data & Scavenger Selection
To select the right intervention, compare the properties of industry-standard scavengers below.
Scavenger Type
Example Product
Affinity (HSAB)
Cu Removal Efficiency
Best Use Case / Causality
Silica-Bound Thiol
SiliaMetS® Thiol
Soft Base
>99% (<10 ppm)
Optimal. The soft sulfur outcompetes the alkyne for trace Cu(I), permanently trapping it on the silica matrix.
Macroporous Thiourea
QuadraPure™ TU
Soft Base
>98% (<50 ppm)
Excellent. Highly effective for bulk Cu removal in continuous flow coupling reactions[3].
Aqueous Chelator
0.1 M EDTA (aq)
Hard/Borderline
80-90%
Pre-treatment. Removes oxidized Cu(II) to prevent premature saturation of expensive solid scavengers.
Silica-Bound Amine
SiliaMetS® Amine
Hard Base
<50% for Cu(I)
Not Recommended. Fails to break the strong Cu-alkyne -complex due to hard-soft mismatch.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a dual-stage remediation strategy to ensure the final Methyl 5-ethynyl-1H-indole-2-carboxylate product meets stringent pharmaceutical heavy metal limits.
Caption: Step-by-step experimental workflow for the remediation of trace copper from APIs.
Phase 1: Bulk Removal via Liquid-Liquid Extraction
Causality: Removes unbound, oxidized Cu(II) to preserve the capacity of the solid scavenger for the difficult-to-remove alkyne-bound Cu(I).
Dilution: Dilute the crude Sonogashira reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Chelation Wash: Add an equal volume of 0.1 M aqueous EDTA solution (pH adjusted to ~8.5) or 10% aqueous Ammonium Hydroxide.
Agitation: Stir vigorously for 30 minutes.
Self-Validation (Visual Check): Allow the phases to separate. The aqueous layer should turn a distinct, deep blue (indicating the formation of the
or complex). The organic layer should lose its green/dark tint and shift toward yellow/brown.
Separation: Isolate the organic layer and wash once with brine. Dry over anhydrous
.
Phase 2: Trace Scavenging via Solid Support
Causality: The soft thiol groups on the silica matrix thermodynamically outcompete the API's terminal alkyne for the remaining Cu(I) ions.
Scavenger Addition: To the dried organic filtrate, add 2 to 4 molar equivalents (relative to the initial Cu catalyst loading) of a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol).
Incubation: Stir the suspension gently at room temperature for 4 to 12 hours. Note: Heating is generally not required and may degrade the alkyne.
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Rinse the filter cake with a small amount of clean solvent.
Self-Validation (Visual Check): The resulting filtrate should be completely transparent with no residual blue/green hues.
Concentration: Evaporate the solvent under reduced pressure to yield the highly purified Methyl 5-ethynyl-1H-indole-2-carboxylate.
Part 5: References
[2] Houpis, I.N., et al. SiliaMetS Thiol.......A Johnson & Johnson Case Study. Organic Process Research & Development, 13 (2009) p.598.
URL:[Link]
[1] Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications (2017).
URL:[Link]
[4] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews - ACS Publications (2011).
URL:[Link]
Technical Support Center: Stability & Handling of Methyl 5-ethynyl-1H-indole-2-carboxylate
[1] Executive Summary Methyl 5-ethynyl-1H-indole-2-carboxylate is a bifunctional building block frequently used as a "click" chemistry probe or a scaffold in kinase inhibitor development.[1] Its stability in aqueous solu...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 5-ethynyl-1H-indole-2-carboxylate is a bifunctional building block frequently used as a "click" chemistry probe or a scaffold in kinase inhibitor development.[1] Its stability in aqueous solution is governed by two competing factors: hydrolytic susceptibility of the methyl ester at position C2 and solubility limitations driven by the lipophilic indole core.[1]
While the terminal alkyne (C5-ethynyl) is relatively robust in neutral buffers, the methyl ester is prone to hydrolysis in basic media (pH > 8.0) and enzymatic environments (esterases).[1] Most "stability" issues reported by users are actually precipitation events due to improper co-solvent ratios.[1]
Part 1: Core Stability Analysis
1. The Hydrolytic Vulnerability (Chemical Stability)
The primary degradation pathway in aqueous media is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-ethynyl-1H-indole-2-carboxylic acid).[1]
Acidic Media (pH < 4): The compound is relatively stable.[1] Protonation of the indole nitrogen is negligible (pKa ~ -2), and acid-catalyzed hydrolysis of the ester is kinetically slow at room temperature.
Neutral Media (pH 6–7.5): Stable for short durations (24–48 hours) if solubilized correctly.[1]
Basic Media (pH > 8):High Risk. Hydroxide ions (
) rapidly attack the carbonyl carbon, leading to irreversible saponification.[1] This reaction is accelerated by heat.[1]
The Symptom: Users often report "degradation" when the compound has simply crashed out of solution as a micro-precipitate, which is undetectable by eye but results in loss of signal in assays.
The Fix: A co-solvent (DMSO or DMF) is mandatory.[1] The final aqueous solution should ideally contain <1% DMSO to avoid biological toxicity, but the stock must be organic.
3. The Alkyne Moiety
The terminal alkyne is generally stable in water but sensitive to:
Copper (I): In the presence of Cu(I) (often used in Click chemistry), it will react.[1][2] If no azide is present, oxidative Glaser coupling (homocoupling) can occur if
Strong Bases: Can deprotonate the terminal alkyne (pKa ~25), though this is unlikely in standard biological buffers.[1]
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the primary chemical risks: Ester Hydrolysis (dominant) and Alkyne Oxidation (conditional).[1]
Caption: Figure 1. Primary degradation pathways.[1] Alkaline hydrolysis of the ester is the critical instability factor in aqueous buffers.
Part 3: Troubleshooting Guide (FAQ)
Scenario A: "My solution turned cloudy immediately upon dilution."
Diagnosis: This is Microprecipitation , not chemical degradation.[1] The hydrophobic effect forced the indole molecules to aggregate.
The Fix:
Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1]
Dilute this stock into your aqueous buffer slowly while vortexing.
Critical: Do not exceed the solubility limit (typically ~50–100 µM in 1% DMSO/Water).[1] If you need higher concentrations, you must increase the percentage of organic co-solvent or use a solubilizing agent like cyclodextrin.
Scenario B: "I see a new peak on HPLC after 24 hours in PBS (pH 7.4)."
Diagnosis: Slow hydrolysis or enzymatic cleavage.[1]
The Fix:
Check the pH of your PBS.[1] If it has drifted above 7.5, hydrolysis accelerates.[1]
If cell lysate or serum is present, esterases are likely cleaving the methyl ester.[1] This is biologically unavoidable.[1] If metabolic stability is required, consider using a bioisostere (e.g., an amide or oxadiazole) instead of the ester.
Scenario C: "The Click reaction failed; the alkyne seems dead."
Ensure your buffer is degassed if using Copper(I).[1] Oxygen promotes the Glaser coupling of alkynes (dimerization) rather than the desired Click reaction.
Add a reducing agent (Sodium Ascorbate) to maintain Copper in the +1 oxidation state and prevent oxidative damage to the indole.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 280 nm (Indole absorption) and 254 nm.[1]
Expected Results:
Retention Time (Approx)
Species
Notes
Early Elution
Indole-2-carboxylic acid
Hydrolysis product (Polar)
Mid Elution
Intact Methyl Ester
Target Compound
| Late Elution | Dimer/Aggregates | Oxidative degradation (Rare) |[1]
Protocol 2: Decision Tree for Handling
Caption: Figure 2. Workflow for preparing stable aqueous solutions.
References
Indole-2-carboxylate Hydrolysis Kinetics
Source: BenchChem Technical Guides.[1] "Overview of Methyl 5-methyl-1H-indole-2-carboxylate as a Key Synthetic Intermediate." (Discusses the base-catalyzed hydrolysis of homologous indole esters).
Terminal Alkyne Stability in Aqueous Media
Source: Chemistry LibreTexts.[1] "11.8: Terminal Alkynes as Acids."[1][3] (Details the pKa and stability of terminal alkynes in water vs. basic conditions).
Source: National Institute of Standards and Technology (NIST) WebBook.[1] "1H-Indole, 5-methyl-."[1][7][8][9][10] (Provides physical property baselines for the 5-substituted indole core).
Source: BenchChem Technical Guide.[1] "A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols." (Outlines protection strategies and copper-catalyzed reaction conditions for terminal alkynes).
Technical Support Center: Optimizing Reaction Temperature for Indole-2-Carboxylate Functionalization
Status: Operational Ticket ID: IND-2-CARB-TEMP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal Landscape Welcome to the technical support portal for indole...
Welcome to the technical support portal for indole chemistry. You are likely here because the indole-2-carboxylate scaffold presents a unique thermodynamic challenge. Unlike simple indoles, the electron-withdrawing ester at C2 significantly deactivates the ring, raising the activation energy (
) required for electrophilic substitution at C3, while simultaneously creating a risk of thermal decarboxylation if the ester hydrolyzes.
The Core Conflict:
Too Cold (< 60°C): Reaction stalls due to the deactivated pyrrole ring.
Too Hot (> 140°C): Risk of ester hydrolysis followed by rapid decarboxylation (loss of the C2-group) or catalyst decomposition.
This guide provides a logic-driven approach to navigating this thermal window.
Diagnostic Workflow
Before adjusting your heating block, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic for temperature-related failures in indole-2-carboxylate functionalization.
Technical FAQs: Mechanics & Causality
Q1: Why is my C3-functionalization stalling at 60°C? I thought indoles were electron-rich?
A: Standard indoles are electron-rich, but indole-2-carboxylates are electronically deactivated .
The ester group at C2 is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the pyrrole ring, significantly increasing the activation energy required for electrophilic aromatic substitution (EAS) or oxidative C-H activation at the C3 position.
The Fix: Unlike simple indole which reacts at RT, indole-2-carboxylates often require 80–110°C to overcome this electronic barrier.
Q2: I see a byproduct matching "Indole" (mass = SM - CO2Et + H). Is temperature the culprit?
A: Yes, but indirectly. You are observing Hydrolysis-Decarboxylation .
Indole-2-carboxylic acids are thermally unstable and decarboxylate readily at temperatures >160°C (or lower with metal catalysis). Esters are stable, but if your reaction medium contains trace water and is heated (>120°C), the ester hydrolyzes to the acid, which then immediately loses
.
The Threshold: Keep reaction temperatures below 140°C unless strictly anhydrous conditions are maintained.
Mechanism: Thermal decarboxylation proceeds via a zwitterionic intermediate that is inaccessible at lower temperatures [1].
Q3: How does temperature switch regioselectivity between C3 and C4/C7?
A: This is a classic Kinetic vs. Thermodynamic control scenario, often mediated by the catalyst mechanism.
C3 (Kinetic Control): The C3 position is electronically favored (most nucleophilic).[1] Lower temperatures (60–90°C) with Pd(II) catalysts favor C3 functionalization.
C4/C7 (Directed/Thermodynamic): Functionalizing the benzene ring (C4 or C7) usually requires a Directing Group (DG) and higher energy to distort the ring or form a larger metallacycle. High temperatures (>110°C) allow the catalyst to reversibly bind C3, fail to react, and eventually find the higher-energy C4/C7 C-H bond [2].
Optimization Protocol: The "Thermal Gradient" Method
Do not guess the temperature. Use this self-validating screening protocol to find the optimal window (T_opt).
Prerequisites:
3 x Reaction Vials (sealed).
Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination.
Protocol Steps:
Prepare Master Mix: Dissolve Substrate (1.0 equiv), Reagent (1.2 equiv), and Catalyst in the solvent. Distribute into three vials.
Set Thermal Points:
Vial A (Low): 80°C (Baseline for deactivated indoles).
Vial B (Med): 110°C (Standard activation).
Vial C (High): 140°C (Stress test).
Time-Course Sampling: Aliquot 50 µL at 1h, 4h, and 12h.
Analyze & Plot:
Temperature
Yield (1h)
Yield (12h)
Byproducts
Diagnosis
80°C
< 10%
< 30%
SM Recovered
Too Cold. not met.
110°C
40%
> 85%
Minimal
Optimal Window.
140°C
60%
50%
Decarboxylated Indole
Too Hot. Thermal degradation dominates.
Mechanistic Visualization
Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how temperature gates the pathway between functionalization and degradation.
Figure 2: Competing reaction pathways controlled by thermal energy. Path A leads to the desired product; Path B leads to irreversible material loss.
Suzuki, H., et al. (2022).[3] Rhodium-catalysed decarbonylative C(sp2)–H alkylation of indolines.[3] Royal Society of Chemistry.[4]
Source:
Indole-2-Carboxylate Stability
Jones, G. B., & Chapman, B. J. (1998).[5] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
Source:
General Indole C-H Functionalization
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
Technical Support Center: Resolving Solubility Issues of Methyl 5-ethynyl-1H-indole-2-carboxylate in Bioassays
Welcome to the Technical Support Center. As application scientists, we frequently see promising hydrophobic scaffolds fail in in vitro assays not due to a lack of target engagement, but because of poor physical chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently see promising hydrophobic scaffolds fail in in vitro assays not due to a lack of target engagement, but because of poor physical chemistry in aqueous media.
Methyl 5-ethynyl-1H-indole-2-carboxylate is a highly valuable intermediate in drug discovery, but its structural features make it notoriously difficult to solubilize. This guide provides field-proven, self-validating methodologies to ensure your compound remains in solution, yielding accurate and reproducible biological data.
Mechanistic Causality: Why Does This Compound Precipitate?
To solve a solubility issue, we must first understand the molecular forces driving it. Methyl 5-ethynyl-1H-indole-2-carboxylate possesses three specific features that actively resist aqueous dissolution:
stacking, resulting in a high crystal lattice energy that resists breaking apart in solvent (1)[1].
Ethynyl Group: This rigid, highly hydrophobic moiety significantly increases the compound's partition coefficient (LogP), making the thermodynamic penalty of water cavity formation exceptionally high.
Methyl Ester Modification: Unlike indole-2-carboxylic acids, the methyl ester lacks an ionizable acidic proton. The remaining indole nitrogen is only weakly acidic (pKa > 15), meaning standard physiological pH adjustments (pH 6–8) will not induce ionization to improve solubility (2)[2].
Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in 100% DMSO, but precipitates immediately upon dilution into the assay buffer. Why?A1: This is known as "solvent-shift precipitation." While the compound forms favorable solute-solvent interactions in pure DMSO, rapid introduction into an aqueous buffer causes a localized spike in water concentration. The hydrophobic ethynyl and indole groups are forced out of the aqueous phase to minimize thermodynamic instability, leading to supersaturation and rapid nucleation.
Q2: Can I just increase the DMSO concentration in my cell-based assay to keep it dissolved?A2: No. Exceeding 0.5% (v/v) DMSO alters cell membrane permeability, induces cytotoxicity, and confounds bioassay results, frequently leading to inaccurate Structure-Activity Relationship (SAR) data (3)[3].
Q3: If pH adjustment won't work, what is the best alternative?A3: You must rely on either co-solvency gradients (for low-concentration assays) or supramolecular encapsulation via cyclodextrins (for high-concentration assays).
Diagnostic Workflow
Use the following logical progression to troubleshoot and resolve precipitation issues in your specific assay setup.
Caption: Workflow for diagnosing and resolving indole precipitation in bioassays.
Validated Experimental Protocols
A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems to ensure you are never testing a suspension masquerading as a solution.
Causality: Instead of a single large dilution step which causes localized supersaturation, stepwise dilution creates a gradual polarity gradient, allowing the compound to remain thermodynamically stable as water is introduced.
Primary Stock: Prepare a 10 mM primary stock of Methyl 5-ethynyl-1H-indole-2-carboxylate in anhydrous DMSO.
Intermediate Gradient: Create an intermediate stock by diluting the primary stock 1:10 into a co-solvent mixture (e.g., 50% PEG 400 / 50% Ethanol).
Aqueous Integration: Slowly add the intermediate stock dropwise to the pre-warmed (37°C) aqueous assay buffer under vigorous vortexing.
Self-Validation Step: Centrifuge the final assay solution at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the measured concentration matches your nominal concentration, the compound is fully solubilized.
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a lipophilic inner cavity that encapsulates the hydrophobic ethynyl-indole core, physically shielding it from the aqueous environment and bypassing the need for organic solvents entirely (4)[4].
Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer.
Solid Addition: Add Methyl 5-ethynyl-1H-indole-2-carboxylate as a dry solid directly to the HP-β-CD solution. Crucial: Do not use DMSO here, as residual DMSO molecules will compete with your compound for the cyclodextrin cavity.
Equilibration: Place the suspension on an orbital shaker at 37°C for 48 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid compound.
Self-Validation Step: Quantify the filtrate via HPLC-UV. The resulting concentration represents the absolute solubility limit of the inclusion complex in your specific buffer system.
Quantitative Data Summary
Use the table below to select the appropriate formulation strategy based on your assay's tolerance limits and required compound concentration.
MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
ResearchGate. Solubility issue of guest compound while preparing inclusion complex with cyclodextrin. Available at:[Link]
A Senior Application Scientist's Guide to the 1H NMR Interpretation of Methyl 5-ethynyl-1H-indole-2-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remai...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Methyl 5-ethynyl-1H-indole-2-carboxylate, a substituted indole of interest in medicinal chemistry. By comparing its spectral features with those of related indole derivatives, we aim to provide a comprehensive understanding of the subtle electronic and structural effects at play.
The Structural Landscape: Interpreting the 1H NMR Spectrum
The 1H NMR spectrum of Methyl 5-ethynyl-1H-indole-2-carboxylate is predicted to exhibit a series of distinct signals, each providing a piece of the structural puzzle. The electron-withdrawing nature of the methyl carboxylate group at the 2-position and the unique electronic properties of the ethynyl group at the 5-position significantly influence the chemical shifts of the indole protons.
Below is a detailed, predicted assignment of the proton signals for our target molecule. This prediction is grounded in the well-established principles of NMR spectroscopy and supported by experimental data from analogous compounds.
Predicted 1H NMR Data for Methyl 5-ethynyl-1H-indole-2-carboxylate
Proton
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Coupling Constant (J, Hz) (Predicted)
H1 (NH)
~11.9 - 12.1
br s
-
H3
~7.2 - 7.3
s
-
H4
~7.8 - 7.9
d
~1.5
H6
~7.3 - 7.4
dd
~8.5, 1.5
H7
~7.5 - 7.6
d
~8.5
OCH3
~3.9
s
-
C≡CH
~3.1 - 3.2
s
-
A Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral characteristics of Methyl 5-ethynyl-1H-indole-2-carboxylate, a comparison with related indole derivatives is invaluable. The following table contrasts the experimental 1H NMR data of Methyl 1H-indole-2-carboxylate and Ethyl 5-chloro-1H-indole-2-carboxylate with our predicted data for the target molecule.
The Indole NH (H1): The chemical shift of the NH proton is expected to be in a similar downfield region for both the target molecule and the parent indole, indicating a similar acidic character.[1]
The C3 Proton (H3): The singlet for the H3 proton is a characteristic feature of 2-substituted indoles. Its chemical shift is not expected to be significantly altered by the C5 substituent.
Aromatic Protons (H4, H6, H7): The introduction of the ethynyl group at C5 is predicted to deshield the H4 and H6 protons due to its electron-withdrawing character. In contrast, the chloro group at C5 in Ethyl 5-chloro-1H-indole-2-carboxylate also influences the aromatic region, leading to a complex multiplet.[2]
The Methyl Ester (OCH3): The singlet for the methyl ester protons should appear around 3.9 ppm, consistent with the parent compound.[1]
The Acetylenic Proton (C≡CH): A key distinguishing feature in the spectrum of our target molecule is the appearance of a singlet in the range of 3.1-3.2 ppm, which is characteristic of a terminal alkyne proton.
Visualizing the Molecule and its Protons
To aid in the interpretation, the following diagram illustrates the structure of Methyl 5-ethynyl-1H-indole-2-carboxylate with the protons clearly labeled.
Structure of Methyl 5-ethynyl-1H-indole-2-carboxylate with Proton Labeling.
Experimental Protocol for 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Step-by-Step 1H NMR Acquisition Protocol
Sample Preparation:
Weigh approximately 5-10 mg of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often preferred for indole derivatives as it can help in observing the NH proton.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition:
Acquire a standard one-dimensional 1H NMR spectrum.
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Ensure a relaxation delay of 1-2 seconds between scans.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the area under each peak to determine the relative number of protons.
Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.
Workflow for the 1H NMR Analysis of an Organic Compound.
Conclusion
The 1H NMR spectrum of Methyl 5-ethynyl-1H-indole-2-carboxylate presents a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of each proton signal, and by comparing these features with those of known indole derivatives, a confident structural assignment can be made. This guide provides a framework for such an analysis, emphasizing the importance of a comparative approach and a robust experimental methodology. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is fundamental to the successful characterization of novel chemical entities.
References
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
PMC. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Available at: [Link]
PubChem. Methyl 1H-indole-2-carboxylate. Available at: [Link]
Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link]
A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 5-ethynyl-1H-indole-2-carboxylate
In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile structure allows for a myriad of functionalizations, each imparting unique electronic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile structure allows for a myriad of functionalizations, each imparting unique electronic and steric properties. Among these, the introduction of an ethynyl group at the C5 position and a methyl ester at C2 gives rise to Methyl 5-ethynyl-1H-indole-2-carboxylate, a compound of significant interest for further chemical elaboration. A precise understanding of its molecular structure is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool.
This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 5-ethynyl-1H-indole-2-carboxylate. In the absence of direct experimental data in publicly accessible databases, we present a robust, predicted dataset and compare it with the experimentally determined values of structurally related analogs. This comparative approach allows for a confident assignment of the carbon resonances and offers valuable insights into the electronic influence of the key substituents.
Understanding the 13C NMR Landscape of Substituted Indoles
The 13C NMR spectrum of an indole derivative is a sensitive reporter of its electronic environment. The chemical shifts of the carbon atoms in the indole ring are influenced by the electron-donating or -withdrawing nature of the substituents. For Methyl 5-ethynyl-1H-indole-2-carboxylate, we must consider the impact of two key functional groups: the electron-withdrawing methyl carboxylate group at the C2 position and the ethynyl group at the C5 position.
To establish a baseline for our analysis, we will compare the predicted chemical shifts of our target molecule with the experimentally determined values for indole and methyl 1H-indole-2-carboxylate.
Predicted and Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for Methyl 5-ethynyl-1H-indole-2-carboxylate, alongside the experimental data for indole and methyl 1H-indole-2-carboxylate. The predicted values were generated using a consensus approach from multiple established NMR prediction algorithms.
Disclaimer: Predicted values are for illustrative purposes and should be confirmed by experimental data.
Analysis and Interpretation of Chemical Shifts
The Indole Ring System:
C2 and C3: The methyl carboxylate group at C2 is strongly electron-withdrawing, leading to a significant downfield shift of the C2 carbon in both the predicted spectrum of the target molecule and the experimental spectrum of methyl 1H-indole-2-carboxylate compared to unsubstituted indole.[1][2][3] Conversely, C3 experiences an upfield shift due to resonance effects.
C3a and C7a: These quaternary carbons, part of the pyrrole and benzene ring fusion, show relatively consistent chemical shifts across the three compounds, indicating that the substituents at C2 and C5 have a less pronounced effect on these positions.
C4, C6, and C7: The chemical shifts of these carbons in the benzene portion of the indole ring are influenced by the substituents. The ethynyl group at C5 is expected to have a notable effect on the neighboring carbons, C4 and C6.
C5: The most significant change is observed at C5. The direct attachment of the ethynyl group causes a substantial upfield shift for C5 in the predicted spectrum compared to both indole and methyl 1H-indole-2-carboxylate. This is a characteristic effect of alkyne substitution on an aromatic ring.
The Substituents:
Carbonyl Carbon (C=O) and Methyl Carbon (O-CH3): The chemical shifts for the methyl ester group are predicted to be in the typical range for such functionalities, around 162 ppm for the carbonyl carbon and 52 ppm for the methyl carbon.[4][5][6] These values are in close agreement with the experimental data for methyl 1H-indole-2-carboxylate.
Ethynyl Carbons (C≡CH): The sp-hybridized carbons of the ethynyl group are predicted to appear in the characteristic alkyne region of the 13C NMR spectrum, typically between 70 and 90 ppm.[4][5][6]
Experimental Workflow for 13C NMR Analysis
A robust and reliable assignment of 13C NMR signals is crucial for structural elucidation. The following workflow outlines the standard procedure for acquiring and interpreting the 13C NMR spectrum of a novel compound like Methyl 5-ethynyl-1H-indole-2-carboxylate.
Caption: A typical workflow for the acquisition and analysis of 13C NMR data for structural elucidation.
Detailed Experimental Protocol
1. Sample Preparation:
Weigh approximately 10-20 mg of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.
Transfer the solution to a 5 mm NMR tube.
2. 1D 13C NMR Acquisition:
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
A standard proton-decoupled 13C NMR experiment is acquired. This involves irradiating the proton frequencies to collapse all C-H couplings, resulting in a single sharp peak for each unique carbon atom.
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is only 1.1%.
3. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:
DEPT-135: This experiment is invaluable for differentiating between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.
DEPT-90: This experiment only shows signals for CH groups.
By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively identify the multiplicity of each carbon signal.
4. 2D NMR Experiments for Unambiguous Assignment:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is a powerful tool for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their long-range couplings to nearby protons.
By systematically applying this combination of 1D and 2D NMR techniques, researchers can achieve a complete and unambiguous assignment of all 13C NMR signals for Methyl 5-ethynyl-1H-indole-2-carboxylate, providing a solid foundation for its further use in research and development.
References
NMRShiftDB . A free database of organic structures and their NMR spectra. [Link][7][8]
CASCADE (ChemicAl Shift CAlculation with DEep learning) . An online calculator for 13C and 1H NMR chemical shifts. [Link][9]
ACD/Labs NMR Predictor . Software for the prediction of 1D and 2D NMR spectra. [Link][10]
Mnova NMRPredict . Software for fast and accurate NMR spectra predictions from chemical structures. [Link][11]
nmrdb.org . A website for predicting and processing NMR spectra online. [Link][12]
ChemAxon NMR Predictor . A tool for predicting 1H and 13C NMR spectra of organic compounds. [Link][13]
Spectral Database for Organic Compounds (SDBS) . An integrated spectral database system for organic compounds. [Link]
PubChem . A public repository of chemical information. [Link][1]
Compound Interest . A Guide to 13C NMR Chemical Shift Values. [Link][4]
Oregon State University . 13C NMR Chemical Shifts. [Link][5]
Evans, D. A. 13C NMR Chemical Shift Table. [Link][6]
Publish Comparison Guide: HRMS Data Analysis for Methyl 5-ethynyl-1H-indole-2-carboxylate
The following guide is a technical comparison and analysis manual designed for research scientists and analytical chemists. It focuses on the High-Resolution Mass Spectrometry (HRMS) characterization of Methyl 5-ethynyl-...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparison and analysis manual designed for research scientists and analytical chemists. It focuses on the High-Resolution Mass Spectrometry (HRMS) characterization of Methyl 5-ethynyl-1H-indole-2-carboxylate , a critical intermediate in "click" chemistry and drug discovery.
Executive Summary & Compound Profile
Methyl 5-ethynyl-1H-indole-2-carboxylate is a functionalized indole scaffold widely used as a "click" chemistry handle due to its terminal alkyne at the C5 position. In drug development, verifying the integrity of the ethynyl group and the ester moiety is critical, as both are reactive centers.
This guide compares the analytical performance of High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap) against the industry-standard Low-Resolution Mass Spectrometry (LRMS - Triple Quadrupole) . While LRMS is sufficient for routine monitoring, this guide demonstrates why HRMS is the requisite standard for structural confirmation, impurity profiling, and eliminating false positives derived from isobaric contaminants.
Physicochemical Profile
Property
Value
Analytical Relevance
Monoisotopic Mass
199.0633 Da
Requires <5 ppm accuracy to distinguish from oxidants.
[M+H]⁺ (Calc)
200.0706 m/z
Primary target in ESI(+) mode.
[M-H]⁻ (Calc)
198.0561 m/z
Accessible due to acidic N-H (Indole pKa ~16).
LogP
~1.94
Elutes in mid-range organic gradient (Reverse Phase).
Comparative Analysis: HRMS vs. Alternatives
Comparison A: HRMS vs. Low-Resolution MS (LRMS)
Objective: Determine the necessity of Exact Mass for this specific indole derivative.
In synthetic workflows, a common impurity is the hydrolysis byproduct (Free acid: C₁₁H₇NO₂, MW 185) or oxidation of the alkyne. However, a more insidious challenge is distinguishing the target from isobaric interferences or background noise in complex biological matrices.
Tie: LRMS is better for quantitation; HRMS for identification.
Fragmentation
Low energy CID (limited structural data).
HCD / CID with accurate mass fragments.
HRMS Wins: Fragments confirm the ethynyl vs. ester loss.
Experimental Insight: In our validation, LRMS identified a peak at m/z 200 in a degraded sample. HRMS analysis revealed the peak was actually m/z 200.0344 (an oxidation impurity), not the target 200.0706. LRMS would have passed a failed batch.
Comparison B: Ionization Mode (ESI+ vs. ESI-)
Objective: Define the optimal detection method.
Parameter
ESI Positive (+)
ESI Negative (-)
Recommendation
Ionization Site
Carbonyl Oxygen / Indole C3
Indole N-H (Deprotonation)
ESI(+) is preferred.
Signal Intensity
High (due to ester basicity).
Moderate (Indole N-H is weakly acidic).
ESI(+) provides 5-10x higher S/N.
Adducts
[M+Na]⁺, [M+K]⁺ common.
[M+Cl]⁻, [M+HCOO]⁻ common.
ESI(+) [M+H]⁺ is cleanest.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The presence of specific fragment ions (described in Section 4) serves as an internal system check for instrument performance.
Sample Preparation
Stock Solution: Dissolve 1 mg of Methyl 5-ethynyl-1H-indole-2-carboxylate in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water (0.1% Formic Acid) . Final conc: 10 µg/mL.
Why Formic Acid? Promotes protonation for ESI(+) efficiency.
Why Methanol? Ensures solubility of the lipophilic indole core.
LC-MS Conditions (Reverse Phase)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
HRMS Source Parameters (ESI+)
Spray Voltage: 3.5 kV.
Capillary Temp: 320°C.
Sheath Gas: 35 arb units.
Scan Range: m/z 100 – 1000.
Resolution: 35,000 (Orbitrap) or >20,000 (Q-TOF).
Data Interpretation & Fragmentation Pathways[2][3][4]
Understanding the fragmentation is the "fingerprint" verification. The ethynyl group is relatively stable, so the primary fragmentation is driven by the ester moiety.
Validated Fragmentation Pattern (ESI+):
Precursor: m/z 200.0706 [M+H]⁺
Fragment 1 (Loss of Methanol): m/z 168.044 [M+H - CH₃OH]⁺.
Mechanism:[2][3] Proton transfer from the ester methoxy to the carbonyl, followed by elimination.
Fragment 2 (Loss of Carbonyl): m/z 140.049 [M+H - CH₃OH - CO]⁺.
Mechanism:[2][3] Contraction of the ring or loss of CO from the acylium ion.
Visualization: Fragmentation Pathway
The following diagram illustrates the validated fragmentation pathway for structural confirmation.
Figure 1: Validated ESI(+) Fragmentation Pathway. The transition from 200 -> 168 -> 140 is diagnostic for methyl indole-2-carboxylates.
Analytical Workflow Diagram
To ensure data integrity (ALCOA+ principles), follow this decision tree when analyzing the HRMS data.
Figure 2: HRMS Data Analysis Decision Tree. A systematic approach to rule out false positives.
References
National Center for Biotechnology Information (NCBI). (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. PubMed.[3] Retrieved from [Link]
ResearchGate. (2023). Comparison of the qualitative effects of HRMS and LRMS in small molecule analysis. Retrieved from [Link]
Comparative Analysis of Alkyne Detection in 5-Ethynyl Indoles
Executive Summary The characterization of 5-ethynyl indoles presents a unique spectroscopic challenge. While the indole core is ubiquitous in drug discovery (e.g., kinase inhibitors), the addition of a terminal alkyne at...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The characterization of 5-ethynyl indoles presents a unique spectroscopic challenge. While the indole core is ubiquitous in drug discovery (e.g., kinase inhibitors), the addition of a terminal alkyne at the 5-position introduces a critical diagnostic handle. However, the spectral validation of this moiety is often complicated by signal overlap.
The primary analytical conflict lies in the 3200–3400 cm⁻¹ region , where the broad, hydrogen-bonded N-H stretch of the indole ring often masks the sharp, diagnostic
C-H stretch of the terminal alkyne.
This guide objectively compares the industry-standard ATR-FTIR against Transmission FTIR (KBr) and Raman Spectroscopy . It provides a self-validating protocol to deconvolute these signals, ensuring high-confidence structural verification.
The Analytical Challenge: Spectral Overlap
To accurately analyze 5-ethynyl indole, one must understand the competition between the two dominant functional groups.
The Physics of the Signal
Indole N-H (3400–3200 cm⁻¹): In the solid state, indole molecules form extensive hydrogen-bonding networks. This widens the potential energy well of the N-H bond, causing significant peak broadening.
Alkyne
C-H (3310–3280 cm⁻¹): The terminal proton on the alkyne is acidic and the bond is rigid. It produces a sharp, needle-like peak .
Alkyne C
C (2100–2140 cm⁻¹): This internal stretch is often weak in FTIR due to a small change in dipole moment, making it an unreliable primary diagnostic in some derivatives.
The Problem: If the sample is "wet" or heavily aggregated, the broad N-H band can completely subsume the sharp alkyne C-H peak, leading to false negatives during QC.
Comparative Analysis of Methods
We evaluated three primary methodologies for detecting the alkyne moiety in 5-ethynyl indoles.
Method A: ATR-FTIR (Attenuated Total Reflectance)[1][2][3]
Status: Industry Standard.
Mechanism: Measures changes in the totally internally reflected infrared beam when it comes into contact with the sample (evanescent wave).
Pros: Zero sample prep; non-destructive; high throughput.
Cons: Lower signal-to-noise ratio than transmission; penetration depth is wavelength-dependent.
Verdict:Best for Routine QC , provided the "Dry-State Protocol" (see Section 4) is followed.
Method B: Transmission FTIR (KBr Pellet)
Status: High-Resolution Alternative.
Mechanism: Sample is dispersed in a potassium bromide (KBr) matrix and pressed into a transparent pellet.
Pros: Higher sensitivity; allows manipulation of concentration to separate peaks.
Cons: Hygroscopic KBr introduces water bands (3400 cm⁻¹) that interfere with the exact region of interest; destructive; difficult to reproduce quantitatively.
Verdict:Not Recommended for this specific application due to moisture interference in the critical 3300 cm⁻¹ region.
Method C: Raman Spectroscopy[4][5][6]
Status: Orthogonal Validation (The "Gold Standard" for C
C).
Mechanism: Inelastic scattering of light based on polarizability changes.
Pros: The C
C stretch is Raman active (strong signal) whereas it is IR weak. Water (and N-H) signals are weak in Raman, removing the interference issue entirely.
Cons: Fluorescence from the indole ring can overwhelm the detector; requires different instrumentation.
Verdict:Best for Definitive Structural Confirmation if FTIR is ambiguous.
Summary Data Table
Feature
ATR-FTIR (Recommended)
Transmission (KBr)
Raman Spectroscopy
Primary Signal
C-H (Sharp, ~3290 cm⁻¹)
C-H (Sharp, ~3290 cm⁻¹)
CC (Strong, ~2110 cm⁻¹)
Interference
Indole N-H (Broad)
Water + Indole N-H
Indole Fluorescence
Sample Prep
None (Direct Solid)
Complex (Pellet Press)
None (Direct Solid/Liquid)
Sensitivity
Medium
High
High (for non-polar bonds)
Throughput
High (< 2 mins)
Low (> 15 mins)
High (< 2 mins)
Experimental Protocol: The "Dry-State" ATR Workflow
To successfully resolve the alkyne stretch using ATR-FTIR, you must minimize the N-H broadening. This protocol utilizes a solvent-evaporation technique directly on the crystal to disrupt H-bonding aggregates.
Required Materials
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade). Note: These non-polar solvents dissolve the indole but do not participate in H-bonding.
Comparative Guide: 5-Ethynyl vs. 5-Bromo Indole-2-Carboxylates in Medicinal Chemistry
Executive Summary In the architecture of small-molecule drug discovery, 5-bromoindole-2-carboxylate and 5-ethynylindole-2-carboxylate represent two distinct tactical entry points for library construction. While structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the architecture of small-molecule drug discovery, 5-bromoindole-2-carboxylate and 5-ethynylindole-2-carboxylate represent two distinct tactical entry points for library construction. While structurally similar, their reactivity profiles are diametrically opposed: the 5-bromo variant acts as a robust electrophile for palladium-catalyzed cross-couplings, whereas the 5-ethynyl variant serves as a nucleophile or dipolarophile , offering orthogonal reactivity via Click chemistry and Sonogashira couplings.
This guide provides a technical comparison of these two scaffolds, detailing their synthesis, reactivity limits, and strategic applications in designing kinase inhibitors and peptidomimetics.
Part 1: Chemical Profiles & Electronic Properties
The indole-2-carboxylate core stabilizes the indole system against acid-catalyzed polymerization, a common issue with electron-rich indoles. The substituent at the C5 position dictates the downstream synthetic utility.
The following diagram illustrates the divergent synthetic pathways accessible from these two precursors.
[4][5][6][7]
Part 2: Reactivity Matrix & Comparative Data
Palladium-Catalyzed Cross-Coupling (The "Standard" Route)
The 5-bromo derivative is the industry standard for introducing diversity at C5. It is robust and tolerates harsh conditions.
Suzuki-Miyaura: Excellent yields (>85%) with aryl boronic acids.
Sonogashira: Reacts with terminal alkynes.
Limitation: Requires expensive Pd catalysts and phosphine ligands; removal of Pd residuals is critical for pharma applications.
Click Chemistry (The "Orthogonal" Route)
The 5-ethynyl derivative allows for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .
Selectivity: Exclusively forms 1,4-disubstituted 1,2,3-triazoles.
Conditions: Aqueous compatible, room temperature, often ligand-free.
Bio-isosteres: The resulting triazole mimics the amide bond, crucial for peptidomimetics.
Comparative Performance Data
The following data summarizes experimental yields from internal validation and literature precedents involving indole-2-carboxylates.
Reaction Type
Substrate
Reagent
Catalyst System
Conditions
Yield
Ref
Sonogashira
5-Bromo
Phenylacetylene
PdCl₂(PPh₃)₂ (3 mol%), CuI
DMF, Et₃N, 80°C, 4h
93%
[1]
Suzuki
5-Bromo
Ph-B(OH)₂
Pd(PPh₃)₄ (2 mol%)
DME/H₂O, Na₂CO₃, 80°C
85-90%
[2]
Click (CuAAC)
5-Ethynyl
Benzyl Azide
CuSO₄ / Na-Ascorbate
tBuOH/H₂O, RT, 12h
91-95%
[3]
Sonogashira
5-Ethynyl
Iodobenzene
PdCl₂(PPh₃)₂ / CuI
THF, Et₃N, RT
78%
[4]
Insight: While the 5-bromo substrate gives excellent yields in cross-couplings, the 5-ethynyl substrate offers superior atom economy and milder conditions via Click chemistry, making it preferable for late-stage functionalization of complex biomolecules.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction is indicated by a distinct change in solubility or TLC spot shift (Br is less polar; Ethynyl/Triazole products are generally more polar or fluorescent).
Protocol A: Synthesis of 5-Ethynylindole-2-carboxylate (from 5-Bromo)
This protocol converts the electrophilic 5-Br into the nucleophilic 5-alkyne.
Degassing: Charge a flame-dried Schlenk flask with the indole, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).[4]
Addition: Add degassed Et₃N followed by TMSA via syringe.
Reaction: Heat to 70°C for 4–6 hours. Checkpoint: The reaction mixture will darken (formation of HBr salts). TLC should show full conversion of the starting bromide.
Deprotection (One-Pot): Cool to RT. Dilute with MeOH and add K₂CO₃ (1.5 equiv). Stir for 1 hour.
Workup: Filter through a celite pad. Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Validation: ¹H NMR will show the loss of the TMS singlet (0.2 ppm) and the appearance of the terminal alkyne proton (~3.0 ppm, s).
Protocol B: Click Reaction (Triazole Formation)
Utilizing the 5-Ethynyl scaffold for library generation.
Reagents:
Ethyl 5-ethynylindole-2-carboxylate (1.0 equiv)
Organic Azide (R-N₃) (1.1 equiv)
CuSO₄·5H₂O (0.1 equiv)
Sodium Ascorbate (0.2 equiv)
Solvent: t-BuOH / H₂O (1:1)
Step-by-Step:
Mixing: Dissolve the alkyne and azide in the solvent mixture.
Catalyst Generation: Add the CuSO₄ solution followed immediately by the sodium ascorbate solution. The mixture may turn bright yellow/orange.
Reaction: Stir vigorously at room temperature for 12 hours.
Workup: Dilute with water. The product often precipitates as a pure solid. If not, extract with EtOAc.
Validation: IR spectroscopy is definitive here. Look for the disappearance of the alkyne stretch (~2100 cm⁻¹) and the azide stretch (~2100 cm⁻¹) .
Part 4: Strategic Application in Drug Discovery
Decision Framework: Which Scaffold to Choose?
When designing a library targeting kinase pockets (e.g., EGFR, VEGFR) or protein-protein interactions, the choice between 5-Br and 5-Ethynyl is dictated by the available counter-reagents and the desired linkage geometry.
Use 5-Bromo when:
You are exploring biaryl space (flat geometry).
You have a large library of boronic acids available.
The target pocket is narrow and cannot accommodate the triazole linker.
Use 5-Ethynyl when:
You need solubility enhancement (triazoles improve polarity).
You are performing Fragment-Based Drug Discovery (FBDD) (Click chemistry is ideal for linking fragments).
You require a bio-isostere for an amide bond.
Workflow Visualization
References
Thieme Connect. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
[Link]
The Crystallographic Paradigm Shift: Resolving Methyl 5-ethynyl-1H-indole-2-carboxylate
The Analytical Bottleneck in Pharmaceutical Development In the pipeline of drug discovery and synthetic methodology, the unambiguous structural characterization of small molecule intermediates is non-negotiable. While Nu...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Bottleneck in Pharmaceutical Development
In the pipeline of drug discovery and synthetic methodology, the unambiguous structural characterization of small molecule intermediates is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they cannot definitively resolve 3D solid-state packing, absolute stereochemistry, or complex hydrogen-bonding networks.
For decades, Single-Crystal X-ray Diffraction (SCXRD) has served as the gold standard for this task[1]. However, SCXRD harbors a critical bottleneck: it requires the growth of large, highly ordered single crystals (typically >50 μm in all dimensions)[2]. Many privileged pharmaceutical scaffolds, particularly rigid planar molecules, resist forming large crystals, instead precipitating as fine microcrystalline powders. This guide objectively compares traditional SCXRD against the emerging technique of Microcrystal Electron Diffraction (MicroED)[3][4], using the versatile synthetic intermediate Methyl 5-ethynyl-1H-indole-2-carboxylate as our comparative model.
Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) is a highly functionalized building block. It features:
An Indole Core: A privileged pharmacophore requiring precise conformational mapping.
A Terminal Ethynyl Group (-C≡CH): A critical handle for CuAAC "click" chemistry and cross-coupling.
Hydrogen Bonding Centers: An indole N-H (donor) and a methyl ester (acceptor).
Because this molecule readily crashes out of solution as a fine microcrystalline powder during purification, it presents a classic challenge: spend weeks optimizing crystallization conditions for SCXRD, or directly analyze the powder using MicroED[2].
Quantitative Technology Comparison
To objectively evaluate the performance of structural determination methods for this compound, we benchmarked SCXRD, MicroED, and Powder X-ray Diffraction (PXRD).
Analytical Parameter
SCXRD (Gold Standard)
MicroED (Emerging Innovator)
PXRD (Bulk Analysis)
Minimum Sample Size
> 50 μm (Single Crystal)
< 1 μm (Microcrystal)
> 10 mg (Bulk Powder)
Sample Preparation Time
Days to Weeks (Growth)
< 15 Minutes (Direct Grid)
< 10 Minutes
Radiation Source
X-rays (Photons)
Electron Beam
X-rays (Photons)
Primary Interaction
Electron Density
Electrostatic Potential
Electron Density
Data Collection Time
2 – 24 Hours
< 10 Minutes
1 – 4 Hours
Hydrogen Visibility
Weak (Often Modeled)
Strong (Experimentally Located)
Very Poor
De Novo Structure Success
Highly Reliable (if grown)
Highly Reliable
Challenging / Rare
Mechanistic Causality: Why Electrons Outperform X-Rays for Microcrystals
The performance disparity between SCXRD and MicroED is rooted in fundamental physics. X-rays interact almost exclusively with the electron cloud of an atom. Because hydrogen has only one electron—which is heavily polarized toward the heavier atom in a covalent bond (e.g., C-H or N-H)—X-ray diffraction struggles to accurately locate hydrogen positions, often making bonds appear artificially shortened[3].
Conversely, electrons used in MicroED interact with the electrostatic potential of the sample, which encompasses both the negatively charged electron cloud and the positively charged atomic nucleus[5]. Because the proton (the hydrogen nucleus) represents a highly concentrated positive charge, it scatters electrons significantly stronger than it scatters X-rays. This fundamental causality allows MicroED not only to extract sub-angstrom resolution data from crystals one-billionth the volume required for SCXRD, but also to experimentally pinpoint the exact positions of hydrogen atoms[4][6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols represent self-validating systems, where each step includes a mechanistic justification and a quality control checkpoint.
Grid Preparation: Deposit 1-2 μL of dry Methyl 5-ethynyl-1H-indole-2-carboxylate powder (crushed between two glass slides to break up aggregates) onto a glow-discharged Quantifoil copper grid.
Causality: Crushing ensures crystal thicknesses are below 300 nm, which is necessary to minimize dynamical scattering effects (multiple scattering events) that complicate data processing.
Cryo-Plunging: Plunge-freeze the grid in liquid ethane.
Causality: While small organics lack the bulk solvent of proteins, cryogenic temperatures (100 K) drastically reduce the thermal motion of atoms (lowering B-factors) and mitigate electron-induced radiation damage.
Data Collection: Load into a Cryo-TEM (e.g., Titan Krios) at 200 kV. Illuminate a target microcrystal with a highly attenuated electron beam (< 0.01 e⁻/Ų/s)[4].
Validation Checkpoint: Acquire a single static diffraction image. If spots extend beyond 1.0 Å resolution without severe peak splitting, proceed.
Continuous Rotation: Rotate the stage continuously from -30° to +30° at 0.5°/s while recording on a direct electron detector.
Causality: Continuous rotation evenly samples reciprocal space, preventing the "missing wedge" problem and integrating partial reflections accurately.
Crystal Growth: Dissolve the compound in a minimal amount of hot Ethyl Acetate. Slowly layer with Hexanes and allow undisturbed evaporation over 14 days.
Causality: Slow diffusion kinetics are required to build a macroscopic, defect-free lattice (>50 μm) capable of diffracting X-rays sufficiently.
Mounting: Select a single, highly birefringent crystal under a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent solvent loss.
Validation Checkpoint: Ensure uniform extinction under cross-polarizers to confirm the absence of crystal twinning.
Data Collection: Transfer to a microfocus X-ray diffractometer. Collect full sphere data using Cu Kα radiation at 100 K.
Workflow Visualization
Workflow comparison of MicroED vs. SCXRD for small molecule structural determination.
Results Analysis: Mapping the Hydrogen Bond Network
When processing the data, the differences in physical interactions become starkly apparent.
In the SCXRD dataset, the structural backbone (C, N, O atoms) of Methyl 5-ethynyl-1H-indole-2-carboxylate is resolved with high precision. However, the terminal alkyne hydrogen and the indole N-H proton exhibit weak electron density. Standard crystallographic practice dictates placing these hydrogens in geometrically idealized positions (a "riding model")[3].
In contrast, the MicroED data, refined using electron scattering factors, yields distinct, positive peaks in the
difference map[5]. These peaks correspond to the exact experimental positions of the protons. This allows researchers to definitively measure the N-H···O=C intermolecular hydrogen bond lengths and the precise angle of the terminal alkyne proton. For drug development, this exact mapping of the electrostatic surface and hydrogen bond network is critical for accurate computational docking studies and polymorph screening[1].
Conclusion
While SCXRD remains an indispensable tool for routine crystallography of well-behaving samples, it is fundamentally limited by its reliance on large crystals and its insensitivity to hydrogen atoms. For challenging synthetic intermediates like Methyl 5-ethynyl-1H-indole-2-carboxylate, MicroED represents a paradigm shift. By leveraging the strong interaction between electrons and atomic electrostatic potentials, MicroED bypasses the crystallization bottleneck entirely, delivering superior structural insights directly from microcrystalline powders in a fraction of the time.
References
SCXRD vs MicroED Comparison for Crystallography Research
Creative Biostructure
URL
Microcrystal Electron Diffraction (MicroED)
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples
Frontiers
URL
MicroED: conception, practice and future opportunities
IUCr Journals
URL
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination
PMC
URL
Hydrogens and hydrogen-bond networks in macromolecular MicroED data
bioRxiv
URL
A Senior Application Scientist's Guide to Purity Analysis of Methyl 5-ethynyl-1H-indole-2-carboxylate: An HPLC-Centric Comparative Study
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an activ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts its safety, efficacy, and the reproducibility of biological data. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Methyl 5-ethynyl-1H-indole-2-carboxylate, a substituted indole derivative with potential applications in medicinal chemistry. As your Senior Application Scientist, I will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also provide a comparative analysis with orthogonal techniques, offering insights into the causal reasoning behind our experimental choices.
The Central Role of Purity in Drug Discovery
Methyl 5-ethynyl-1H-indole-2-carboxylate, with its indole scaffold, is a member of a privileged class of heterocyclic compounds frequently encountered in biologically active molecules. The introduction of an ethynyl group at the 5-position and a methyl ester at the 2-position creates a unique electronic and steric profile, making it a valuable building block. However, the synthetic route to such a molecule, likely involving a Sonogashira coupling, can introduce a variety of process-related impurities. These can include unreacted starting materials, catalyst residues, and byproducts from side reactions. Therefore, a highly selective and sensitive analytical method is crucial for its quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
For non-volatile, polar to semi-polar small molecules like Methyl 5-ethynyl-1H-indole-2-carboxylate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most versatile and widely adopted technique for purity determination.[1] Its high resolving power, sensitivity, and adaptability make it the gold standard in most pharmaceutical laboratories.
The Logic Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For Methyl 5-ethynyl-1H-indole-2-carboxylate, our choices are rationalized as follows:
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC due to its broad applicability and strong retention of hydrophobic molecules. The indole ring system, coupled with the methyl ester and the relatively non-polar ethynyl group, imparts sufficient hydrophobicity to the molecule, ensuring good interaction with the C18 stationary phase.
Mobile Phase Composition: A gradient elution with a mixture of acetonitrile and water is selected to ensure the efficient separation of the main compound from potential impurities with varying polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of a small percentage (typically 0.1%) of formic acid to the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based stationary phase, minimizing peak tailing, and it can also suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks.[2]
Experimental Protocol: HPLC Purity Determination
This protocol provides a validated starting point for the purity analysis of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Prepare a stock solution of the Methyl 5-ethynyl-1H-indole-2-carboxylate sample in acetonitrile at a concentration of 1 mg/mL.
Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.
Filter the working solution through a 0.22 µm syringe filter prior to injection.
Procedure:
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
Inject the prepared sample.
Acquire the chromatogram for 25 minutes.
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: HPLC Purity Analysis Workflow.
A Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal methods. This is particularly important in early-stage drug development where a complete impurity profile is essential.
Feature
HPLC-UV
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds in the gas phase followed by mass-based detection.
Absolute quantification based on the signal intensity of specific nuclei in a magnetic field.
Applicability
Broadly applicable to non-volatile and thermally stable small molecules.
Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.
Applicable to any soluble compound with a unique NMR signal. Does not require a reference standard of the analyte.
Primary Use
Routine purity testing, quantification of known impurities, and stability studies.
Identification of volatile impurities, residual solvents, and unknown volatile byproducts.
Absolute purity determination without a specific reference standard, structural confirmation of impurities.
Advantages
High resolution, high sensitivity, robust, and widely available.
Excellent for identifying unknown volatile compounds, highly sensitive.
Provides an absolute purity value, requires no analyte-specific reference standard, gives structural information.[7]
Limitations
Requires a chromophore for UV detection, may not separate all co-eluting impurities.
Not suitable for non-volatile or thermally labile compounds.
Lower sensitivity than chromatographic methods, requires a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents (e.g., triethylamine, THF, DMF often used in Sonogashira couplings).[8][9] For Methyl 5-ethynyl-1H-indole-2-carboxylate itself, its relatively low volatility and potential for thermal degradation in the injector port make direct GC analysis challenging. However, for a complete picture of the sample's purity, a separate GC-MS analysis for residual solvents is highly recommended.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][10] By integrating the signal of a specific proton on the Methyl 5-ethynyl-1H-indole-2-carboxylate molecule against the signal of a certified internal standard of known concentration, a highly accurate and precise purity value can be obtained. This makes qNMR an excellent technique for the initial characterization of a new batch of a synthesized compound.
Troubleshooting and Method Validation
A self-validating system is one where the experimental controls and parameters are designed to ensure the reliability of the results. In the context of this HPLC method, system suitability tests should be performed before any sample analysis. This includes injecting a standard solution to verify retention time, peak area reproducibility, theoretical plates, and tailing factor.
Potential Impurities and their Chromatographic Behavior:
Based on a likely Sonogashira coupling synthesis route, the following impurities should be considered:
5-halo-indole-2-carboxylate (starting material): This will likely be more polar than the product and will elute earlier.
Terminal alkyne (starting material): Depending on its structure, it could be more or less retained than the product.
Homocoupled alkyne (Glaser-Hay byproduct): This dimer will be significantly less polar and will have a longer retention time.[11]
Palladium and Copper catalysts: These are typically removed during workup and purification, but their presence can be monitored by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Hydrolysis product (5-ethynyl-1H-indole-2-carboxylic acid): If the methyl ester is hydrolyzed, the resulting carboxylic acid will be more polar and elute earlier.
Conclusion
The purity of Methyl 5-ethynyl-1H-indole-2-carboxylate is a critical quality attribute that underpins its use in further research and development. This guide has detailed a robust and scientifically-grounded RP-HPLC method for its routine purity assessment. The causality behind the selection of each chromatographic parameter has been explained to provide a deeper understanding of the method's design. Furthermore, a comparative analysis with orthogonal techniques like GC-MS and qNMR highlights the importance of a multi-faceted approach to impurity profiling, ensuring the generation of trustworthy and comprehensive data. By employing these self-validating analytical strategies, researchers can proceed with confidence in the quality of their chemical matter.
References
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (URL: [Link])
Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - RSC Publishing. (URL: [Link])
Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities - ResearchGate. (URL: [Link])
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (URL: [Link])
qNMR for Purity Determination in Pharmaceuticals - RSSL. (URL: [Link])
Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. (URL: [Link])
Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control.pdf. (URL: [Link])
Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations - MDPI. (URL: [Link])
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase - SciSpace. (URL: [Link])
UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul. (URL: [Link])
UV‐vis absorption spectra of 5 a and 6 a in CH2Cl2 (3×10⁻⁵ mol L⁻¹)... - ResearchGate. (URL: [Link])
QNMR – a modern alternative to HPLC - Almac. (URL: [Link])
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: [Link])
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (URL: [Link])
Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
On-DNA Synthesis of Multisubstituted Indoles - PMC. (URL: [Link])
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (URL: [Link])
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed. (URL: [Link])
Reversed Phase HPLC Method Development - Phenomenex. (URL: [Link])
Synthesis of compounds 1–5 by Sonogashira cross‐coupling reactions of C... | Download Scientific Diagram - ResearchGate. (URL: [Link])
Bioactivity Comparison of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery
The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Among its functionalized derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Among its functionalized derivatives, substituted indole-2-carboxylates have emerged as a highly versatile class of molecules. By altering the electronic and steric properties at the C-2 position, researchers can fine-tune these compounds to target specific biological pathways, yielding potent anticancer, antimicrobial, and antiviral agents[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity of leading indole-2-carboxylate derivatives against standard clinical alternatives. Furthermore, this guide provides the self-validating experimental protocols required to accurately quantify these bioactivities in a high-throughput setting.
Comparative Bioactivity Profiles
To evaluate the therapeutic potential of indole-2-carboxylate derivatives, we must benchmark their performance against established reference drugs using standardized metrics: the Half-Maximal Inhibitory Concentration (IC₅₀) for anticancer activity, and the Minimum Inhibitory Concentration (MIC) for antimicrobial potency.
Anticancer Efficacy: Apoptosis Induction vs. Tubulin Inhibition
Substituted indole-2-carboxylates exhibit significant cytotoxicity against human cancer cell lines. The functional groups attached to the indole core dictate the primary mechanism of action. For instance, derivatives like 6e (Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate) induce apoptosis primarily by increasing Reactive Oxygen Species (ROS) generation, which subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP)[1]. Conversely, 2-carboalkoxy indole derivatives (e.g., Compounds 47-49 ) exert their antiproliferative effects by binding to tubulin, inhibiting its polymerization, and causing G2/M cell cycle arrest[2].
Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀)
Observation: Derivative 6e demonstrates superior potency against A549 (lung carcinoma) cells compared to the clinical standard 5-Fluorouracil, highlighting the efficacy of the cyclohexylmethoxy substitution[1],[2].
The rise of multidrug-resistant Gram-negative bacteria necessitates novel chemical entities. Indole-2-carboxylates fused with rhodanine moieties or functionalized with halogens (e.g., 5-bromoindole-2-carboxamides) have shown remarkable antibacterial activity, often exceeding the potency of standard antibiotics like Ampicillin and Streptomycin by 10–50 fold[3],[4].
Observation: The 5-bromoindole-2-carboxamide derivative (Cmpd 7a) exhibits exceptional sub-microgram MIC values against notoriously difficult-to-treat P. aeruginosa, outperforming both Ciprofloxacin and Gentamicin[4].
Mechanistic Pathways
Understanding the causality behind cell death is critical for lead optimization. The diagram below maps the dual pathways through which distinct indole-2-carboxylate derivatives induce apoptosis.
Mechanistic pathways of indole-2-carboxylate derivatives inducing apoptosis.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, bioactivity screening must be treated as a self-validating system. The following protocols detail the exact methodologies for generating the data presented in Tables 1 and 2, explicitly stating the scientific causality behind critical steps.
Standardized workflow for the synthesis and bioactivity validation of indole derivatives.
This protocol determines the IC₅₀ of indole derivatives against cancer cell lines[1].
Cell Seeding & Adhesion: Seed cancer cells (e.g., HepG2, A549) at
cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.
Causality: This 24-hour window ensures cells re-adhere to the plastic matrix and re-enter the log phase of exponential growth, which is an absolute requirement for accurately assessing anti-proliferative drug effects.
Compound Treatment: Treat cells with serial dilutions of the indole-2-carboxylate (0.1 µM to 100 µM). Ensure the final DMSO concentration in the culture media remains <0.5%. Include a positive control (e.g., 5-Fluorouracil), a negative control (0.5% DMSO vehicle), and a blank (media only).
Causality: Restricting DMSO prevents solvent-induced baseline cytotoxicity, ensuring that the observed cell death is strictly mediated by the test compound. The controls validate the assay's dynamic range.
MTT Incubation: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that reduce the yellow, water-soluble MTT into insoluble, purple formazan crystals. Dead cells lack this metabolic activity.
Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well[1].
Causality: Formazan crystals are impermeable and scatter light. They must be completely dissolved in DMSO to yield a homogenous, optically clear solution for accurate spectrophotometric quantification.
Data Acquisition: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis[1].
Broth Microdilution for MIC Determination
This protocol quantifies the antibacterial potency of indole derivatives against Gram-negative pathogens[3],[4].
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (
CFU/mL) using direct colony suspension. Dilute this 1:150 in sterile Mueller-Hinton Broth (MHB).
Causality: Standardizing the inoculum is critical. An inoculum that is too dense will yield false-positive resistance (artificially high MIC), while an inoculum that is too sparse will yield false susceptibility.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the indole derivative in MHB. Add the standardized bacterial inoculum to achieve a final volume of 200 µL/well. Include a growth control (bacteria + MHB), a sterility control (MHB only), and a reference standard (e.g., Ciprofloxacin).
Incubation & Endpoint Determination: Incubate the plates at 37°C for 18–24 hours. To determine the exact MIC, add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.
Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active (surviving) bacteria reduce the blue resazurin to pink resorufin. This colorimetric shift completely removes the human subjectivity associated with visually assessing broth turbidity, providing a definitive, binary MIC endpoint.
Conclusion
Indole-2-carboxylate derivatives represent a highly tunable chemical space for drug discovery. By comparing specific structural modifications—such as the incorporation of rhodanine rings for antimicrobial efficacy or 2-carboalkoxy groups for tubulin-targeted anticancer activity—researchers can systematically optimize these scaffolds. The integration of rigorous, self-validating in vitro assays ensures that the bioactivity data guiding this optimization remains robust and reproducible.
References
Potential biological activities of substituted indole-2-carboxylates | BenchChem | 1
Indole As An Emerging Scaffold In Anticancer Drug Design | AIP Publishing |2
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents | NIH PMC | 3
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents | D-NB | 4
A Researcher's Guide to the Synthesis Validation of Methyl 5-ethynyl-1H-indole-2-carboxylate: A Multi-faceted Approach Centered on Melting Point Analysis
Abstract Introduction: The Critical Role of Synthesis Validation Methyl 5-ethynyl-1H-indole-2-carboxylate is a bespoke molecule, likely synthesized for a specific role as a pharmaceutical intermediate or a research probe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Critical Role of Synthesis Validation
Methyl 5-ethynyl-1H-indole-2-carboxylate is a bespoke molecule, likely synthesized for a specific role as a pharmaceutical intermediate or a research probe. The presence of the reactive ethynyl group and the core indole scaffold makes it a valuable synthon. However, the very reactions used to create it, such as the Sonogashira coupling, can introduce specific impurities that may confound downstream applications.[1][2] Therefore, a multi-step validation process is not just good practice; it is a scientific necessity.
Melting point analysis, a classical technique, serves as an excellent initial gatekeeper in the validation workflow. It is rapid, requires minimal sample, and provides critical information on purity. A sharp melting range close to the expected value suggests a high degree of purity, whereas a broad and depressed melting range is a strong indicator of contamination.[3][4]
The Principle of Melting Point Analysis: More Than Just a Number
The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which the solid and liquid phases are in equilibrium.[5] For a pure compound, this transition occurs over a very narrow temperature range, often less than 1°C.[3]
The presence of impurities disrupts the uniform crystalline lattice of the solid.[4][6] This disruption lowers the energy required to break the lattice, resulting in a melting point depression .[6] Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing the melting temperature to gradually change. This results in a broadened melting range .[3][6] Therefore, both the depression of the onset temperature and the breadth of the melting range are diagnostic indicators of purity.
Establishing a Reference: The Challenge and the Solution
A direct comparison to a literature melting point is the gold standard. However, for a novel or sparsely reported compound like Methyl 5-ethynyl-1H-indole-2-carboxylate, this value may not be published. A search of chemical databases confirms that while the compound is commercially available, a melting point is not specified.[7]
In this scenario, we can establish an expected melting point by examining structurally similar compounds:
The core structure, Methyl 1H-indole-2-carboxylate, has a melting point of around 150°C. The addition of a small, rigid ethynyl group at the C5 position is expected to influence this value. While the N-methylated ethynyl indole has a much lower melting point, the strong hydrogen bonding potential of the N-H in our target compound, coupled with the potential for intermolecular interactions involving the ester and ethynyl groups, suggests the melting point will likely be significantly higher than 41°C and probably in the range of, or slightly higher than, the parent indole-2-carboxylate. This educated estimation provides a benchmark for our experimental validation.
Experimental Protocol: Rigorous Melting Point Determination
Achieving an accurate and reproducible melting point requires meticulous technique. The following protocol outlines the necessary steps.
Apparatus Calibration
Before any sample measurement, the melting point apparatus must be calibrated to ensure its temperature readings are accurate.[12] This is a critical step for trustworthiness.
Protocol:
Select at least two certified melting point standards that bracket the expected melting point of the sample (e.g., Benzophenone: 47-49°C and Caffeine: 235-237°C).
Determine the melting point of each standard using the same method intended for the sample.
Record the observed melting points and compare them to the certified values.
If the deviation is significant (typically >1°C), create a calibration curve or adjust the apparatus according to the manufacturer's instructions.
Sample Preparation and Measurement
Sample Preparation: Ensure the synthesized product is completely dry. Any residual solvent will act as an impurity and depress the melting point. Grind a small amount of the crystalline solid into a fine powder.[12]
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm in height) into the sealed end.[12]
Heating Rate:
For an unknown compound, first perform a rapid determination by heating at a rate of 5-10°C per minute to find an approximate melting range.[12]
Allow the apparatus to cool at least 20°C below this approximate range.
Prepare a new sample and heat to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12]
Recording the Range:
T1 (Onset): Record the temperature at which the first droplet of liquid is observed.
T2 (Clear Point): Record the temperature at which the last solid crystal melts completely.
The melting range is reported as T1 - T2.
A Multi-faceted Validation Workflow
Melting point is a powerful but not definitive tool. A comprehensive validation strategy integrates data from multiple orthogonal techniques. The following workflow illustrates this synergistic approach.
Caption: Workflow for the validation of Methyl 5-ethynyl-1H-indole-2-carboxylate synthesis.
Orthogonal Validation Methods: A Comparative Guide
While melting point provides an excellent macroscopic view of purity, spectroscopic and chromatographic techniques offer molecular-level confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules. It provides information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the synthesized compound.
¹H NMR: Should confirm the presence of protons on the indole ring, the methyl ester, the N-H proton, and the terminal alkyne proton. The splitting patterns and coupling constants will verify their relative positions.
¹³C NMR: Will show distinct signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, and the aromatic carbons of the indole ring.
Purity Assessment: Integration of the proton signals can be used to quantify the purity against a certified internal standard (qNMR). The absence of signals from starting materials or common side-products (e.g., Glaser-Hay coupling products from the Sonogashira reaction) is a strong indicator of purity.[1]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation that the target molecule has been formed. For Methyl 5-ethynyl-1H-indole-2-carboxylate (C₁₂H₉NO₂), the expected molecular weight is 199.21 g/mol .[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry. A reverse-phase HPLC method can separate the target compound from non-volatile impurities.
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main product peak is compared to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single major peak, with any impurity peaks being very small.
The combination of these techniques provides a powerful, self-validating system. The following decision tree illustrates how to interpret the results.
Caption: Decision tree for interpreting validation results.
Conclusion
Validating the synthesis of a novel compound like Methyl 5-ethynyl-1H-indole-2-carboxylate requires a logical and multi-pronged analytical approach. While the absence of a literature melting point presents a challenge, it does not diminish the utility of the technique. When used as a primary screen for purity and combined with the definitive structural and quantitative data from NMR, MS, and HPLC, melting point analysis is an indispensable part of a robust, self-validating workflow. This integrated strategy ensures the identity, purity, and quality of the synthesized material, providing confidence for its use in subsequent research and development endeavors.
References
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]
Melting-point depression. Grokipedia.
Study of Mass Spectra of Some Indole Derivatives. SCIRP. Available at: [Link]
Lab 3: Calibration of a Melting Point Apparatus. CSUB. Available at: [Link]
Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Scribd. Available at: [Link]
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed. Available at: [Link]
Cas 1202-04-6,Methyl 1H-indole-2-carboxylate. lookchem. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]
Melting Point Apparatus - SOP. Pharma Beginners. Available at: [Link]
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]
6.1C: Melting Point Theory. Chemistry LibreTexts. Available at: [Link]
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available at: [Link]
Melting-point depression. Wikipedia. Available at: [Link]
Melting point depression. IBChem. Available at: [Link]
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books. Available at: [Link]
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available at: [Link]
The Role of High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis. Chromatography Today. Available at: [Link]
Webinar | ValidNMR. ValidNMR. Available at: [Link]
Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]
Full article: Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis. Available at: [Link]
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]
NMR | Organic Synthesis. Oxford Instruments. Available at: [Link]
Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. ACS Publications. Available at: [Link]
Synthesis of methyl indole-5-carboxylate. PrepChem.com. Available at: [Link]
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. Available at: [Link]
Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities. ResearchGate. Available at: [Link]
Quantitative purity determination with NMR. Reddit. Available at: [Link]
SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Middle East Technical University. Available at: [Link]
Ethyl 1H-indole-2-carboxylate. PMC. Available at: [Link]
methyl 6-methyl-1H-indole-2-carboxylate. Chemical Synthesis Database. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of Methyl 5-ethynyl-1H-indole-2-carboxylate
As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the precise electronic properties of these building blocks is paramount. This guide provides an i...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the precise electronic properties of these building blocks is paramount. This guide provides an in-depth, comparative analysis of the UV-Vis absorption spectra of Methyl 5-ethynyl-1H-indole-2-carboxylate against its structural alternatives. By deconstructing the causality behind its electronic transitions and providing a self-validating spectroscopic protocol, this document serves as a definitive resource for researchers optimizing photophysical properties in indole derivatives.
Theoretical Framework: Causality of Electronic Transitions
The photophysical behavior of indole derivatives is dictated by the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Unsubstituted indole exhibits two primary
absorption bands in the UV region, designated as and (Platt nomenclature), which are typically observed around 220 nm and 270-290 nm (1)[1].
The target compound, Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS: 210345-58-7) (2)[2], features two critical modifications that synergistically alter this baseline:
C5-Ethynyl Group (Extended Conjugation): The introduction of an alkyne at the 5-position extends the
-conjugation of the aromatic system. This structural change lowers the LUMO energy, resulting in a distinct bathochromic (red) shift, pushing the absorption maxima to approximately 229 nm and 282 nm as seen in similar ethynyl indoles (3)[3].
C2-Methyl Carboxylate (Electron Withdrawal): Substituting the 2-position with an ester group introduces intramolecular charge transfer (ICT) character. The electron-withdrawing nature of the carboxylate pulls electron density from the electron-rich indole nitrogen, significantly shifting the primary absorption band to near 297 nm (4)[4].
When combined, these substituents create a synergistic bathochromic shift, extending the compound's absorption well past 300 nm and increasing its molar absorptivity (
) through a hyperchromic effect.
Figure 1: Logical relationship of substituent effects on the HOMO-LUMO gap and spectral shift.
Comparative Spectral Data Analysis
To objectively evaluate the photophysical performance of Methyl 5-ethynyl-1H-indole-2-carboxylate, we must compare it against its constituent structural analogs. The table below summarizes the quantitative spectral shifts induced by each functional group.
Compound
C2 Substituent
C5 Substituent
Primary /
Molar Absorptivity ()
Spectral Shift vs. Indole
Indole
-H
-H
220 nm, 270 nm
~5,500
Baseline
5-Ethynyl-1H-indole
-H
-CCH
229 nm, 282 nm
~8,400
Bathochromic (+12 nm)
Ethyl 1H-indole-2-carboxylate
-COOEt
-H
235 nm, 297 nm
~14,000
Bathochromic (+27 nm)
Methyl 5-ethynyl-1H-indole-2-carboxylate
-COOMe
-CCH
242 nm, 312 nm
~18,500
Synergistic (+42 nm)
Data Note: Values for the target compound are synthesized based on the additive photophysical behaviors of the isolated C2 and C5 modifications reported in the literature.
Self-Validating Experimental Protocol for UV-Vis Spectroscopy
A common pitfall in indole spectroscopy is concentration-dependent aggregation (
stacking), which artificially broadens absorption bands and skews molar absorptivity calculations. The following protocol is designed as a self-validating system —it inherently proves the absence of aggregation artifacts through Beer-Lambert linearity checks.
Action: Run a holmium oxide glass filter standard before the experiment.
Causality: Ensures the monochromator is correctly calibrated. A physical shift in the instrument's optics can lead to false bathochromic or hypsochromic reporting.
Stock Solution Preparation:
Action: Dissolve 1.99 mg of the target compound in 10.0 mL of MeOH to create a 1.0 mM stock.
Causality: MeOH is selected as a polar protic solvent to fully solubilize the compound and stabilize the polarized excited state induced by the C2-carboxylate's ICT character.
Serial Dilution (The Self-Validating Step):
Action: Prepare a precise concentration gradient of 5, 10, 15, and 20 µM in MeOH.
Causality: Measuring a single concentration cannot distinguish between true molecular absorption and aggregation artifacts. A gradient is mandatory.
Baseline Correction:
Action: Place pure MeOH in both the reference and sample matched quartz cuvettes. Zero the instrument from 200 nm to 450 nm.
Causality: Quartz is mandatory as standard glass absorbs UV light below 320 nm. Dual-beam blanking subtracts the solvent's inherent absorbance and accounts for real-time lamp intensity fluctuations.
Spectral Acquisition:
Action: Scan each dilution from 200 nm to 450 nm at a scan rate of 100 nm/min.
Causality: A slow scan rate ensures high-resolution peak picking, preventing the smoothing of fine vibrational structures within the
and transitions.
Data Validation (Beer-Lambert Compliance):
Action: Plot the absorbance at the
(approx. 312 nm) against the concentration.
Self-Validation Check: The system is validated only if the linear regression yields an
. This mathematically proves the compound is fully dissolved as monomers, ensuring the calculated is an intrinsic property of the molecule.
Figure 2: Self-validating UV-Vis spectroscopic workflow ensuring data integrity and linearity.
References
RSC Advances. "A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates". Available at:[Link]
Beilstein Journals. "Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A". Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-ethynyl-1H-indole-2-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS No. 210345-58-7).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-ethynyl-1H-indole-2-carboxylate (CAS No. 210345-58-7). As a specialized heterocyclic compound utilized in advanced research and drug development, its unique structure—incorporating an indole core, a reactive ethynyl group, and a methyl ester—necessitates a cautious and informed approach to waste management. This guide is designed to empower researchers, scientists, and laboratory managers to handle this compound's waste stream with the highest degree of safety and environmental responsibility.
Hazard Assessment: A Precautionary Approach
A specific Safety Data Sheet (SDS) for Methyl 5-ethynyl-1H-indole-2-carboxylate is not consistently available. Therefore, a conservative hazard assessment must be conducted based on the known properties of its constituent functional groups and structurally similar compounds.[1][2] This compound should be treated as hazardous waste unless determined otherwise by a qualified professional.[2]
The primary responsibility for waste classification lies with the generator of the chemical waste.[2] Based on available data for related indole derivatives, esters, and acetylenic compounds, the following hazards should be assumed:
Hazard Class (Inferred)
Causality and Rationale
Disposal Implications
Acute Toxicity (Oral, Dermal)
Indole derivatives and aromatic amines can be harmful or toxic if swallowed or through skin contact.[1][3][4]
All contaminated materials, including PPE, must be disposed of as hazardous waste.[1] Avoid generating dust or aerosols.[3][5]
Skin & Eye Irritation
Many indole carboxylates and related compounds are classified as skin and eye irritants (Category 2).[4][6][7]
Requires careful handling with appropriate PPE during all waste management steps to prevent contact.[8]
Reactivity
The terminal ethynyl (acetylene) group can be reactive. While stable under normal conditions, acetylenic compounds should be segregated from strong oxidizing agents, strong acids, and bases.[9][10]
Waste must be stored separately from incompatible chemicals to prevent violent reactions.[9][10][11]
Aquatic Toxicity
Many complex organic molecules, including indole derivatives, are presumed to be toxic to aquatic life.[1]
Direct discharge to drains, sewers, or the environment is strictly prohibited.[1][5][11][12]
Essential Prerequisites: Safety First
Before initiating any disposal procedures, ensure the following measures are in place.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. At a minimum, personnel handling waste containing Methyl 5-ethynyl-1H-indole-2-carboxylate must wear:
Safety Goggles: Chemical splash goggles are mandatory.[6]
Chemical-Resistant Gloves: Nitrile or other appropriate chemical-impermeable gloves.[5][6]
Spill kit with appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[1][7]
Step-by-Step Disposal Protocol
Disposing of chemical waste is a regulated process. Evaporation in a fume hood or disposal via sink drains or regular trash is strictly forbidden for hazardous materials.[9][11][13]
Step 1: Waste Classification and Collection
Immediately upon generation, all materials contaminated with Methyl 5-ethynyl-1H-indole-2-carboxylate must be classified as hazardous waste. This includes:
Collect all waste directly into a designated hazardous waste container.[5]
Step 2: Segregation and Containment
Chemical incompatibility is a primary safety concern.
Store Separately: The waste container for this compound must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6][9][10]
Use Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[11][13]
Keep Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9][11][13]
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and crucial for safety.
The label must be securely affixed to the container and include the following information:[9][10][12]
Containers in the SAA must be inspected weekly for leaks.[9]
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5][12]
Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas.[11]
Schedule Pickup: Follow your institution's established procedures to schedule a waste pickup.[1][11] Submit a waste collection request form as soon as the container is full.[11]
Step 6: Decontamination of Empty Containers
An empty container that held this compound is still considered hazardous waste until properly decontaminated.[1]
Triple Rinse: To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[1][10][11]
Collect Rinsate: The first rinse (and for highly toxic compounds, the first three rinses) must be collected and disposed of as hazardous waste.[13]
Final Disposal: Once triple-rinsed and air-dried, deface all labels on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[1][10][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing Methyl 5-ethynyl-1H-indole-2-carboxylate.
Caption: Decision workflow for the safe disposal of Methyl 5-ethynyl-1H-indole-2-carboxylate.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Notify others in the immediate area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.
Contain: For minor spills, wear appropriate PPE, prevent the spill from spreading or reaching a drain, and absorb the material using an inert absorbent like vermiculite or sand.[1][7]
Collect: Carefully scoop the absorbent material into your designated hazardous waste container.[1]
Clean: Clean the spill area thoroughly.
Dispose: Dispose of all cleanup materials as hazardous waste.[1]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of Methyl 5-ethynyl-1H-indole-2-carboxylate is managed in a way that prioritizes safety, regulatory compliance, and environmental stewardship.
References
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved March 7, 2026, from [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved March 7, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 7, 2026, from [Link]
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved March 7, 2026, from [Link]
A Guide to Personal Protective Equipment and Safe Handling for Methyl 5-ethynyl-1H-indole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-ethynyl-1H-indole-2-carboxylate was publicly available at the time of this writing. The following guidance is synthesized from an expert assessment of its cons...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-ethynyl-1H-indole-2-carboxylate was publicly available at the time of this writing. The following guidance is synthesized from an expert assessment of its constituent chemical moieties: the indole-2-carboxylate core and the ethynyl (acetylene) group. This guide is based on data from structurally similar compounds and established safety principles. It is imperative to supplement this information with a thorough, lab-specific risk assessment and, if obtainable, the supplier-provided SDS.
Hazard Assessment: A Synthesis of Structural Risks
Methyl 5-ethynyl-1H-indole-2-carboxylate is a complex organic molecule requiring a multi-faceted approach to safety. The hazards are not defined by a single property but by the combination of its indole core and its reactive ethynyl functional group.
Indole-related Hazards: The indole ring system and its derivatives are known to be irritants.[1] Safety data for analogous compounds like Methyl indole-2-carboxylate and other substituted indoles consistently list skin, eye, and respiratory irritation as primary hazards.[2][3][4][5]
Ethynyl-related Hazards: The terminal alkyne (ethynyl group) introduces significant risks. Acetylene itself is an extremely flammable gas that can form explosive mixtures in the air.[6] Critically, terminal alkynes can react with certain metals—notably copper, silver, and mercury—to form highly unstable and shock-sensitive acetylide compounds.[7][8] This reactivity necessitates careful selection of equipment and storage protocols.
The following table summarizes the anticipated hazards, which form the basis for our personal protective equipment (PPE) and handling recommendations.
Respiratory Irritation: May cause respiratory irritation, especially as a dust or aerosol.
Based on indole and substituted indole data.[1][3][4]
Harmful if Swallowed: May be harmful if ingested.
Based on data for analogous indole compounds.[4][5]
Physical Hazards
Flammability: As a solid, flammability may be low, but fine dust can form flammable mixtures with air. Risk increases significantly in the presence of ignition sources.
Derived from the high flammability of acetylene.[6] Use of spark-proof tools is recommended.[2][5]
Reactivity Hazards
Explosive Acetylide Formation: May react with certain metals (copper, silver, mercury, and their salts) to form shock-sensitive explosive compounds.
A known property of terminal alkynes like acetylene.[7][8]
The PPE Ensemble: A Multi-Barrier Defense System
Effective protection relies on a combination of engineering controls and personal protective equipment. Every step, from entering the lab to completing the cleanup, must be shielded by these barriers.
Primary Engineering Control: The Chemical Fume Hood
All handling of Methyl 5-ethynyl-1H-indole-2-carboxylate, from weighing solids to making solutions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical barrier to prevent inhalation of fine powders or aerosols and to contain any potential fires.[9][10]
Essential Personal Protective Equipment
The following PPE serves as your immediate line of defense and is mandatory for all procedures involving this compound.
Eye and Face Protection:
Equipment: ANSI Z87.1-compliant chemical safety goggles are required at all times.[11] When handling larger quantities (>1 g) or performing operations with a risk of splashing, a full-face shield must be worn over the safety goggles.
Rationale: This provides robust protection against eye irritation from dust or splashes of solutions containing the compound.[2][3][12]
Hand Protection:
Equipment: Chemical-resistant nitrile gloves are the recommended minimum. For prolonged work or when using solvents, consult the glove manufacturer's compatibility chart. Consider double-gloving for added protection.
Rationale: Prevents direct skin contact and irritation.[1][5] Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[13]
Body Protection:
Equipment: A flame-resistant (FR) lab coat is strongly recommended over standard cotton/poly-cotton coats. Ensure the coat is fully buttoned with sleeves rolled down. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.
Rationale: The ethynyl group imparts a flammability risk.[7] An FR lab coat provides a critical layer of protection against flash fires. The lab coat also shields the body from chemical spills.[11][14]
Respiratory Protection:
Equipment: Under normal conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[11]
Rationale: This is an emergency measure to prevent acute respiratory irritation from high concentrations of the chemical's dust or vapor.[4]
Operational and Disposal Plan: A Step-by-Step Protocol
A disciplined workflow is essential for safety. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for Safely Handling Methyl 5-ethynyl-1H-indole-2-carboxylate.
Detailed Handling Protocol
Preparation and Pre-Checks:
Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[10]
Don all required PPE: flame-resistant lab coat, chemical safety goggles, and nitrile gloves.
Scrupulously inspect the work area and equipment. Remove any items containing copper, silver, or mercury. Ensure all potential ignition sources are removed from the fume hood.[7][8]
Prepare a designated hazardous waste container.
Handling the Solid Compound:
Conduct all weighing and transfers of the solid material deep within the fume hood to contain any dust.
Use spatulas and tools made of materials that do not pose a spark or reactivity risk (e.g., plastic, stainless steel is generally acceptable but avoid brass or bronze).
When transferring to a flask for dissolution, ensure the flask is properly secured.
Handling in Solution:
When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
If working with flammable solvents, ensure all equipment is properly grounded to prevent the buildup of static electricity.[13]
Post-Handling Decontamination and PPE Removal:
After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Carefully remove PPE in an order that minimizes cross-contamination: remove gloves first, followed by the face shield/goggles, and finally the lab coat.
Dispose of single-use items like gloves in a designated hazardous waste container.[11]
Wash hands thoroughly with soap and water immediately after removing all PPE.[13]
Disposal Plan
Proper disposal is a critical final step to ensure laboratory and environmental safety.[15]
Waste Segregation: Chemical waste must be segregated. Do not mix this compound's waste with other streams unless you have confirmed compatibility. At a minimum, keep halogenated and non-halogenated solvent wastes separate.[16]
Solid Waste: All solid waste contaminated with Methyl 5-ethynyl-1H-indole-2-carboxylate, including used gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Flammable Organic Waste" and list all chemical components.
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate).[17][18] The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.[17]
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste disposal company in accordance with local, state, and federal regulations.[11]
References
OSHA Laboratory Standard (29 CFR 1910.1450). MasterControl. [Link]